Product packaging for 4-Methoxybenzoic acid(Cat. No.:CAS No. 73424-02-9)

4-Methoxybenzoic acid

Cat. No.: B1607027
CAS No.: 73424-02-9
M. Wt: 365.82 g/mol
InChI Key: VXAXWWRTVUVDTR-UHFFFAOYSA-L
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Description

4-methoxybenzoic acid is a methoxybenzoic acid substituted with a methoxy group at position C-4. It has a role as a plant metabolite. It derives from a benzoic acid. It is a conjugate acid of a 4-methoxybenzoate.
This compound is a natural product found in Illicium verum, Taraxacum formosanum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14CuO6 B1607027 4-Methoxybenzoic acid CAS No. 73424-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybenzoic acid
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InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
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InChI Key

ZEYHEAKUIGZSGI-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)C(=O)O
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Molecular Formula

C8H8O3
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Related CAS

52509-81-6 (potassium), 536-45-8 (sodium), 73424-02-9 (copper+2), 536-45-8 (sodium anisate salt/solvate)
Record name p-Anisic acid
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DSSTOX Substance ID

DTXSID4059205
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Molecular Weight

152.15 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid, white crystals with practically no odour
Record name p-Anisic acid
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Solubility

0.53 mg/mL at 37 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol)
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Vapor Pressure

0.0015 [mmHg]
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CAS No.

100-09-4, 1335-08-6
Record name 4-Methoxybenzoic acid
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Melting Point

185 °C
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Foundational & Exploratory

The Discovery of 4-Methoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical account of the discovery of 4-methoxybenzoic acid, also known as p-anisic acid. It delves into the seminal experiments that first identified this compound, detailing the methodologies of the era and presenting the key data that marked its entry into the scientific lexicon. This document serves as a resource for researchers and professionals in drug development and chemical sciences, offering a foundational understanding of this important organic compound.

Introduction

This compound is a carboxylated methoxybenzene that plays a significant role as a building block in the synthesis of a wide array of organic molecules, including pharmaceuticals, fragrances, and polymers. Its discovery in the mid-19th century was a direct result of the burgeoning field of organic chemistry, which sought to understand and manipulate the chemical constituents of the natural world. This guide will explore the historical context of its discovery, the brilliant chemist behind it, and the experimental techniques that were employed.

The Discovery of this compound

The first synthesis of this compound is credited to the French chemist Auguste André Thomas Cahours in 1841 .[1] His work, published in the esteemed journal Annales de Chimie et de Physique, detailed the oxidation of anethole, a primary constituent of anise and fennel oils.[2][3] This discovery was part of a broader investigation by Cahours into the chemical nature of essential oils.[2] At the time, the structural theory of organic compounds was still in its infancy, and the isolation and characterization of new substances from natural products was a primary focus of chemical research.

Cahours's experiment was a landmark in the study of aromatic compounds and their derivatives. By treating anethole with a strong oxidizing agent, he was able to cleave the propenyl side chain and oxidize it to a carboxylic acid, while leaving the methoxy group and the benzene ring intact. This selective transformation was a significant achievement for the time and contributed to the growing understanding of functional group chemistry.

Experimental Protocols of the Era

The experimental techniques of the 1840s were rudimentary by modern standards. However, the ingenuity and meticulousness of chemists like Cahours allowed for the successful isolation and characterization of new compounds. Below are the likely experimental protocols used in the discovery of this compound, reconstructed from historical accounts and knowledge of the chemical practices of the period.

Isolation of Anethole

Prior to the synthesis of this compound, the starting material, anethole, had to be isolated from its natural source.

  • Materials:

    • Oil of anise or fennel

    • Ethanol

    • Cooling apparatus (e.g., ice bath)

    • Filtration apparatus (e.g., cloth filter)

  • Methodology:

    • The essential oil of anise or fennel was procured.

    • The oil was dissolved in a minimal amount of ethanol.

    • The ethanolic solution was cooled significantly. Anethole, being less soluble at lower temperatures, would crystallize out of the solution.

    • The crystalline anethole was separated from the liquid by filtration.

    • The process of recrystallization from ethanol was likely repeated to achieve a higher purity of the anethole.

Synthesis of this compound via Oxidation of Anethole

This protocol describes the original synthesis of this compound as performed by Auguste Cahours.[1]

  • Materials:

    • Purified anethole

    • Dilute nitric acid

    • Heating apparatus (e.g., retort with a gentle flame)

    • Collection vessel

    • Water

    • Apparatus for recrystallization

  • Methodology:

    • A measured quantity of purified anethole was placed in a reaction vessel.

    • Dilute nitric acid was slowly added to the anethole. The reaction was likely exothermic and would have been controlled by the rate of addition and possibly external cooling.

    • The mixture was gently heated to complete the oxidation. This process involved a two-step oxidation: first, the oxidation of anethole to anisaldehyde, and subsequently, the oxidation of anisaldehyde to this compound.

    • Upon cooling, crude this compound would precipitate from the reaction mixture as a solid.

    • The solid product was collected by filtration and washed with cold water to remove residual nitric acid and other water-soluble impurities.

    • Purification of the crude acid was achieved by recrystallization from hot water or a water-ethanol mixture. The hot solution was filtered to remove any insoluble impurities and then allowed to cool slowly, yielding crystalline this compound.

Characterization by Elemental Analysis

In the 1840s, the primary method for characterizing a new organic compound and determining its empirical formula was elemental analysis, a technique perfected by Justus von Liebig.

  • Methodology (Liebig's Combustion Analysis):

    • A precisely weighed sample of the purified this compound was placed in a combustion tube with a strong oxidizing agent, such as copper(II) oxide.

    • The tube was heated, causing the complete combustion of the organic compound into carbon dioxide (CO₂) and water (H₂O).

    • The combustion products were passed through a series of absorption tubes. A tube containing a desiccant (e.g., anhydrous calcium chloride) absorbed the water, and a tube containing a strong base (e.g., potassium hydroxide solution) absorbed the carbon dioxide.

    • By measuring the increase in mass of these absorption tubes, the masses of water and carbon dioxide produced were determined.

    • From these masses, the percentages of carbon and hydrogen in the original sample were calculated. The percentage of oxygen was often determined by difference.

Data Presentation

The following tables summarize the key quantitative data for this compound, including both the type of data that would have been obtained in the 19th century and its modern, more precise characterization.

Table 1: Historical Characterization Data (circa 1841)

ParameterMethodLikely Result
Elemental CompositionCombustion AnalysisC: ~63.15%, H: ~5.30%, O: ~31.55% (by difference)
Empirical FormulaCalculation from DataC₈H₈O₃
Physical AppearanceVisual InspectionWhite, crystalline solid
SolubilityQualitative TestingInsoluble in cold water; soluble in hot water, ethanol, and ether
Melting PointCapillary MethodApproximately 182-184 °C

Table 2: Modern Physicochemical Data

PropertyValue
Molecular FormulaC₈H₈O₃
Molar Mass152.15 g/mol
Melting Point182-185 °C
Boiling Point275-280 °C
Density1.385 g/cm³
pKa4.47
Solubility in Water0.4 g/L (20 °C)
AppearanceWhite crystalline powder
CAS Number100-09-4

Visualization of the Discovery Pathway

The following diagrams illustrate the logical flow of the discovery process and the chemical transformation involved in the first synthesis of this compound.

Discovery_Workflow cluster_0 Isolation of Starting Material cluster_1 Chemical Synthesis cluster_2 Purification and Characterization AniseOil Anise/Fennel Oil Crystallization Crystallization from Ethanol AniseOil->Crystallization Anethole Purified Anethole Crystallization->Anethole Oxidation Oxidation with Nitric Acid Anethole->Oxidation CrudeAcid Crude this compound Oxidation->CrudeAcid Recrystallization Recrystallization CrudeAcid->Recrystallization PureAcid Pure this compound Recrystallization->PureAcid Analysis Elemental Analysis PureAcid->Analysis

Caption: Experimental workflow for the discovery of this compound.

Synthesis_Pathway Anethole Anethole (from Anise Oil) Anisaldehyde Anisaldehyde (Intermediate) Anethole->Anisaldehyde Oxidation (HNO₃) AnisicAcid This compound (p-Anisic Acid) Anisaldehyde->AnisicAcid Further Oxidation (HNO₃)

References

Natural Occurrence of p-Anisic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisic acid, also known as 4-methoxybenzoic acid, is a naturally occurring phenolic compound found in a variety of plant species. It is recognized for its antiseptic, and anti-inflammatory properties, making it a molecule of significant interest in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth overview of the primary botanical sources of p-anisic acid, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway.

Natural Sources of p-Anisic Acid

p-Anisic acid is predominantly found in the essential oils and extracts of several aromatic plants. The most well-documented sources belong to the Apiaceae and Schisandraceae families, with notable concentrations also found in certain orchids. The primary plant sources include:

  • Anise (Pimpinella anisum): The seeds of the anise plant are a primary source of anethole, a direct precursor to p-anisic acid.[1][2] While rich in related compounds, specific quantitative data for p-anisic acid remains variable.

  • Star Anise (Illicium verum): The fruit of this evergreen tree is another significant source of anethole and related phenylpropanoids.[3] Analysis of its essential oil has confirmed the presence of p-anisic acid derivatives.

  • Fennel (Foeniculum vulgare): Fennel seeds are known to contain anethole and other phenolic compounds, although the concentration of p-anisic acid itself is not as prominently documented as in anise and star anise.[4]

  • Vanilla (Vanilla planifolia and Vanilla tahitensis): Cured vanilla beans, particularly from the Tahitian vanilla variety, have been shown to contain significant amounts of anisic acid as part of their complex aromatic profile.[5]

Quantitative Data on p-Anisic Acid Content

The concentration of p-anisic acid in plants can vary significantly based on the species, cultivar, growing conditions, and the part of the plant being analyzed. The following tables summarize the available quantitative data.

Plant SpeciesPlant PartCompoundConcentrationReference
Vanilla tahitensisCured BeansAnisic Acid15% of total quantified aromatic compounds (totaling 47,000 ppm)
Vanilla planifoliaCured BeansAnisyl Compounds~0.05% of dry matter
Illicium verumFruitp-Anisic acid methyl esterPresent, but not quantified

Note: Data for Pimpinella anisum and Foeniculum vulgare often focuses on the precursor, trans-anethole, with less direct quantification of p-anisic acid.

Biosynthesis of p-Anisic Acid in Plants

p-Anisic acid is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites. The biosynthesis starts with the amino acid phenylalanine.

Biosynthetic pathway of p-anisic acid from phenylalanine.

The initial steps involve the conversion of phenylalanine to cinnamic acid and then to p-coumaric acid. Through a series of subsequent enzymatic reactions, which are not yet fully elucidated in all plant species, p-coumaric acid is converted to trans-anethole. The final steps in the formation of p-anisic acid involve the oxidation of trans-anethole, likely proceeding through a p-anisaldehyde intermediate. This oxidation process is a key step in the biosynthesis of the final acid.

Experimental Protocols

The extraction, isolation, and quantification of p-anisic acid from plant materials typically involve chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

General Experimental Workflow

The following diagram illustrates a general workflow for the analysis of p-anisic acid from plant samples.

Experimental Workflow for p-Anisic Acid Analysis cluster_extraction Sample Preparation & Extraction cluster_analysis Chromatographic Analysis cluster_purification Optional Purification Plant_Material Plant Material (e.g., seeds, fruits) Grinding Grinding/Homogenization Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract HPLC_GCMS HPLC-UV or GC-MS Analysis Crude_Extract->HPLC_GCMS Purification Purification (e.g., SPE, Column Chromatography) Crude_Extract->Purification Quantification Quantification using Standard Curve HPLC_GCMS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Purification->HPLC_GCMS

A general workflow for the extraction and analysis of p-anisic acid.
High-Performance Liquid Chromatography (HPLC-UV) Method

1. Sample Preparation and Extraction:

  • A known weight of dried and powdered plant material (e.g., 1 gram) is extracted with a suitable solvent such as methanol or ethanol.

  • Extraction can be performed by maceration, sonication, or Soxhlet extraction.

  • The resulting extract is filtered or centrifuged to remove solid debris.

  • The solvent is evaporated under reduced pressure to yield the crude extract.

  • The crude extract is redissolved in the mobile phase for HPLC analysis. For cleaner samples, a solid-phase extraction (SPE) step can be incorporated to remove interfering compounds.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at the maximum absorbance wavelength of p-anisic acid, which is around 254 nm.

  • Quantification: A calibration curve is generated using standard solutions of p-anisic acid of known concentrations. The concentration of p-anisic acid in the plant extract is determined by comparing its peak area to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Sample Preparation and Derivatization:

  • The crude extract is obtained as described for the HPLC method.

  • For GC-MS analysis, polar compounds like phenolic acids often require derivatization to increase their volatility. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts the carboxylic acid group to a less polar trimethylsilyl (TMS) ester.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C, holding for a few minutes, and then ramping up to around 250-300°C.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification of p-anisic acid is achieved by comparing the retention time and the mass spectrum of the derivatized compound in the sample to that of a derivatized standard.

  • Quantification: Quantification is performed using a calibration curve of the derivatized p-anisic acid standard.

Conclusion

This technical guide has provided a comprehensive overview of the natural plant sources of p-anisic acid, with a focus on anise, star anise, fennel, and vanilla. While quantitative data is still emerging for some species, the methodologies for extraction and analysis are well-established. The biosynthesis of p-anisic acid is rooted in the phenylpropanoid pathway, with trans-anethole serving as a key precursor. The detailed experimental protocols and workflow diagrams provided herein offer a solid foundation for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore and utilize this valuable bioactive compound.

References

The Biosynthesis of 4-Methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzoic acid, also known as p-anisic acid, is a naturally occurring compound found in various plants, notably anise (Pimpinella anisum). It serves as a versatile precursor in the synthesis of pharmaceuticals, fragrances, and other high-value chemicals. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in microbial or plant-based systems. This technical guide provides an in-depth overview of the core biosynthetic pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathways

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which converts L-phenylalanine into a variety of phenolic compounds. Two primary putative pathways for the formation of this compound have been elucidated from current research: one proceeding through the intermediate t-anethole and a more direct route involving the conversion of 4-methoxycinnamic acid.

Pathway 1: From L-Phenylalanine via t-Anethole

This pathway begins with the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of three key enzymes of the general phenylpropanoid pathway: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL). Subsequent species-specific modifications lead to the formation of t-anethole, which can then be catabolized to this compound, a process observed in various microorganisms.

Biosynthesis of this compound via t-Anethole cluster_0 General Phenylpropanoid Pathway cluster_1 Anethole Synthesis cluster_2 Microbial Degradation of t-Anethole L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Coumaryl acetate Coumaryl acetate p-Coumaroyl-CoA->Coumaryl acetate Reductase/Acetyltransferase (Hypothesized) t-Anol t-Anol Coumaryl acetate->t-Anol AIS1 t-Anethole t-Anethole t-Anol->t-Anethole AIMT1 Anethole-diol Anethole-diol t-Anethole->Anethole-diol Epoxidase/Hydrolase p-Anisaldehyde p-Anisaldehyde Anethole-diol->p-Anisaldehyde Dehydrogenase This compound This compound p-Anisaldehyde->this compound Aldehyde Dehydrogenase

Biosynthesis of this compound via t-anethole.
Pathway 2: Direct Conversion from 4-Methoxycinnamic Acid

A more direct route to this compound may exist in certain organisms, such as Vanilla planifolia. This proposed pathway involves the O-methylation of p-coumaric acid to form 4-methoxycinnamic acid, which is then converted to this compound. A final demethylation step, catalyzed by a cytochrome P450 monooxygenase, can then lead to 4-hydroxybenzoic acid.

Direct Biosynthesis of this compound p-Coumaric Acid p-Coumaric Acid 4-Methoxycinnamic Acid 4-Methoxycinnamic Acid p-Coumaric Acid->4-Methoxycinnamic Acid O-Methyltransferase This compound This compound 4-Methoxycinnamic Acid->this compound Side-chain cleavage enzymes 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid This compound->4-Hydroxybenzoic Acid Cytochrome P450 O-demethylase

Direct biosynthesis of this compound.

Quantitative Data

The following table summarizes the available kinetic parameters for key enzymes involved in the biosynthesis of t-anethole, a precursor to this compound.

EnzymeSubstrateKm (µM)Reference(s)
t-Anol/isoeugenol synthase 1 (AIS1)Coumaryl acetate145[1]
Coniferyl acetate230[1]
S-adenosyl-l-methionine:t-anol/isoeugenol O-methyltransferase 1 (AIMT1)Isoeugenol19.3[1]
S-adenosyl-l-methionine54.5[1]

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in the proposed biosynthetic pathways.

Experimental Workflow: Enzyme Activity Assays

Experimental Workflow for Enzyme Activity Assays cluster_0 Sample Preparation cluster_1 Enzyme Assay cluster_2 Product Detection and Analysis Tissue Homogenization Tissue Homogenization Protein Extraction Protein Extraction Tissue Homogenization->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification Reaction Mixture Preparation Reaction Mixture Preparation Protein Quantification->Reaction Mixture Preparation Incubation Incubation Reaction Mixture Preparation->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Spectrophotometry Spectrophotometry Reaction Termination->Spectrophotometry HPLC HPLC Reaction Termination->HPLC LC-MS LC-MS Reaction Termination->LC-MS Data Analysis Data Analysis Spectrophotometry->Data Analysis HPLC->Data Analysis LC-MS->Data Analysis

General workflow for enzyme activity assays.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance at this wavelength is proportional to the PAL activity.

Protocol:

  • Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and polyvinylpyrrolidone). Centrifuge the homogenate and use the supernatant for the assay.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

  • Assay: Add the protein extract to the reaction mixture and incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 4 M HCl.

  • Measurement: Measure the absorbance of the reaction mixture at 290 nm using a UV-Vis spectrophotometer. A standard curve of trans-cinnamic acid is used for quantification.[2]

4-Coumarate-CoA Ligase (4CL) Activity Assay

Principle: 4CL catalyzes the formation of 4-coumaroyl-CoA from p-coumaric acid, CoA, and ATP. The product, 4-coumaroyl-CoA, has a specific absorbance maximum at 333 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 200 mM, pH 7.5), 5 mM MgCl₂, 5 mM ATP, 0.2 mM CoA, and the substrate (e.g., 200 µM p-coumaric acid).

  • Assay: Add the purified enzyme or crude protein extract to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 333 nm over time using a spectrophotometer. The initial rate of the reaction is used to calculate the enzyme activity.

O-Methyltransferase (OMT) Activity Assay

Principle: OMTs transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate. The activity can be measured by quantifying the methylated product.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 7.5), the substrate (e.g., 0.5 mM of a flavonoid or phenylpropanoid), and 5 mM SAM.

  • Assay: Add the purified OMT enzyme to the reaction mixture and incubate at 37°C for a defined period (e.g., 12 hours).

  • Termination and Extraction: Stop the reaction by adding an equal volume of methanol. The products can be extracted with an organic solvent like ethyl acetate.

  • Analysis: Analyze the reaction products by HPLC or LC-MS/MS to identify and quantify the methylated compounds.

Cytochrome P450 O-Demethylase Activity Assay

Principle: Cytochrome P450 monooxygenases can catalyze the O-demethylation of substrates like this compound, producing formaldehyde and the corresponding hydroxylated product. The formaldehyde produced can be quantified using a colorimetric or fluorometric assay.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the cytochrome P450 enzyme, a suitable buffer, the substrate (e.g., this compound), and a source of reducing equivalents (e.g., NADPH and a cytochrome P450 reductase).

  • Assay: Incubate the reaction mixture at an optimal temperature.

  • Formaldehyde Detection (Hantzsch Reaction):

    • Stop the reaction and add a reagent containing acetoacetanilide, ammonium acetate, and acetic acid.

    • Incubate to allow the formation of a fluorescent dihydropyridine derivative.

    • Measure the fluorescence to quantify the amount of formaldehyde produced.

  • Product Analysis: Alternatively, the hydroxylated product (e.g., 4-hydroxybenzoic acid) can be quantified using HPLC or LC-MS.

Conclusion

The biosynthesis of this compound is a complex process rooted in the phenylpropanoid pathway. While the complete, endogenous pathway in a single organism remains to be fully elucidated, current evidence points towards two plausible routes involving either the degradation of t-anethole or the direct conversion of 4-methoxycinnamic acid. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further investigate and engineer this valuable biosynthetic pathway. Future work should focus on identifying and characterizing the specific enzymes involved in the later steps of these pathways to enable the development of efficient biocatalytic systems for the production of this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-methoxybenzoic acid (also known as p-anisic acid). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular identification and structural elucidation.

Core Findings: Quantitative Fragmentation Analysis

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation, providing a reliable fingerprint for its identification. The molecular ion and key fragment ions observed under electron ionization are summarized below. The data reveals that the primary fragmentation events involve the loss of a methyl radical, followed by the loss of carbon monoxide, and the cleavage of the carboxyl group.

Fragment Ion m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Structure / Neutral Loss
[M]•+15299.99Molecular Ion (C₈H₈O₃)•+
[M-CH₃]•+137Not ReportedLoss of a methyl radical (•CH₃)
[M-OCH₃]•+121Not ReportedLoss of a methoxy radical (•OCH₃)
[M-OH]•+13591.98Loss of a hydroxyl radical (•OH)
[C₆H₅O]•+9211.96Subsequent fragmentation
[C₆H₅]•+7716.71Loss of CO from m/z 105 or subsequent fragmentation
[C₅H₅]•+65Not ReportedSubsequent fragmentation

Data sourced from PubChem CID 7478.[1]

Elucidating the Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a logical and well-understood pathway for aromatic carboxylic acids. The process begins with the formation of the molecular ion (m/z 152). The most prominent fragmentation route involves the loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a stable acylium ion at m/z 135.[2] Another significant fragmentation is the cleavage of the methyl group from the methoxy moiety, leading to an ion at m/z 137. Further fragmentation of the acylium ion (m/z 135) through the loss of a carbon monoxide (CO) molecule yields a phenyl cation derivative at m/z 107. Subsequent fragmentations lead to the formation of smaller, characteristic ions at m/z 92, 77, and 65.

Fragmentation_Pathway M This compound (C₈H₈O₃) m/z = 152 M_ion [M]•+ m/z = 152 M->M_ion Ionization frag135 [M-OH]•+ m/z = 135 M_ion->frag135 -•OH frag92 [C₆H₅O]•+ m/z = 92 M_ion->frag92 -COOH frag107 [M-OH-CO]•+ m/z = 107 frag135->frag107 -CO frag77 [C₆H₅]•+ m/z = 77 frag107->frag77 -CH₂O

Fragmentation pathway of this compound.

Experimental Protocol: A Representative Methodology

The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • For GC-MS analysis, derivatization may be necessary to increase the volatility of the analyte. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of aromatic acids, such as a 5%-phenyl-95%-dimethylpolysiloxane column.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 100°C, held for 1 minute, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Rate: 2 scans/second

3. Data Acquisition and Analysis:

  • A 1 µL aliquot of the prepared sample is injected into the GC-MS system.

  • The mass spectrum is recorded for the chromatographic peak corresponding to this compound or its derivative.

  • The resulting spectrum is analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern is then compared to a reference library or the data presented in this guide for confirmation.

This comprehensive guide provides the necessary data and a foundational understanding of the mass spectrometric behavior of this compound, serving as a valuable resource for its unambiguous identification and further research applications.

References

A Comprehensive Technical Guide to the Crystal Structure and Solid-State Properties of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and polymorphic nature of 4-methoxybenzoic acid (also known as p-anisic acid). The information presented herein is intended to support research and development activities where a thorough understanding of the solid-state properties of this compound is crucial.

Introduction to this compound

This compound is a derivative of benzoic acid with a methoxy group at the para position. It is a white crystalline solid that is sparingly soluble in water but soluble in various organic solvents.[1][2] Its antiseptic properties have led to its use as a preservative in cosmetics and skincare products.[3] In the pharmaceutical industry, it serves as an important intermediate in the synthesis of more complex organic compounds.[3][4]

The solid-state structure of an active pharmaceutical ingredient (API) or intermediate can significantly influence its physical and chemical properties, such as solubility, dissolution rate, stability, and bioavailability. Therefore, a comprehensive understanding of the crystal structure and potential polymorphism of this compound is essential for drug development and formulation.

Crystal Structure of this compound

Extensive crystallographic studies have been conducted on this compound. While multiple entries exist in the Cambridge Structural Database (CSD) under the reference codes ANISIC, ANISIC01, ANISIC02, and ANISIC04, they all describe a single polymorphic form. This well-characterized form, herein designated as Form I, possesses a monoclinic crystal system with the space group P2₁/a.

The crystal structure of Form I consists of centrosymmetric dimers formed through hydrogen bonding between the carboxylic acid groups of two neighboring molecules. This is a common structural motif observed in many carboxylic acids.

Crystallographic Data

The crystallographic data for Form I of this compound is summarized in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)16.98
b (Å)10.95
c (Å)3.98
α (°)90
β (°)98.7
γ (°)90
Z4

Table 1: Crystallographic data for Form I of this compound.

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties. Despite the importance of understanding polymorphism, a comprehensive search of the available literature does not provide conclusive evidence for the existence of multiple polymorphic forms of pure this compound. The consistently reported crystal structure is the monoclinic Form I.

While co-crystals and salts of this compound have been shown to exhibit structural diversity and phase transitions, this behavior has not been definitively documented for the pure compound itself. Therefore, this guide focuses on the preparation and characterization of the known stable Form I.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various methods, with the oxidation of p-methoxytoluene or anethole being common routes.

  • Oxidation of p-Methoxytoluene: A prevalent industrial method involves the catalytic oxidation of p-methoxytoluene with oxygen or an oxygen-containing gas. The reaction is typically carried out in the presence of a solvent such as acetic acid and a catalyst system, often comprising cobalt and manganese salts.

  • Oxidation of Anethole: Anethole, a natural product found in anise and fennel, can be oxidized to produce this compound. This method provides a route from a renewable feedstock.

Crystallization of Form I

The commercially available form of this compound is typically the stable monoclinic Form I. Recrystallization from a suitable solvent is a standard method for purification and obtaining well-defined crystals.

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or acetic acid) at an elevated temperature to achieve saturation.

    • Hot-filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the growth of larger, higher-quality crystals.

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum at a moderate temperature.

Solid-State Characterization Techniques

A variety of analytical techniques are employed to characterize the solid state of this compound.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying the crystalline form of a solid. The diffraction pattern of Form I of this compound will show a unique set of peaks corresponding to its monoclinic crystal structure.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, including its melting point and enthalpy of fusion. For this compound, DSC analysis reveals a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 182-185 °C. The absence of other thermal events, such as solid-solid phase transitions, further supports the existence of a single stable polymorph under normal conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are sensitive to the molecular environment and can be used to characterize the solid form of a compound. The spectra of this compound are characterized by specific vibrational modes of the carboxylic acid, methoxy group, and the aromatic ring. While these techniques are powerful for identifying different polymorphs, in the case of this compound, the available data corresponds to the characterization of Form I.

Workflow for Preparation and Characterization

The following diagram illustrates a general workflow for the synthesis, crystallization, and characterization of a crystalline solid such as this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_characterization Solid-State Characterization Synthesis Chemical Synthesis (e.g., Oxidation of p-Methoxytoluene) Dissolution Dissolution in Suitable Solvent Synthesis->Dissolution Crude Product HotFiltration Hot Filtration Dissolution->HotFiltration SlowCooling Slow Cooling & Crystallization HotFiltration->SlowCooling FiltrationWash Filtration & Washing SlowCooling->FiltrationWash Drying Drying FiltrationWash->Drying PXRD Powder X-ray Diffraction (PXRD) Drying->PXRD Crystalline Powder DSC Differential Scanning Calorimetry (DSC) Drying->DSC Spectroscopy Vibrational Spectroscopy (IR, Raman) Drying->Spectroscopy FinalProduct Characterized Crystalline Solid (Form I) PXRD->FinalProduct DSC->FinalProduct Spectroscopy->FinalProduct

Workflow for this compound Preparation and Characterization.

Conclusion

This compound is a commercially important organic compound with a well-defined and stable crystalline form. The available scientific literature consistently points to a single monoclinic polymorph (Form I). While the concept of polymorphism is critical in pharmaceutical sciences, there is currently a lack of definitive evidence for the existence of other polymorphic forms of pure this compound. The experimental protocols and characterization data provided in this guide are focused on this stable and well-characterized solid form. Researchers and drug development professionals should consider this information when working with this compound to ensure the consistency and quality of their materials and products.

References

solubility profile of 4-methoxybenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 4-methoxybenzoic acid in various organic solvents. The document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This information is critical for applications in pharmaceutical research, chemical synthesis, and formulation development where this compound is utilized.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of pure solvents at various temperatures. The following tables summarize the mole fraction solubility (x) of this compound. This data is crucial for understanding its behavior in different solvent systems and for designing crystallization and purification processes.

Table 1: Mole Fraction Solubility (x) of this compound in Alcohols at Various Temperatures (K) [1][2][3]

Temperature (K)1-ButanolIsobutanol2-Butanol1-PentanolEthylene Glycol
283.150.08950.07680.09870.07120.0123
288.150.10830.09350.11920.08650.0151
293.150.13020.11290.14350.10470.0184
298.150.15560.13560.17180.12610.0224
303.150.18490.16190.20450.15130.0271
308.150.21860.19230.24210.18050.0328
313.150.25740.22730.28510.21450.0396
318.150.30190.26750.33410.25380.0478
323.150.35290.31360.38980.29910.0577
328.150.41120.36640.45290.35140.0696

Table 2: Mole Fraction Solubility (x) of this compound in Esters and Ethers at Various Temperatures (K) [1][2]

Temperature (K)Ethyl Formate1-Propyl AcetateIsopropyl Acetaten-Butyl AcetateTetrahydrofuran
283.150.14320.12540.13980.11560.2897
288.150.16980.14910.16620.13790.3321
293.150.20010.17650.19690.16370.3795
298.150.23480.20810.23230.19360.4326
303.150.27450.24460.27310.22810.4919
308.150.31980.28660.31990.26790.5581
313.150.37150.33480.37340.31370.6319
318.150.43040.38990.43440.36630.7141
323.150.49750.45280.50380.42650.8055
328.150.57380.52440.58260.49530.9071

Table 3: Mole Fraction Solubility (x) of this compound in Ketones and Other Solvents at Various Temperatures (K)

Temperature (K)Acetone2-ButanoneCyclohexanoneToluene
283.150.24510.20110.21340.0389
288.150.28330.23450.24830.0478
293.150.32680.27280.28870.0586
298.150.37610.31660.33520.0718
303.150.43180.36650.38850.0877
308.150.49460.42320.44930.1069
313.150.56510.48740.51850.1301
318.150.64410.55980.59710.1579
323.150.73240.64130.68590.1911
328.150.83080.73280.78610.2306

Qualitative Solubility Summary:

  • Water: this compound is sparingly soluble in cold water, with a reported solubility of 0.3 g/L at 20°C. Its solubility increases in hot water.

  • Alcohols: It is highly soluble in alcohols such as methanol, ethanol, and butanol.

  • Ethers and Esters: this compound is soluble in ether and ethyl acetate.

  • Ketones: It demonstrates good solubility in ketones like acetone and cyclohexanone.

  • Hydrocarbons: Its solubility is lower in non-polar solvents like toluene.

The solubility is influenced by the principle of "like dissolves like," where the polar carboxylic acid and methoxy groups of this compound interact favorably with polar solvents. In aqueous solutions, the solubility is also pH-dependent; it increases in alkaline conditions due to the deprotonation of the carboxylic acid group.

Experimental Protocols for Solubility Determination

The following section details the experimental methodology for determining the equilibrium solubility of this compound, primarily based on the widely used shake-flask method coupled with gravimetric or chromatographic analysis.

Materials and Equipment
  • Solute: High-purity this compound (>99%)

  • Solvents: Analytical grade solvents as required

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic shaker or water bath with temperature control (±0.1 K)

    • Glass vials or flasks with airtight seals

    • Magnetic stirrers and stir bars (optional)

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • Drying oven

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed glass vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the container tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The exact time should be determined through preliminary experiments by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the suspension to settle for a short period at the experimental temperature.

    • Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. The filter material should be chemically inert to the solvent and not adsorb the solute. Centrifugation prior to filtration can also be employed to facilitate the separation of fine particles.

  • Analysis of Solute Concentration:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.

      • Calculate the mass of the dissolved this compound and the mass of the solvent to determine the solubility.

    • HPLC Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine the peak area.

      • Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor. A typical HPLC method for benzoic acid derivatives would involve a C18 column and a mobile phase of acetonitrile and water with an acidic modifier, with UV detection around 254 nm.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of the solubility of this compound using the shake-flask method.

Solubility_Determination_Workflow start Start preparation Preparation of Supersaturated Slurry start->preparation equilibration Equilibration (Thermostatic Shaker) preparation->equilibration settling Settling of Undissolved Solid equilibration->settling sampling Sampling of Supernatant settling->sampling separation Phase Separation sampling->separation filtration Filtration (e.g., 0.45 µm Syringe Filter) separation->filtration centrifugation Centrifugation separation->centrifugation analysis Analysis of Solute Concentration filtration->analysis centrifugation->filtration gravimetric Gravimetric Method analysis->gravimetric hplc HPLC Analysis analysis->hplc data Data Calculation and Reporting gravimetric->data hplc->data end End data->end

Caption: Workflow for determining the equilibrium solubility of this compound.

References

An In-depth Technical Guide to the Thermal Properties of p-Anisic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of p-anisic acid, a compound of interest in various scientific and industrial fields, including pharmaceuticals and cosmetics.[1][2][3] This document outlines its key thermal characteristics, details the experimental methodologies for their determination, and presents this information in a clear and accessible format for technical audiences.

Introduction to p-Anisic Acid

p-Anisic acid, also known as 4-methoxybenzoic acid or draconic acid, is a white crystalline solid.[1][4] It is one of the isomers of anisic acid and is found naturally in anise. This compound and its derivatives are recognized for their antiseptic properties and are utilized as intermediates in the synthesis of more complex organic molecules.

Thermal Properties of p-Anisic Acid

The thermal behavior of a compound is critical for its characterization, stability assessment, and processing. The melting and boiling points are fundamental thermal properties that define the temperature range of its solid and liquid states under atmospheric pressure.

Table 1: Thermal Properties of p-Anisic Acid

PropertyValueUnits
Melting Point182 - 186°C
359.6 - 366.8°F
455.15 - 459.15K
Boiling Point275 - 280°C
527 - 536°F
548.15 - 553.15K

Note: The ranges in the values are due to slight variations reported across different sources and measurement conditions.

Experimental Protocols for Thermal Analysis

The determination of the thermal properties of p-anisic acid is commonly performed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

3.1. Differential Scanning Calorimetry (DSC) for Melting Point Determination

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Principle: The sample and a reference material are subjected to a controlled temperature program. When the sample undergoes a phase transition, such as melting, it will absorb or release heat. This results in a difference in heat flow between the sample and the reference, which is detected and recorded.

  • Instrumentation: A differential scanning calorimeter typically consists of a sample and reference pan, a furnace, a temperature programmer, and a recording system.

  • Methodology:

    • A small, accurately weighed sample of p-anisic acid (typically 1-5 mg) is placed in an aluminum pan.

    • An empty pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • The heat flow to the sample is monitored as a function of temperature.

    • The melting point is determined from the resulting thermogram as the onset or peak of the endothermic melting event.

3.2. Thermogravimetric Analysis (TGA) for Boiling Point and Decomposition Temperature Determination

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

  • Principle: A sample is heated in a controlled environment, and its mass is continuously monitored. A change in mass at a specific temperature indicates a thermal event such as decomposition or evaporation.

  • Instrumentation: A thermogravimetric analyzer consists of a high-precision balance with a sample pan located inside a furnace.

  • Methodology:

    • A small sample of p-anisic acid is placed in the TGA sample pan.

    • The furnace is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The mass of the sample is recorded continuously as a function of temperature.

    • The boiling point can be inferred from the temperature at which significant mass loss begins, although DSC is more precise for this determination. TGA is particularly useful for observing the decomposition temperature, which for p-anisic acid occurs at higher temperatures than its boiling point.

Visualizations

4.1. Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the characterization of the thermal properties of a substance like p-anisic acid.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Analysis prep Weigh Sample (1-5 mg) dsc_setup Place sample in DSC pan prep->dsc_setup tga_setup Place sample in TGA pan prep->tga_setup dsc_run Heat at constant rate (e.g., 10°C/min) dsc_setup->dsc_run dsc_data Record heat flow vs. temperature dsc_run->dsc_data analyze_dsc Determine melting point (onset/peak of endotherm) dsc_data->analyze_dsc tga_run Heat at constant rate (e.g., 10°C/min) tga_setup->tga_run tga_data Record mass vs. temperature tga_run->tga_data analyze_tga Determine decomposition temperature tga_data->analyze_tga

Caption: Workflow for Thermal Property Determination.

4.2. Chemical Classification of p-Anisic Acid

This diagram shows the hierarchical classification of p-anisic acid within organic chemistry.

G organic Organic Compounds aromatic Aromatic Compounds organic->aromatic benzoic Benzoic Acids aromatic->benzoic methoxybenzoic Methoxybenzoic Acids & Derivatives benzoic->methoxybenzoic panisic p-Anisic Acid methoxybenzoic->panisic

Caption: Hierarchical Classification of p-Anisic Acid.

References

An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methoxybenzoic acid, also known as p-anisic acid or draconic acid, is a versatile organic compound with the chemical formula C₈H₈O₃.[1][2] It is structurally characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) at the para position.[1][3] This arrangement imparts unique chemical properties that make it a valuable intermediate in a wide range of applications, including pharmaceuticals, cosmetics, and material science.[1] In the pharmaceutical sector, it serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs. This guide provides a comprehensive overview of its chemical suppliers, pricing, experimental protocols, and biological significance for professionals in research and drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. It is sparingly soluble in cold water but exhibits good solubility in organic solvents such as ethanol, ether, and ethyl acetate.

PropertyValue
CAS Number 100-09-4
Molecular Weight 152.15 g/mol
Melting Point 182-185 °C
Boiling Point 275-278 °C
Density 1.385 g/cm³

Chemical Suppliers and Pricing

The availability and cost of this compound can vary significantly based on the supplier, purity, and quantity. For research and development purposes, it is available in small quantities from various chemical suppliers. For larger-scale drug development and manufacturing, bulk quantities are available from specialized manufacturers.

Table 1: Selected Suppliers and Pricing for this compound

SupplierGrade/PurityQuantityPrice (USD)Price per UnitLink/Source
Sigma-Aldrich ReagentPlus®, 99%5G--
Sigma-Aldrich for synthesis, ≥98.0%250G$59.40$0.24/G
Sigma-Aldrich for synthesis, ≥98.0%1KG$141.00$0.14/G
Chem-Impex ≥ 99% (HPLC)100G$22.03$0.22/G
Chem-Impex ≥ 99% (HPLC)1KG$133.40$0.13/G
Chem-Impex ≥ 99% (HPLC)10KG$986.78$0.10/G
CHIRALEN 98%25g$12.00$0.48/g
CHIRALEN 98%1kg$50.00$0.05/g
Fisher Scientific 98+%---
Jinan Finer Chemical Co., Ltd. ≥99.5%Per KG$2.00$0.002/G
GZ HONESTCHEM CO.,LTD. 99.9%Per KG$1.00$0.001/G
RongNa Biotechnology Co.,Ltd. 99%Per KG$1.00$0.001/G
Neshiel Agrochem Private Limited -Per Kg₹ 350 (~$4.20)~$0.004/G
Sri Laxmi Narasimha Enterprises 99%Per Kg₹ 700 (~$8.40)~$0.008/G

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is often available upon request.

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with oxidation being a common route.

1. Oxidation of Anethole or p-Methoxybenzaldehyde: A traditional method involves the oxidation of anethole, a natural compound found in anise. Another common precursor is p-methoxybenzaldehyde (anisaldehyde), which can be oxidized to this compound. Common oxidizing agents for this reaction include potassium permanganate or nitric acid.

2. Catalytic Oxidation of p-Methoxytoluene: Modern industrial processes often utilize the catalytic oxidation of p-methoxytoluene. This reaction is typically carried out using oxygen in the presence of acetic acid, with careful control of catalyst ratios to optimize the yield and purity of the final product.

3. Etherification of p-Hydroxybenzoic Acid: An alternative synthesis route involves the etherification of p-hydroxybenzoic acid with dimethyl sulfate in the presence of an alkali hydroxide and a quaternary ammonium salt.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid compounds like this compound, based on differential solubility in a solvent at varying temperatures.

Methodology:

  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, or a mixture of ethanol and water.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added and then filtered out.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities. The purified crystals are then dried to remove any residual solvent.

Analytical Techniques for Quality Control

To ensure the purity and identity of this compound, several analytical techniques are employed. Certificates of Analysis (COA) from suppliers typically include results from these methods.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often achieving ≥98% or higher.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound.

  • Infrared Spectroscopy (IR): Used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid and methoxy groups.

Visualizations

Experimental Workflow: Purification by Recrystallization

G A Crude this compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Remove Impurities) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound via recrystallization.

Metabolic Pathway of this compound

This compound is known to be metabolized in biological systems. One key pathway involves demethylation by cytochrome P450 enzymes to form 4-hydroxybenzoic acid.

G cluster_0 Metabolic Conversion A This compound B 4-Hydroxybenzoic Acid A->B Metabolism C Cytochrome P450 (Demethylation) C->A

Caption: Metabolic demethylation of this compound by Cytochrome P450 enzymes.

Applications in Research and Drug Development

This compound is a compound of significant interest due to its diverse biological activities and its utility as a synthetic intermediate.

  • Antioxidant and Anti-inflammatory Properties: Studies have indicated that this compound and its derivatives possess antioxidant and anti-inflammatory properties.

  • Antimicrobial and Antiseptic Activity: The compound has demonstrated antimicrobial and antiseptic properties, making it useful in cosmetic and dermatological formulations.

  • Intermediate in Drug Synthesis: It serves as a key intermediate in the synthesis of more complex organic compounds and APIs. For instance, it is used in the creation of analgesics and neuroprotective compounds.

  • Biochemical Research: It is utilized in studies of biochemical pathways, such as investigating electron transfer processes involving cytochrome c. Its interaction with enzymes like cytochrome P450 is also a subject of research.

References

Methodological & Application

Application Notes and Protocol for the Esterification of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esterification is a cornerstone reaction in organic synthesis, crucial for the production of a wide range of compounds in the pharmaceutical, chemical, and fragrance industries. The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common and effective method for synthesizing esters.[1][2][3][4][5] This document provides a detailed protocol for the esterification of 4-methoxybenzoic acid, a common building block in medicinal chemistry and materials science. The protocol outlines the reaction mechanism, experimental procedures, purification techniques, and comparative data for different catalytic systems.

Reaction Mechanism: Fischer Esterification

The acid-catalyzed esterification of this compound proceeds through a series of equilibrium steps. The acid catalyst serves to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The mechanism involves the following key stages:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of this compound, which enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water to form a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

To drive the reaction toward the formation of the ester, it is common to use an excess of the alcohol or to remove the water as it is formed.

Fischer_Esterification_Mechanism cluster_0 Mechanism Steps Reactants This compound + Alcohol (R'-OH) Protonation 1. Protonation of Carbonyl (H+) Reactants->Protonation Catalyst (H+) Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack + R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination 4. Elimination of Water (-H2O) Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation (-H+) Water_Elimination->Deprotonation Product Ester Product + Water Deprotonation->Product Regenerates Catalyst

Caption: The catalytic cycle of Fischer esterification for this compound.

Experimental Protocols

Two primary methods are presented for the esterification of this compound. Method A utilizes an excess of alcohol which also serves as the solvent. Method B employs a Dean-Stark apparatus to remove water azeotropically, driving the reaction to completion.

Method A: Esterification using Excess Alcohol (e.g., Methanol or Ethanol)

This protocol is suitable for simple, low-boiling-point alcohols that are cost-effective to use in excess.

Materials:

  • This compound

  • Alcohol (e.g., Methanol or Ethanol, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired alcohol (e.g., methanol or ethanol, typically used as the solvent, ~10-20 eq).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature will be the boiling point of the alcohol (e.g., ~65 °C for methanol).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. If excess alcohol was used as the solvent, remove most of it using a rotary evaporator. Pour the residue into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any unreacted acid; be cautious of CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

Method B: Esterification with Dean-Stark Apparatus

This method is ideal for reactions where water removal is necessary to shift the equilibrium, especially with higher boiling point alcohols or when using stoichiometric amounts of the alcohol.

Materials:

  • This compound

  • Alcohol (e.g., Butanol)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene or another suitable azeotropic solvent

  • Organic solvent for workup (e.g., Ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the alcohol (1.5-2.0 eq), a catalytic amount of p-TsOH (e.g., 5 mol%), and a suitable volume of toluene.

  • Assembly: Assemble the Dean-Stark apparatus with the reflux condenser.

  • Azeotropic Reflux: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. Water, being denser, will collect at the bottom while the toluene returns to the flask.

  • Monitoring: Continue the reaction until no more water is collected in the trap.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield the crude ester.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and rate of esterification. The following table summarizes data for the esterification of benzoic acid and its derivatives under various conditions.

Carboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄Reflux1~97
Benzoic AcidEthanolH₂SO₄ (Microwave)1300.25High
Benzoic AcidEthanolDeep Eutectic Solvent75-88.3
Benzoic Acidn-ButanolDeep Eutectic Solvent75-87.8
Benzoic Acidn-ButanolBenzothiazolium-based IL110-~94
4-Fluoro-3-nitrobenzoic AcidEthanolH₂SO₄ (Microwave)100-16
Benzoic AcidMethanolH₂SO₄/SiO₂60->98
Benzoic AcidBenzyl AlcoholModified Montmorillonite K10Reflux5High

Experimental Workflow and Purification

The general workflow for the synthesis and purification of the target ester is outlined below.

Experimental_Workflow cluster_1 Synthesis & Purification Workflow Reactants 1. Combine Reactants (this compound, Alcohol, Toluene*) Catalyst 2. Add Catalyst (e.g., H₂SO₄ or p-TsOH) Reactants->Catalyst Reaction 3. Heat to Reflux (with Condenser or Dean-Stark) Catalyst->Reaction Workup 4. Reaction Workup (Cool, Dilute, Transfer to Sep. Funnel) Reaction->Workup Wash 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) Workup->Wash Dry 6. Dry & Concentrate (Dry with Na₂SO₄, Filter, Rotovap) Wash->Dry Crude_Product Crude Ester Dry->Crude_Product Purify 7. Purify Product Crude_Product->Purify Final_Product Pure Ester Purify->Final_Product

Caption: General experimental workflow for the esterification of this compound.

Purification of the Final Product

The crude product obtained after workup can be purified by recrystallization or column chromatography.

Recrystallization: Recrystallization is effective for removing minor impurities, especially if the crude product is a solid.

  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the ester well at elevated temperatures but poorly at room temperature. Common solvents for aromatic esters include ethanol, methanol, hexanes, or mixed systems like ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Column Chromatography: If the crude product is an oil or contains significant impurities, purification by silica gel column chromatography is recommended.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes:ethyl acetate 98:2).

  • Column Packing: Pack a column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane) and load it onto the top of the silica bed.

  • Elution: Elute the column with a solvent system of increasing polarity, collecting fractions and monitoring them by TLC to isolate the pure ester.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzoic acid amides are a class of organic compounds that feature a 4-methoxybenzoyl group attached to a nitrogen atom. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The amide bond is a critical functional group in many pharmaceuticals, contributing to their chemical stability and ability to form hydrogen bonds with biological targets.[1] this compound amides have been investigated for their potential as antimicrobial, antiviral, and anticancer agents.[2][3]

The synthesis of these amides is most commonly and efficiently achieved through the acylation of a primary or secondary amine with 4-methoxybenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a robust and versatile method for forming the amide bond.[4] The presence of the methoxy group on the benzoyl ring can influence the electronic properties and bioavailability of the resulting amide, making it a valuable scaffold for lead optimization in drug discovery.[5]

This document provides detailed application notes on the relevance of this compound amides in drug development, comprehensive experimental protocols for their synthesis from 4-methoxybenzoyl chloride, and a summary of quantitative data for a variety of synthesized amides.

Applications in Drug Development

The 4-methoxybenzamide scaffold is a versatile building block in the design of novel therapeutic agents. Its derivatives have shown promise in several areas of drug discovery.

One notable application is in the development of antiviral agents. Certain N-phenylbenzamide derivatives have demonstrated the ability to upregulate the host protein APOBEC3G (Apolipoprotein B mRNA Editing Enzyme, Catalytic Subunit 3G). APOBEC3G is a cytidine deaminase that plays a crucial role in the innate immune response by inducing mutations in viral DNA, thereby inhibiting the replication of viruses such as HBV and HIV. By increasing the intracellular concentration of APOBEC3G, this compound amides can enhance the body's natural defense against viral infections.

Furthermore, the amide functionality is a key bioisostere, meaning it can be used to replace other functional groups in a drug molecule to improve its pharmacokinetic and pharmacodynamic properties without losing its biological activity. The 4-methoxybenzoyl moiety itself is found in compounds that have been investigated as inhibitors of various enzymes and as ligands for cellular receptors.

Experimental Protocols

Synthesis of 4-Methoxybenzoyl Chloride from this compound

Description: This protocol outlines the conversion of this compound to its corresponding acid chloride using thionyl chloride. This is a common preparatory step for the subsequent amide synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing system

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).

  • Add a catalytic amount (1-2 drops) of DMF.

  • Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (around 80-90°C) for 1-3 hours, or until the gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.

  • The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.

General Protocol for the Synthesis of this compound Amides (Schotten-Baumann Reaction)

Description: This protocol describes the general method for the synthesis of N-substituted 4-methoxybenzamides by reacting 4-methoxybenzoyl chloride with a primary or secondary amine in the presence of a base.

Materials:

  • 4-Methoxybenzoyl chloride

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., triethylamine, pyridine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain the pure this compound amide.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various this compound amides from 4-methoxybenzoyl chloride and different amines.

AmineProduct NameYield (%)Melting Point (°C)Reference
Aniline4-Methoxy-N-phenylbenzamide-154-156
4-AminobenzonitrileN-(4-Cyanophenyl)-4-methoxybenzamideHigh-
BenzylamineN-Benzyl-4-methoxybenzamide95-99169-170
4-Ethyl anilineN-(4-Ethylphenyl)-4-methoxybenzamide--
4-Methoxy-2-nitroaniline4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide77-
N,N-Diphenylamine4-Methoxy-N,N-diphenylbenzamide84145
4-MethoxybenzylamineN-(4-Methoxybenzyl)oleamide8881
4-Aminopiperidine4-Methoxy-N-(piperidin-4-yl)benzamide--
Morpholine4-Methoxy-N-morpholinylbenzamide--

Note: Yields and melting points can vary depending on the specific reaction conditions and purity of the reagents.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound amides.

G Synthesis of this compound Amides Workflow cluster_0 Preparation of Acid Chloride cluster_1 Amide Synthesis (Schotten-Baumann) cluster_2 Purification and Characterization A This compound B Reaction with Thionyl Chloride A->B SOCl2, cat. DMF C 4-Methoxybenzoyl Chloride B->C Workup E Acylation Reaction C->E D Amine (R-NH2) D->E Base (e.g., Et3N) DCM, 0°C to RT F Crude 4-Methoxybenzoic Acid Amide E->F Aqueous Workup G Purification (Recrystallization) F->G H Pure Amide Product G->H I Characterization (NMR, IR, MS, MP) H->I

Caption: General workflow for the synthesis of this compound amides.

Proposed Signaling Pathway in Antiviral Activity

The diagram below illustrates the proposed mechanism by which certain this compound amides may exert their antiviral effects through the upregulation of the host defense protein APOBEC3G.

G Proposed Antiviral Mechanism of 4-Methoxybenzamides compound 4-Methoxybenzoic Acid Amide Derivative cell Host Cell compound->cell Enters upregulation Upregulation of APOBEC3G Expression cell->upregulation Cellular Signaling a3g Increased Intracellular APOBEC3G Protein upregulation->a3g mutation Hypermutation of Viral DNA/RNA a3g->mutation Incorporated into virions virus Virus (e.g., HBV, HIV) replication Viral Replication Cycle virus->replication Initiates inhibition Inhibition of Viral Replication replication->inhibition mutation->inhibition

References

Application Notes and Protocols: The Role of 4-Methoxybenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzoic acid, also known as p-anisic acid, is a versatile and economically significant building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its utility stems from its reactive carboxylic acid and electron-rich aromatic ring, which allow for its use as a precursor, a key intermediate, and a protective agent for various functional groups. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of notable pharmaceutical compounds. Quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding and implementation in a research and development setting.

Application as a Precursor in API Synthesis: The Case of Indomethacin

This compound serves as a strategic precursor for the synthesis of various pharmaceuticals, including the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The synthesis leverages this compound to produce the key intermediate, 4-methoxyphenylhydrazine, which is central to the construction of the indole core of Indomethacin via the Fischer indole synthesis.

Synthesis Pathway Overview

The overall synthetic route from this compound to Indomethacin involves three main stages:

  • Conversion of this compound to 4-Methoxyphenylhydrazine: This involves the transformation of the carboxylic acid group into an amine, followed by diazotization and reduction to yield the hydrazine derivative.

  • Fischer Indole Synthesis: The synthesized 4-methoxyphenylhydrazine is reacted with levulinic acid to form the indole core of Indomethacin.

  • Final Assembly: Acylation of the indole nitrogen with 4-chlorobenzoyl chloride, followed by hydrolysis of the ester, yields the final Indomethacin product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Indole Core Formation cluster_2 Stage 3: Final Assembly 4-MBA This compound p-Anisidine p-Anisidine 4-MBA->p-Anisidine 1. Curtius/Hofmann/ Schmidt Rearrangement Diazonium_Salt Diazonium Salt p-Anisidine->Diazonium_Salt 2. Diazotization (NaNO2, HCl) 4-MPH 4-Methoxyphenylhydrazine Diazonium_Salt->4-MPH 3. Reduction (SnCl2, HCl) Indole_Intermediate Indole Intermediate 4-MPH->Indole_Intermediate 4. Fischer Indole Synthesis Levulinic_Acid Levulinic Acid Levulinic_Acid->Indole_Intermediate Acylated_Indole Acylated Indole Ester Indole_Intermediate->Acylated_Indole 5. Acylation 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride 4-Chlorobenzoyl_Chloride->Acylated_Indole Indomethacin Indomethacin Acylated_Indole->Indomethacin 6. Hydrolysis

Caption: Synthesis workflow for Indomethacin from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyphenylhydrazine from p-Anisidine

This protocol details the synthesis of the key intermediate, 4-methoxyphenylhydrazine, starting from p-anisidine (which can be synthesized from this compound via standard functional group transformations).

  • Diazotization of p-Anisidine:

    • Dissolve p-anisidine (e.g., 40 mmol, 4.93 g) in a mixture of water (12 mL) and concentrated hydrochloric acid (12 mL).

    • Cool the solution to -5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (e.g., 46.4 mmol, 3.3 g) in water (10 mL) dropwise over 15 minutes, maintaining the temperature below 0 °C.

    • Stir the resulting diazonium salt solution for 1.5 hours at 0 °C.

  • Reduction to Hydrazine:

    • Prepare a solution of tin(II) chloride (e.g., 84.4 mmol, 16.0 g) in concentrated hydrochloric acid (25 mL).

    • Add the SnCl₂ solution dropwise to the cold diazonium salt solution. A bulky precipitate will form.

    • Stir the mixture at 0 °C for 30 minutes.

    • Collect the precipitate by filtration and wash sequentially with water (20 mL), ethanol (12 mL), and diethyl ether (50 mL).

    • Dry the product under vacuum to yield 4-methoxyphenylhydrazine hydrochloride as a pink solid.

Protocol 2: Synthesis of Indomethacin [1][2]

  • Fischer Indole Synthesis:

    • Combine 4-methoxyphenylhydrazine hydrochloride (from Protocol 1), levulinic acid, and a suitable acid catalyst (e.g., hydrogen chloride in ethanol).

    • Reflux the mixture to form the methyl ester of 5-methoxy-2-methyl-3-indolylacetic acid.

    • Hydrolyze the resulting ester using an alkali (e.g., NaOH) to yield 5-methoxy-2-methyl-3-indolylacetic acid.

  • Acylation:

    • The carboxylic acid from the previous step is often protected as a tert-butyl ester.

    • Acylate the indole nitrogen with p-chlorobenzoyl chloride in dimethylformamide (DMF) using a strong base like sodium hydride (NaH).

  • Deprotection:

    • The tert-butyl ester is cleaved via thermal decomposition to yield the final product, Indomethacin.

Quantitative Data
StepReactantsProductYield (%)Purity (%)Reference
Synthesis of 4-Methoxyphenylhydrazinep-Anisidine, NaNO₂, SnCl₂4-Methoxyphenylhydrazine HCl77>98[3]
Synthesis of Indomethacin4-Methoxyphenylhydrazine, Levulinic acid, 4-Chlorobenzoyl chlorideIndomethacin60-70>99[1][2]

Application as a Protecting Group in Pharmaceutical Synthesis

The p-methoxybenzyl (PMB) group, derived from the reduction of this compound to 4-methoxybenzyl alcohol, is a widely used protecting group for hydroxyl and amine functionalities in the synthesis of complex pharmaceutical molecules. Its popularity is due to its stability under a range of reaction conditions and its selective removal under oxidative or strongly acidic conditions.

Protection and Deprotection Strategy

G cluster_0 Protection cluster_1 Deprotection Alcohol R-OH Protected_Alcohol R-O-PMB Alcohol->Protected_Alcohol PMB-Cl p-Methoxybenzyl Chloride (PMB-Cl) PMB-Cl->Protected_Alcohol Base Base (e.g., NaH) Base->Protected_Alcohol Deprotected_Alcohol R-OH Protected_Alcohol->Deprotected_Alcohol Oxidative or Acidic Cleavage DDQ DDQ DDQ->Deprotected_Alcohol TFA TFA TFA->Deprotected_Alcohol

Caption: General workflow for PMB protection and deprotection of an alcohol.

Experimental Protocols

Protocol 3: PMB Protection of an Alcohol

  • Reaction Setup:

    • Dissolve the alcohol substrate (e.g., 15.2 mmol) in a mixture of anhydrous THF and DMF (e.g., 100 mL - 30 mL).

    • Cool the solution to 0 °C in an ice-water bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, e.g., 4 equivalents, 60.8 mmol) portion-wise.

    • Stir the mixture at 0 °C until gas evolution ceases.

  • Addition of PMB-Cl:

    • Slowly add a solution of p-methoxybenzyl chloride (PMB-Cl, e.g., 2 equivalents, 30.4 mmol) in THF (25 mL) to the reaction mixture at 0 °C.

    • Stir the reaction at 0 °C for 1 hour.

  • Work-up:

    • Quench the reaction by the slow addition of a 1M solution of sodium methoxide in methanol (15 mL).

    • Dilute the mixture with ethyl acetate (300 mL) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the PMB-protected alcohol.

Protocol 4: Oxidative Deprotection of a PMB Ether using DDQ

  • Reaction Setup:

    • Dissolve the PMB-protected substrate (e.g., 3.95 mmol) in a mixture of dichloromethane (CH₂Cl₂) and a pH 7 phosphate buffer (e.g., 18:1 ratio, 47 mL total volume).

    • Cool the solution to 0 °C.

  • Addition of DDQ:

    • Slowly add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, e.g., 1.3 equivalents, 5.14 mmol) as a solid.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Purification:

    • Directly load the crude reaction mixture onto a silica gel column for purification.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the deprotected alcohol.

Quantitative Data in API Synthesis

The PMB protecting group has been instrumental in the total synthesis of complex APIs like Paclitaxel and in the synthesis of prostaglandin analogs.

ApplicationProtection Yield (%)Deprotection Yield (%)Reagents for DeprotectionReference
Synthesis of Thiophene-2-sulfonamides78-9868-98TFA in DCM
General Alcohol Protection>9097DDQ
Carboxylic Acid Protection in Peptide SynthesisHighQuantitativeTFA

Conclusion

This compound and its derivatives are invaluable tools in the arsenal of the pharmaceutical chemist. Their application as versatile precursors allows for the efficient construction of complex molecular scaffolds, as exemplified by the synthesis of Indomethacin. Furthermore, the use of the 4-methoxybenzyl group as a protecting agent provides a robust and selective method for masking reactive functional groups during multi-step syntheses of high-value pharmaceutical ingredients. The protocols and data presented herein offer a practical guide for researchers engaged in the discovery and development of new medicines.

References

Application of p-Anisic Acid in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisic acid, also known as 4-methoxybenzoic acid, is a versatile aromatic carboxylic acid that has found numerous applications in polymer chemistry. Its rigid aromatic structure, coupled with the presence of a carboxylic acid and a methoxy group, allows it to be utilized as a monomer in the synthesis of various polymers, including polyesters and polyamides. Furthermore, its derivatives can be employed to modify polymer properties, enhancing solubility, processability, and thermal stability. This document provides detailed application notes and experimental protocols for the use of p-anisic acid in polymer synthesis and modification, with a focus on its relevance to researchers, scientists, and professionals in drug development.

p-Anisic Acid as a Monomer in Polyester and Polyamide Synthesis

p-Anisic acid can be incorporated into polymer backbones, primarily through polycondensation reactions, to form aromatic polyesters and polyamides. The rigid nature of the p-anisic acid moiety can impart desirable thermal and mechanical properties to the resulting polymers, making them suitable for high-performance applications.

Synthesis of Aromatic Polyesters

Aromatic polyesters can be synthesized via the polycondensation of a dicarboxylic acid (or its derivative) with a diol. While p-anisic acid itself is a monofunctional carboxylic acid, its derivatives, such as 5-alkoxyisophthalic acids, can be used as difunctional monomers to create polyesters with tailored properties. The methoxy group of p-anisic acid can be a precursor for such modifications.

A general approach for synthesizing aromatic polyesters involves melt or solution polycondensation. High temperatures and the use of catalysts are typically required to drive the reaction to completion and achieve high molecular weight polymers.

Experimental Protocol: Melt Polycondensation for Aromatic Polyester Synthesis (General Method)

This protocol outlines a general procedure for the synthesis of aromatic polyesters, which can be adapted for monomers derived from p-anisic acid.

Materials:

  • Aromatic dicarboxylic acid (e.g., a derivative of p-anisic acid)

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • Catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the aromatic dicarboxylic acid and the diol into the reactor in a stoichiometric ratio.

  • Catalyst Addition: Add the catalyst to the reaction mixture. The catalyst concentration is typically in the range of 100-500 ppm relative to the polymer weight.

  • Esterification: Heat the mixture under a slow stream of inert gas to a temperature of 180-220°C. This stage facilitates the esterification reaction, with the elimination of a small molecule byproduct (e.g., water). Continue this step for 2-4 hours.

  • Polycondensation: Gradually increase the temperature to 250-280°C while simultaneously applying a vacuum (typically below 1 Torr). This step promotes the polycondensation reaction, leading to an increase in the polymer's molecular weight. The viscosity of the reaction mixture will increase significantly.

  • Reaction Completion and Polymer Recovery: Continue the reaction for another 2-4 hours under high vacuum until the desired viscosity is reached. Cool the reactor to room temperature under an inert atmosphere. The resulting polymer can be recovered as a solid.

Workflow for Polyester Synthesis

Polyester_Synthesis Monomers Aromatic Dicarboxylic Acid + Diol Reactor Reactor Monomers->Reactor Catalyst Catalyst Catalyst->Reactor Esterification Esterification (180-220°C, N2) Reactor->Esterification Heat Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Increase Temp, Apply Vacuum Polymer Aromatic Polyester Polycondensation->Polymer Cool

Caption: Workflow for the synthesis of aromatic polyesters via a two-stage melt polycondensation process.

Synthesis of Aromatic Polyamides

Similar to polyesters, p-anisic acid derivatives can be used to synthesize aromatic polyamides. Polyamides are generally known for their excellent mechanical strength and thermal stability. The Yamazaki-Higashi reaction is a common method for the synthesis of polyamides from dicarboxylic acids and diamines under mild conditions.

Experimental Protocol: Polyamide Synthesis via Yamazaki-Higashi Reaction (General Method)

Materials:

  • Dicarboxylic acid (e.g., a derivative of p-anisic acid)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Yamazaki reagent (e.g., triphenyl phosphite and pyridine)

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

Equipment:

  • Three-necked flask with a mechanical stirrer and nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Monomer Dissolution: In a three-necked flask under a nitrogen atmosphere, dissolve the dicarboxylic acid, aromatic diamine, and lithium chloride in NMP.

  • Reagent Addition: Add pyridine and then triphenyl phosphite to the stirred solution at room temperature.

  • Polymerization: Heat the reaction mixture to 80-120°C and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a non-solvent such as methanol to precipitate the polyamide.

  • Washing and Drying: Filter the polymer and wash it thoroughly with methanol and then water to remove any residual solvent and reagents. Dry the polymer in a vacuum oven at 80-100°C.

Logical Relationship in Polyamide Synthesis

Polyamide_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Solvent Dicarboxylic_Acid Dicarboxylic Acid (p-Anisic Acid Derivative) Polymerization Polymerization (80-120°C) Dicarboxylic_Acid->Polymerization Diamine Aromatic Diamine Diamine->Polymerization Yamazaki_Reagent Yamazaki Reagent (Triphenyl Phosphite, Pyridine) Yamazaki_Reagent->Polymerization Solvent NMP/LiCl Solvent->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Purification Washing & Drying Precipitation->Purification Polyamide Aromatic Polyamide Purification->Polyamide

Caption: Logical flow of key steps in the synthesis of aromatic polyamides using the Yamazaki-Higashi reaction.

p-Anisic Acid in Polymer Modification

The carboxylic acid group of p-anisic acid can be used to functionalize existing polymers, thereby modifying their properties. For instance, it can be grafted onto polymers with reactive side groups to introduce aromaticity and potentially alter solubility, thermal stability, and drug-loading capacity.

Application in Drug Delivery Systems

Polymers derived from or functionalized with p-anisic acid have potential applications in drug delivery. The aromatic nature of the p-anisic acid moiety can facilitate π-π stacking interactions with aromatic drug molecules, potentially increasing drug loading efficiency. Furthermore, the biodegradability of polyester and polyamide backbones can be tuned for controlled drug release.

Signaling Pathway for Polymer-Based Drug Delivery

The development of polymer-based drug delivery systems often involves targeting specific cellular pathways. While p-anisic acid itself does not have a direct signaling role in this context, polymers containing it can be designed to respond to physiological cues, such as pH changes in tumor microenvironments, to trigger drug release.

Drug_Delivery_Pathway Drug_Carrier Polymer-Drug Conjugate (p-Anisic Acid-based) Systemic_Circulation Systemic Circulation Drug_Carrier->Systemic_Circulation Administration Tumor_Microenvironment Tumor Microenvironment (Low pH) Systemic_Circulation->Tumor_Microenvironment EPR Effect Cellular_Uptake Cellular Uptake (Endocytosis) Tumor_Microenvironment->Cellular_Uptake Endosome Endosome/Lysosome (Acidic pH) Cellular_Uptake->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-triggered cleavage Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: A conceptual signaling pathway for a p-anisic acid-based polymer drug carrier targeting a tumor microenvironment.

Quantitative Data and Polymer Characterization

The properties of polymers containing p-anisic acid are highly dependent on the specific polymer structure, molecular weight, and composition. The following tables provide a summary of typical quantitative data that should be collected and analyzed for such polymers.

Table 1: Polymerization Conditions and Molecular Weight Data

Polymer IDMonomer 1 (mol%)Monomer 2 (mol%)Catalyst (ppm)Temp (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Polyester-15-Methoxyisophthalic acid (50)1,4-Butanediol (50)200260615,00032,0002.13
Polyamide-15-Methoxyisophthalic acid (50)4,4'-Oxydianiline (50)-100425,00055,0002.20
Example Data

Table 2: Thermal and Mechanical Properties of Polymers

Polymer IDTg (°C)Tm (°C)Td (°C)Tensile Strength (MPa)Elongation at Break (%)
Polyester-18521038060150
Polyamide-1150-4509520
Example Data

Note: The data presented in these tables are illustrative examples and will vary depending on the specific monomers, synthesis conditions, and characterization methods used.

Experimental Protocol: Polymer Characterization

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • Solvent: A suitable solvent that completely dissolves the polymer (e.g., hexafluoroisopropanol (HFIP) for aromatic polyesters and polyamides).

  • Calibration: Use polystyrene or poly(methyl methacrylate) standards to create a calibration curve.

  • Procedure: Dissolve a known concentration of the polymer in the solvent and inject it into the GPC system. The elution time is used to determine the molecular weight distribution.

2. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA)

  • DSC: Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm).

  • TGA: Heat a small sample of the polymer in a controlled atmosphere (e.g., nitrogen or air) at a defined heating rate (e.g., 10°C/min) to determine the decomposition temperature (Td).

3. Mechanical Testing (Tensile Testing)

  • Sample Preparation: Prepare thin films or dog-bone shaped specimens of the polymer.

  • Procedure: Use a universal testing machine to apply a tensile load to the sample until it fractures. The stress-strain curve is used to determine the tensile strength and elongation at break.

Experimental Workflow for Polymer Characterization

Characterization_Workflow cluster_analysis Characterization Techniques cluster_properties Determined Properties Polymer_Sample Polymer Sample GPC Gel Permeation Chromatography (GPC) Polymer_Sample->GPC DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA Tensile_Testing Tensile Testing Polymer_Sample->Tensile_Testing Molecular_Weight Mn, Mw, PDI GPC->Molecular_Weight Thermal_Transitions Tg, Tm DSC->Thermal_Transitions Thermal_Stability Td TGA->Thermal_Stability Mechanical_Properties Tensile Strength, Elongation at Break Tensile_Testing->Mechanical_Properties

Caption: A typical experimental workflow for the characterization of polymers.

Conclusion

p-Anisic acid and its derivatives are valuable building blocks in polymer chemistry, enabling the synthesis of high-performance aromatic polyesters and polyamides. The incorporation of the p-anisic acid moiety can significantly influence the thermal, mechanical, and solubility properties of the resulting polymers. Furthermore, these polymers show promise in biomedical applications, particularly in the field of drug delivery. The detailed protocols and characterization workflows provided in this document serve as a guide for researchers to explore the full potential of p-anisic acid in their polymer-related research and development endeavors.

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various antimicrobial agents derived from 4-methoxybenzoic acid, including amides, Schiff bases, and 4-thiazolidinones. The accompanying data on their antimicrobial activity are summarized for comparative analysis.

Introduction

This compound, a readily available and inexpensive starting material, serves as a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. Its derivatives have garnered significant interest in medicinal chemistry due to their reported antimicrobial, antifungal, and other biological activities. This document outlines the synthesis, characterization, and antimicrobial evaluation of several classes of compounds derived from this compound, providing researchers with the necessary protocols to explore their potential as novel antimicrobial agents.

I. Synthesis and Antimicrobial Activity of N-(4-Methoxybenzyl) Amides

Fatty acid amides incorporating the 4-methoxybenzyl moiety have demonstrated promising antimicrobial properties. The synthesis involves the coupling of a fatty acid with 4-methoxybenzylamine, which can be derived from this compound.

Data Presentation: Antimicrobial Activity of N-(4-Methoxybenzyl) Amides

The antimicrobial potency of synthesized N-(4-methoxybenzyl) amides was evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) against various bacterial and fungal strains.[1][2]

CompoundTest OrganismMIC (µg/mL)MKC (µg/mL)
N-(4-methoxybenzyl)undec-10-enamideE. coli125250
A. tumefaciens125250
Alternaria sp.62.5125
Rhizopus sp.62.5125
(9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideE. coli31.2562.5
A. tumefaciens31.2562.5
Alternaria sp.15.6231.25
Rhizopus sp.15.6231.25
N-(4-methoxybenzyl)oleamideE. coli62.5125
A. tumefaciens62.5125
Alternaria sp.31.2562.5
Rhizopus sp.31.2562.5
Experimental Protocol: General Synthesis of N-(4-Methoxybenzyl) Amides

This protocol describes the synthesis of N-(4-methoxybenzyl) amides from a fatty acid and 4-methoxybenzylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.[1]

Materials:

  • Fatty acid (e.g., undec-10-enoic acid, oleic acid)

  • 4-Methoxybenzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve the fatty acid (1.0 eq) in anhydrous dichloromethane.

  • Add 4-methoxybenzylamine (1.0 eq) to the solution.

  • Add DMAP (0.1 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-methoxybenzyl) amide.

  • Characterize the final product using spectroscopic methods (FTIR, 1H NMR, 13C NMR, and Mass Spectrometry).

Synthesis Workflow for N-(4-Methoxybenzyl) Amides

Fatty Acid Fatty Acid Reaction Mixture Reaction Mixture Fatty Acid->Reaction Mixture 4-Methoxybenzylamine 4-Methoxybenzylamine 4-Methoxybenzylamine->Reaction Mixture DCC, DMAP DCC, DMAP DCC, DMAP->Reaction Mixture Coupling Agents DCM, 0°C to RT DCM, 0°C to RT DCM, 0°C to RT->Reaction Mixture Conditions Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification N-(4-Methoxybenzyl) Amide N-(4-Methoxybenzyl) Amide Work-up & Purification->N-(4-Methoxybenzyl) Amide

Caption: Synthesis of N-(4-Methoxybenzyl) Amides.

II. Synthesis and Antimicrobial Activity of Schiff Bases (Hydrazones)

Schiff bases, or hydrazones, derived from 4-methoxybenzoyl hydrazide have been synthesized and evaluated for their biological activities. The synthesis is a two-step process starting from a this compound ester.

Experimental Protocol: Synthesis of 4-Methoxybenzoyl Hydrazide

This protocol outlines the formation of 4-methoxybenzoyl hydrazide from methyl 4-methoxybenzoate.

Materials:

  • Methyl 4-methoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve methyl 4-methoxybenzoate (1.0 eq) in methanol.

  • Add hydrazine hydrate (10 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the solid residue from methanol to obtain pure 4-methoxybenzoyl hydrazide.

Experimental Protocol: General Synthesis of Schiff Bases from 4-Methoxybenzoyl Hydrazide

This protocol describes the condensation reaction between 4-methoxybenzoyl hydrazide and various aromatic aldehydes to form Schiff bases.

Materials:

  • 4-Methoxybenzoyl hydrazide

  • Aromatic aldehyde (e.g., salicylaldehyde, vanillin) (1.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-methoxybenzoyl hydrazide (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add the aromatic aldehyde (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol or methanol and dry to obtain the pure Schiff base.

  • Characterize the final product using spectroscopic methods (FTIR, 1H NMR, 13C NMR, and Mass Spectrometry).

Synthesis Workflow for Schiff Bases

cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Schiff Base Formation Methyl 4-methoxybenzoate Methyl 4-methoxybenzoate 4-Methoxybenzoyl Hydrazide 4-Methoxybenzoyl Hydrazide Methyl 4-methoxybenzoate->4-Methoxybenzoyl Hydrazide Reacts with Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->4-Methoxybenzoyl Hydrazide Methanol, Reflux Methanol, Reflux Methanol, Reflux->4-Methoxybenzoyl Hydrazide Schiff Base (Hydrazone) Schiff Base (Hydrazone) 4-Methoxybenzoyl Hydrazide->Schiff Base (Hydrazone) Condenses with Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff Base (Hydrazone) Ethanol, Acetic Acid, Reflux Ethanol, Acetic Acid, Reflux Ethanol, Acetic Acid, Reflux->Schiff Base (Hydrazone) Schiff Base Schiff Base Cyclization Reaction Cyclization Reaction Schiff Base->Cyclization Reaction Thioglycolic Acid Thioglycolic Acid Thioglycolic Acid->Cyclization Reaction Anhydrous ZnCl2 Anhydrous ZnCl2 Anhydrous ZnCl2->Cyclization Reaction Catalyst Dioxane, Reflux Dioxane, Reflux Dioxane, Reflux->Cyclization Reaction Conditions Work-up & Purification Work-up & Purification Cyclization Reaction->Work-up & Purification 4-Thiazolidinone 4-Thiazolidinone Work-up & Purification->4-Thiazolidinone cluster_mechanisms Potential Mechanisms of Action Antimicrobial Agent Antimicrobial Agent Bacterial Cell Bacterial Cell Antimicrobial Agent->Bacterial Cell Membrane Disruption Membrane Disruption Bacterial Cell->Membrane Disruption Enzyme Inhibition Enzyme Inhibition Bacterial Cell->Enzyme Inhibition DNA Interaction DNA Interaction Bacterial Cell->DNA Interaction Inhibition of Folic Acid Synthesis Inhibition of Folic Acid Synthesis Bacterial Cell->Inhibition of Folic Acid Synthesis Leakage of Cellular Contents Leakage of Cellular Contents Membrane Disruption->Leakage of Cellular Contents Metabolic Pathway Disruption Metabolic Pathway Disruption Enzyme Inhibition->Metabolic Pathway Disruption Impaired Replication Impaired Replication DNA Interaction->Impaired Replication Inhibition of Folic Acid Synthesis->Metabolic Pathway Disruption Bacteriostasis/Bactericidal Effect Bacteriostasis/Bactericidal Effect Leakage of Cellular Contents->Bacteriostasis/Bactericidal Effect Metabolic Pathway Disruption->Bacteriostasis/Bactericidal Effect Impaired Replication->Bacteriostasis/Bactericidal Effect

References

The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzoic acid, a readily available and structurally versatile organic compound, serves as a fundamental building block in the synthesis of thermotropic liquid crystals. Its rigid core, ability to participate in hydrogen bonding, and the electron-donating nature of the methoxy group make it an ideal starting material for creating a diverse range of mesogenic materials.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in liquid crystal research, aimed at facilitating the work of researchers, scientists, and professionals in drug development.

The defining characteristic of liquid crystals derived from benzoic acid derivatives is their formation through molecular self-assembly, primarily driven by hydrogen bonding.[2] The carboxylic acid groups of two molecules form a stable dimer, effectively elongating the molecular structure and promoting the formation of liquid crystalline phases.[1] By modifying the alkoxy chain length and introducing other functional groups, the mesomorphic properties, such as transition temperatures and the type of liquid crystal phase (nematic, smectic), can be systematically tuned.

Key Applications in Liquid Crystal Research

The applications of this compound in liquid crystal research are multifaceted, primarily revolving around its use as a precursor for synthesizing novel liquid crystalline materials. These materials are instrumental in the development of advanced technologies such as displays, sensors, and optical devices.

  • Synthesis of Calamitic Liquid Crystals: this compound and its longer-chain homologs (4-alkoxybenzoic acids) are extensively used to synthesize rod-like (calamitic) liquid crystals. These molecules exhibit nematic and/or smectic phases, which are crucial for display technologies.

  • Formation of Hydrogen-Bonded Liquid Crystals (HBLCs): The carboxylic acid moiety of this compound is a key functional group for forming supramolecular liquid crystals through hydrogen bonding with other molecules, such as other benzoic acids, pyridines, or amides. This approach allows for the creation of a wide variety of liquid crystalline complexes with tunable properties.

  • Precursor for Ester-Containing Mesogens: this compound can be readily converted into its acid chloride, which is a versatile intermediate for synthesizing ester-containing liquid crystals. These esters often exhibit a broad range of mesophases and are of significant interest in materials science.

Experimental Protocols

Protocol 1: Synthesis of 4-n-Alkoxybenzoic Acids

This protocol describes the synthesis of a homologous series of 4-n-alkoxybenzoic acids, which are common precursors for many liquid crystal systems. The synthesis is adapted from a standard procedure involving nucleophilic substitution.

Materials:

  • 4-Hydroxybenzoic acid

  • Appropriate n-alkyl bromide (e.g., 1-bromobutane, 1-bromohexane, etc.)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • To a solution of 4-hydroxybenzoic acid in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the corresponding n-alkyl bromide to the mixture, along with a catalytic amount of potassium iodide (KI).

  • Stir the reaction mixture at room temperature for 24-30 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water and acidify with concentrated HCl to a pH of 2.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 4-n-alkoxybenzoic acid.

Protocol 2: Synthesis of a Calamitic Liquid Crystal via Esterification

This protocol outlines the synthesis of a phenylene ester-based calamitic liquid crystal using a 4-alkoxybenzoic acid derivative.

Materials:

  • 4-(4-Pentenyloxy)benzoic acid

  • 2-Chlorohydroquinone

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Dissolve 4-(4-pentenyloxy)benzoic acid and 2-chlorohydroquinone in dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent using a rotary evaporator.

  • Recrystallize the resulting solid from ethanol to yield the pure calamitic liquid crystal.

Protocol 3: Characterization of Liquid Crystalline Properties

1. Polarized Optical Microscopy (POM):

  • Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarized optical microscope as the temperature is increased and then decreased.

  • Identify the phase transitions by observing changes in the texture of the material. Nematic phases typically show a threaded or schlieren texture, while smectic phases exhibit focal conic fan textures.

2. Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (the temperature at which it becomes an isotropic liquid).

  • Cool the sample at the same rate back to room temperature.

  • The phase transition temperatures will appear as peaks in the DSC thermogram. The peak maximum indicates the transition temperature, and the area under the peak corresponds to the enthalpy change of the transition.

Data Presentation

The mesomorphic properties of liquid crystals derived from 4-alkoxybenzoic acids are highly dependent on the length of the alkyl chain. The following tables summarize the phase transition temperatures for a homologous series of 4-n-alkoxybenzoic acids and a series of calamitic liquid crystals.

Compound (4-n-Alkoxybenzoic Acid) n Melting Point (°C) Nematic to Isotropic Transition (°C) Smectic C to Nematic/Isotropic Transition (°C)
This compound1185--
4-Ethoxybenzoic acid2198--
4-Propoxybenzoic acid3148154-
4-Butoxybenzoic acid4147160-
4-Pentyloxybenzoic acid5135152-
4-Hexyloxybenzoic acid6128154-
4-Heptyloxybenzoic acid710814798
4-Octyloxybenzoic acid8102147108

Data compiled from various sources for illustrative purposes.

Calamitic Mesogen Lateral Substituent Crystal to Nematic/Smectic Transition (°C) Nematic to Isotropic Transition (°C) Smectic to Nematic Transition (°C) Enthalpy of N-I Transition (kJ/mol)
Mesogen 4-Cl77 (N)174-0.49
Mesogen 5-COCH₃90140-0.51
Mesogen 6-OCH₃91 (Sm)1421110.44
Mesogen 7-CH₃101 (N)131-0.35

Table adapted from data presented in the synthesis of calamitic liquid crystalline compounds.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 4-Hydroxybenzoic Acid) reaction Chemical Reaction (e.g., Williamson Ether Synthesis or Esterification) start->reaction purification Purification (e.g., Recrystallization) reaction->purification product Final Product (Liquid Crystal) purification->product pom Polarized Optical Microscopy (POM) product->pom dsc Differential Scanning Calorimetry (DSC) product->dsc nmr NMR Spectroscopy product->nmr phase_id Phase Identification (Nematic, Smectic) pom->phase_id trans_temp Transition Temperatures dsc->trans_temp enthalpy Enthalpy Changes dsc->enthalpy

Caption: Experimental workflow for the synthesis and characterization of liquid crystals.

logical_relationship cluster_precursor Precursor Molecule cluster_derivatives Key Derivatives cluster_lc_types Resulting Liquid Crystal Types p_anisic This compound alkoxy 4-Alkoxybenzoic Acids p_anisic->alkoxy Alkylation acid_chloride 4-Methoxybenzoyl Chloride p_anisic->acid_chloride Chlorination hblc Hydrogen-Bonded Liquid Crystals alkoxy->hblc Dimerization/ Complexation calamitic_lc Calamitic Liquid Crystals alkoxy->calamitic_lc ester_lc Ester-Containing Liquid Crystals acid_chloride->ester_lc Esterification ester_lc->calamitic_lc

Caption: Logical relationships in the synthesis of liquid crystals from this compound.

References

Application Notes: The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the multistep synthesis of complex organic molecules, such as pharmaceuticals and natural products, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This temporary modification is achieved using a "protecting group." The para-methoxybenzyl (PMB) group, derived from 4-methoxybenzyl alcohol, and the para-methoxybenzoyl (PMBz) group, derived from 4-methoxybenzoic acid, are versatile and widely used protecting groups for a variety of functionalities. Their utility stems from their ease of installation, stability to a range of reaction conditions, and, most importantly, the specific and often mild conditions required for their removal.

The electron-donating methoxy group on the phenyl ring is key to the unique reactivity of these protecting groups, particularly enabling the oxidative cleavage of PMB ethers, which provides a powerful tool for orthogonal chemical strategies.[1][2]

Functional Group Protection

The PMB and PMBz groups are effective for the protection of several key functional groups in drug development and organic synthesis:

  • Alcohols and Phenols: Protected as PMB ethers. This is one of the most common applications. PMB ethers are generally stable to basic conditions, nucleophilic reagents, and some acidic conditions, but less stable to acid than standard benzyl ethers.[1]

  • Carboxylic Acids: Protected as PMB esters. The PMB ester is a robust protecting group, stable under many reaction conditions, and can be introduced in high yield.[3]

  • Amines and Amides: Protected as PMB-carbamates or N-PMB derivatives.[1]

  • Thiols: Protected as PMB thioethers.

  • Phosphates: Can be protected as PMB esters.

Key Advantages and Orthogonality

The primary advantage of the PMB group, especially for protecting alcohols, is its unique deprotection pathway using oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This allows for selective deprotection in the presence of other protecting groups that are sensitive to acids or hydrogenolysis, establishing an orthogonal protecting group strategy.

  • Orthogonality of PMB Ethers: The DDQ-mediated cleavage of PMB ethers is highly selective and leaves many other common protecting groups untouched, including:

    • Benzyl (Bn) ethers

    • Silyl ethers (TBS, TIPS)

    • Acetals (MOM, THP)

    • Esters (Acetyl, Benzoyl)

  • Orthogonality of PMB Esters: PMB esters are stable to the DDQ conditions used to cleave PMB ethers. They can, however, be selectively cleaved under various other conditions (acidic, basic, hydrogenolysis), providing orthogonality in complex syntheses. For example, PMB esters can be cleaved with trifluoroacetic acid (TFA) while leaving a PMB ether intact if conditions are carefully controlled.

Data Presentation: Reaction Conditions

The following tables summarize typical conditions for the protection and deprotection of alcohols and carboxylic acids using PMB derivatives.

Table 1: Protection of Alcohols as PMB Ethers

Substrate TypeReagentsBaseSolvent(s)TemperatureTimeYield (%)Reference
Primary Alcoholp-Methoxybenzyl bromide (PMB-Br)NaHTHF/DMF0 °C to RT1 h~95%
Hindered Alcoholp-Methoxybenzyl trichloroacetimidateCatalytic TfOHCH₂Cl₂0 °C to RT1-3 hGood
Phenolp-Methoxybenzyl chloride (PMB-Cl)K₂CO₃DMFRT15 min>90% (ultrasound)

Table 2: Deprotection of PMB Ethers

MethodReagentsSolvent SystemTemperatureTimeYield (%)Reference
OxidativeDDQ (1.1-1.5 eq)CH₂Cl₂ / H₂O (e.g., 18:1)0 °C to RT1 h>95%
AcidicTrifluoroacetic acid (TFA)CH₂Cl₂RT< 30 minHigh
AcidicTriflic acid (TfOH, 0.5 eq)CH₂Cl₂RT15 min88-94%

Table 3: Protection & Deprotection of Carboxylic Acids as PMB Esters

ProcessReagentsConditionsYield (%)Reference
Protection Carboxylic acid, PMB-Cl, TriethylamineDMF, RTGood-Excellent
Deprotection Trifluoroacetic acid (TFA)Anisole (scavenger), CH₂Cl₂, RTHigh
Deprotection H₂, Pd(OH)₂EtOAc, RT (Hydrogenolysis)76% (2 steps)
Deprotection AlCl₃, AnisoleAnhydrous CH₂Cl₂, -50 °C60%
Deprotection POCl₃Dichloroethane, RT82%

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a precursor for PMBz protection.

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

  • Slowly add oxalyl chloride (1.2 - 2.0 eq) to the mixture. Gas evolution (CO₂, CO, HCl) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the cessation of gas evolution.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

  • The resulting 4-methoxybenzoyl chloride is typically used immediately in the next step without further purification.

Protocol 2: Protection of a Primary Alcohol with PMB-Br

This protocol details the formation of a PMB ether via the Williamson ether synthesis.

  • Dissolve the primary alcohol (1.0 eq) in a mixture of anhydrous THF and DMF (e.g., 10:3 v/v).

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0-4.0 eq) portion-wise. Stir until gas evolution ceases.

  • Slowly add a solution of p-methoxybenzyl bromide (PMB-Br, 1.5-2.0 eq) in THF to the reaction mixture at 0 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or water at 0 °C.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Oxidative Deprotection of a PMB Ether with DDQ

This is the characteristic method for selectively cleaving a PMB ether.

  • Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (or a pH 7 phosphate buffer), typically in a ratio of 18:1 to 20:1.

  • Cool the solution to 0 °C.

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.3 eq) slowly as a solid. The reaction mixture will typically turn dark.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • The crude mixture can be directly loaded onto a silica gel column for purification. Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the deprotected alcohol.

Visualizations

G General Protecting Group Workflow cluster_workflow Start Substrate with Functional Group (FG-H) Protection Protection Step Start->Protection Add Protecting Group (PG) Protected Protected Substrate (FG-PG) Protection->Protected Reaction Desired Reaction at another site Protected->Reaction Deprotection Deprotection Step Reaction->Deprotection Remove Protecting Group (PG) Product Final Product (FG-H) Deprotection->Product

Caption: General workflow for using a protecting group in organic synthesis.

G DDQ-Mediated Deprotection of a PMB Ether cluster_mechanism PMB_Ether R-O-PMB (PMB Ether) SET Single Electron Transfer (SET) PMB_Ether->SET DDQ DDQ (Oxidant) DDQ->SET Radical_Cation [R-O-PMB]•+ (Radical Cation) SET->Radical_Cation DDQ_Radical [DDQ]•- (Reduced DDQ) SET->DDQ_Radical Oxonium [R-O+=CH-Ar-OMe] (Oxonium Ion) Radical_Cation->Oxonium - H• Hemiacetal Hemiacetal Intermediate Oxonium->Hemiacetal Water H₂O Water->Hemiacetal Nucleophilic Attack Alcohol R-OH (Deprotected Alcohol) Hemiacetal->Alcohol PMB_Aldehyde p-Anisaldehyde (Byproduct) Hemiacetal->PMB_Aldehyde

Caption: Mechanism of oxidative cleavage of a PMB ether using DDQ.

References

Application Notes and Protocols for the Electrochemical Oxidation of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical oxidation of 4-methoxybenzoic acid (also known as p-anisic acid), a compound of interest in organic synthesis and relevant to drug development research. The following sections detail the anticipated reaction pathways, quantitative experimental data derived from analogous compounds, and detailed protocols for electrochemical analysis.

Introduction

Electrochemical oxidation offers a green and efficient alternative to conventional chemical oxidants for the modification of organic molecules. For this compound, this technique can lead to the formation of valuable intermediates, such as quinones and other oxygenated derivatives. The reaction proceeds through the transfer of electrons at an anode surface, and the resulting products are highly dependent on the experimental conditions, including the choice of electrode material, supporting electrolyte, and applied potential. Understanding and controlling these parameters are crucial for achieving desired product selectivity and yield.

Anticipated Reaction Pathways

The electrochemical oxidation of this compound is expected to proceed through several potential pathways, primarily involving the methoxy group and the aromatic ring. Based on studies of similar substituted methoxybenzenes and benzoic acids, the following reaction schemes are plausible:

  • Demethoxylation and Quinone Formation: A primary pathway involves the oxidation of the aromatic ring, leading to the loss of the methoxy group and the formation of a benzoquinone derivative. This is a common outcome for the anodic oxidation of methoxy-substituted aromatic compounds.

  • Side-Chain Oxidation and Coupling: Under certain conditions, particularly in neutral media, radical-cation intermediates can be formed, leading to polymerization or the formation of dimeric coupling products.

  • Decarboxylation: Anodic oxidation can also induce decarboxylation, leading to the formation of methoxybenzene radical cations, which can then undergo further oxidation or coupling reactions.

The specific pathway and resulting product distribution are highly influenced by the reaction medium. For instance, in a basic methanolic solution, the formation of quinone derivatives is often favored, while in neutral solutions, a more complex mixture of products, including polymers and coupling products, may be observed[1].

Quantitative Data

While specific quantitative data for the electrochemical oxidation of this compound is not extensively documented, data from analogous compounds, such as substituted 1,4-dimethoxybenzenes and 4-(hydroxymethyl)benzoic acid, provide valuable insights into expected outcomes. The following tables summarize relevant experimental parameters and results that can serve as a starting point for the optimization of this compound oxidation.

Table 1: Constant-Current Electrolysis of Substituted 1,4-Dimethoxybenzenes in KOH-Methanol *

SubstrateWorking ElectrodeCurrent Density (mA/cm²)Charge Passed (F/mol)ProductYield (%)
2,5-Dimethyl-1,4-dimethoxybenzenePlatinum102.52,5-Dimethyl-p-benzoquinone85
2-Methyl-1,4-dimethoxybenzenePlatinum102.52-Methyl-p-benzoquinone80
1,4-DimethoxybenzenePlatinum102.5p-Benzoquinone75

Data adapted from studies on analogous compounds to provide expected trends.

Table 2: Controlled-Potential Electrolysis of 4-(Hydroxymethyl)benzoic Acid in Alkaline Media *

Working ElectrodeApplied Potential (V vs. Ag/AgCl)Supporting ElectrolyteProductsConversion (%)
Gold1.00.1 M KOH4-Carboxybenzaldehyde, Terephthalic acid48
Nickel1.20.1 M KOH4-Carboxybenzaldehyde, Terephthalic acidLower than Gold
Platinum>1.20.1 M KOHNegligible reaction<5

Data adapted from the electrochemical oxidation of a structurally similar compound to guide electrode and potential selection[2][3].

Experimental Protocols

Protocol 1: Cyclic Voltammetry Analysis of this compound

This protocol describes the use of cyclic voltammetry (CV) to investigate the electrochemical behavior of this compound, determine its oxidation potential, and assess the influence of the supporting electrolyte.

Materials:

  • This compound (p-anisic acid)

  • Supporting Electrolytes:

    • 0.1 M Potassium hydroxide (KOH) in methanol

    • 0.1 M Lithium perchlorate (LiClO₄) in methanol

    • 0.1 M Tetrabutylammonium perchlorate (TBAP) in acetonitrile

  • Working Electrode: Glassy carbon or Platinum disk electrode

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or graphite rod

  • Voltammetric cell

  • Potentiostat

Procedure:

  • Solution Preparation: Prepare a 1-10 mM solution of this compound in the chosen solvent (methanol or acetonitrile) containing the desired supporting electrolyte.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes. Ensure the electrodes are clean and polished according to standard procedures.

  • Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a sufficiently positive potential to observe the oxidation peak of this compound (e.g., +2.0 V), and then back to the initial potential.

    • Set the scan rate to a typical value of 100 mV/s.

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Identify the anodic peak potential (Epa), which corresponds to the oxidation of this compound.

    • Observe any cathodic peaks on the reverse scan, which would indicate the reversibility of the oxidation process.

    • Repeat the scans at different scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electron transfer process.

Protocol 2: Preparative Electrolysis for Product Synthesis

This protocol outlines a method for the bulk electrochemical oxidation of this compound to synthesize its oxidation products.

Materials:

  • This compound

  • Supporting Electrolyte (e.g., 0.1 M KOH in methanol)

  • Anode: Platinum gauze or glassy carbon plate

  • Cathode: Platinum gauze or graphite rod

  • Electrolysis cell (divided or undivided)

  • DC power supply or potentiostat

  • Magnetic stirrer

Procedure:

  • Electrolyte Preparation: Prepare a solution of this compound and the supporting electrolyte in a suitable solvent.

  • Cell Setup: Set up the electrolysis cell with the anode and cathode. For selective reactions, a divided cell with a membrane separating the anolyte and catholyte may be necessary.

  • Electrolysis:

    • Constant Current: Apply a constant current density (e.g., 10-50 mA/cm²) and monitor the reaction progress over time.

    • Controlled Potential: Set the anode potential to a value slightly more positive than the oxidation peak potential determined by cyclic voltammetry.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots of the reaction mixture and analyzing them by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Product Isolation:

    • Once the starting material is consumed or the desired conversion is reached, terminate the electrolysis.

    • Remove the solvent under reduced pressure.

    • Extract the residue with a suitable organic solvent.

    • Purify the product by column chromatography, recrystallization, or other appropriate techniques.

  • Characterization: Characterize the isolated product(s) using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_post Post-Electrolysis prep_solution Prepare Electrolyte Solution (4-MBA + Supporting Electrolyte) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell deaeration Deaerate with N2/Ar assemble_cell->deaeration cv_scan Cyclic Voltammetry Scan deaeration->cv_scan Analytical Scale bulk_electrolysis Preparative Electrolysis (Constant Current or Potential) deaeration->bulk_electrolysis Preparative Scale monitoring Reaction Monitoring (TLC, HPLC, GC-MS) bulk_electrolysis->monitoring workup Work-up & Product Isolation monitoring->workup characterization Product Characterization (NMR, IR, MS) workup->characterization

Caption: General workflow for the electrochemical oxidation of this compound.

Plausible Reaction Pathway

reaction_pathway cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Potential Products start This compound radical_cation Radical Cation start->radical_cation -e⁻ (Anode) quinone_intermediate Quinone Intermediate radical_cation->quinone_intermediate polymer Polymeric Products radical_cation->polymer coupling Coupling Products radical_cation->coupling quinone Benzoquinone Derivative quinone_intermediate->quinone

Caption: Plausible reaction pathways in the electrochemical oxidation of this compound.

References

Application Notes and Protocols: 4-Methoxybenzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methoxybenzoic Acid in Coordination Chemistry

This compound, also known as p-anisic acid, is a versatile organic compound extensively used in organic synthesis and, notably, as a ligand in coordination chemistry.[1][2] Its structure, featuring a carboxylic acid group and a methoxy group on a benzene ring, allows it to form stable complexes with a wide range of metal ions. The carboxylate group typically acts as the primary coordination site, while the para-methoxy group influences the electronic properties of the ligand and, consequently, the chemical and physical properties of the resulting metal complex.[1][3]

1.1 Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈O₃[4]
Molecular Weight152.15 g/mol
Melting Point182-185 °C
Boiling Point~275 °C
pKa4.47 (at 25 °C)
AppearanceWhite crystalline solid

1.2 Coordination Modes

The carboxylate group of this compound can coordinate to metal centers in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. This versatility allows for the formation of diverse structures, from simple mononuclear complexes to complex polynuclear clusters and metal-organic frameworks (MOFs).

Applications of 4-Methoxybenzoate Coordination Complexes

The incorporation of 4-methoxybenzoate as a ligand can impart specific functionalities to metal complexes, leading to applications in medicine, materials science, and catalysis.

Biological Applications: Anticancer and Antimicrobial Agents

2.1.1 Application Note

Coordination of ligands like this compound to metal ions such as copper(II), zinc(II), and cobalt(II) can result in complexes with significant biological activity. These complexes are explored for their potential as anticancer and antimicrobial agents. The mechanism of action is often attributed to the complex's ability to interact with biological macromolecules like DNA or to inhibit specific enzymes. For instance, certain transition metal complexes have shown inhibitory effects on various cancer cell lines, including those of breast, liver, and colon cancer. The development of such metal-based drugs is a promising area in medicinal chemistry.

2.1.2 Quantitative Data: Cytotoxicity of a Related Metal Complex

While specific data for this compound complexes is sparse in the provided results, the following table presents data for a structurally related complex, demonstrating the potential for this class of compounds.

ComplexCell LineIC₅₀ (µM)
[Cu(4-Cl-2-MeO-BA)₂(Py)₂(OH₂)₂]¹MDA-MB-231 (Breast Cancer)Reported as having good inhibitory effect

¹Data for a 4-chloro-2-methoxybenzoic acid complex, illustrating the activity of similar structures.

2.1.3 Protocol: In Vitro Cytotoxicity Testing (MTS Assay)

This protocol describes a common method for assessing the cytotoxic effects of newly synthesized coordination complexes on cancer cell lines.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is reduced by viable cells to produce a colored formazan product that is soluble in the culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.

Materials:

  • Synthesized metal-4-methoxybenzoate complex

  • Human cancer cell line (e.g., MDA-MB-231)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a series of dilutions of the metal complex in the culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration of the complex relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2.1.4 Hypothetical Signaling Pathway for Anticancer Activity

anticancer_pathway cluster_cell Cancer Cell Complex Metal-4-Methoxybenzoate Complex ROS Reactive Oxygen Species (ROS) Complex->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Mitochondria->Apoptosis

Caption: Hypothetical pathway of a metal complex inducing cancer cell apoptosis.

Metal-Organic Frameworks (MOFs)

2.2.1 Application Note

This compound and its derivatives are excellent candidates for organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters connected by organic ligands. The properties of the resulting MOF, such as pore size, stability, and functionality, can be tuned by selecting appropriate linkers. MOFs synthesized with benzoic acid derivatives have shown potential in various applications, including gas storage, catalysis, and notably, as carriers for drug delivery. The biocompatibility of certain metals, like zinc, makes these MOFs particularly interesting for biomedical applications.

2.2.2 Quantitative Data: Drug Loading in MOFs

The table below shows an example of doxorubicin (DOX) loading in a zinc-based MOF, highlighting the potential of these materials as drug carriers.

MOF SystemDrugLoading Amount (%)
Zinc-based MOFDoxorubicin (DOX)33.74%

Data from a study on a zinc-based MOF with a substituted benzoic acid ligand.

2.2.3 Protocol: Solvothermal Synthesis of a Zn-based MOF with a Benzoic Acid Linker

This protocol is a general guideline for synthesizing a zinc-based MOF using a solvothermal method, adapted from literature procedures.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution: Dissolve this compound and zinc nitrate hexahydrate in a mixture of DMF and methanol in a molar ratio appropriate for the desired MOF structure (e.g., a 2:1 or 3:2 ligand-to-metal ratio is a common starting point).

  • Sonication: Sonicate the mixture for approximately 10-15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at a temperature between 100-150 °C for 24-72 hours.

  • Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally. Collect the resulting crystalline product by filtration.

  • Washing: Wash the collected crystals with fresh DMF and then with a solvent like methanol or ethanol to remove any unreacted starting materials trapped within the pores.

  • Activation: Dry the product under vacuum at an elevated temperature (e.g., 120 °C) to remove the solvent molecules from the pores. The resulting activated MOF is ready for characterization and further applications.

2.2.4 MOF Synthesis Workflow Diagram

mof_synthesis_workflow start Start dissolve Dissolve Ligand & Metal Salt in DMF/Methanol start->dissolve sonicate Sonicate Mixture dissolve->sonicate react Solvothermal Reaction (120°C, 48h) sonicate->react cool Cool to Room Temp. react->cool filter Filter & Collect Crystals cool->filter wash Wash with DMF & Methanol filter->wash activate Activate under Vacuum (120°C) wash->activate characterize Characterization (PXRD, TGA, IR) activate->characterize end End characterize->end experimental_workflow start Start synthesis One-Pot Synthesis of Metal Complex start->synthesis isolation Isolation & Purification (Filtration, Washing) synthesis->isolation characterization Structural Characterization isolation->characterization ftir FT-IR Spectroscopy characterization->ftir uvvis UV-Vis Spectroscopy characterization->uvvis nmr NMR Spectroscopy (if diamagnetic) characterization->nmr xrd Single-Crystal XRD (if crystals form) characterization->xrd application Application Testing (e.g., Cytotoxicity Assay) characterization->application end End application->end

References

Application Notes and Protocols for 4-Methoxybenzoic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: 4-Methoxybenzoic Acid as a Cosmetic Preservative

Introduction

This compound, also known as p-anisic acid, is a naturally occurring compound found in plants such as anise and fennel.[1] It is also available as a synthetically produced ingredient.[2] In cosmetic and personal care products, it functions as a preservative, fragrance ingredient, and masking agent.[2][3] Its primary role as a preservative is to inhibit the growth of bacteria and fungi, thereby extending the shelf life and ensuring the safety of cosmetic formulations.[2]

Physicochemical Properties

PropertyValueReference
INCI Name p-Anisic Acid
CAS Number 100-09-4
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance White crystalline solid
Solubility Insoluble in water; soluble in alcohols, ether, and ethyl acetate.

Mechanism of Antimicrobial Action

The preservative action of this compound is attributed to its ability to disrupt the microbial cell membrane and lower the intracellular pH. As a lipophilic molecule, it can pass through the cell membrane of microorganisms. Once inside the cytoplasm, where the pH is typically neutral, the acid dissociates, releasing protons and acidifying the cell's interior. This disruption of the internal pH homeostasis can inhibit essential enzymatic activities and metabolic processes, ultimately leading to cell death.

Efficacy and Use in Formulations

This compound has demonstrated broad-spectrum antimicrobial activity, with particular efficacy against molds. For optimal performance, it is recommended to be used in formulations with a pH between 4.5 and 5.5. Above a pH of 5.5, its efficacy may be reduced. The typical use level in cosmetic products ranges from 0.05% to 0.3%. To achieve broad-spectrum protection, especially in formulations with high water content, it is often used in combination with other preservatives, such as glyceryl caprylate.

Safety and Regulatory Status

This compound is generally considered safe for use in cosmetic products. However, as with many cosmetic ingredients, it may cause mild skin irritation in individuals with sensitivities. It is important for formulators to consider the concentration and overall formulation when evaluating the safety of the final product.

Data Presentation

Table 1: Preservative Efficacy (Challenge Test) Data

The following table summarizes the results of a preservative efficacy test (challenge test) on a tonic lotion formulation containing 0.1% (w/w) p-anisic acid in combination with other ingredients. The test was conducted according to the European Pharmacopoeia standards.

MicroorganismInoculum (CFU/g)Log Reduction at 7 daysLog Reduction at 14 daysLog Reduction at 28 daysMeets Criterion A*
Pseudomonas aeruginosa>10⁵>3No increaseNo increaseYes
Staphylococcus aureus>10⁵>3No increaseNo increaseYes
Candida albicans>10⁵>1No increaseNo increaseYes
Aspergillus brasiliensis>10⁵No increase>1>2Yes

*Criterion A of the European Pharmacopoeia requires a specific log reduction of microorganisms at defined time points. This formulation met the criteria for effective preservation.

Table 2: Minimum Inhibitory Concentration (MIC) Data

Experimental Protocols

Preservative Efficacy Testing (Challenge Test) - ISO 11930 Protocol

This protocol outlines the standardized method for evaluating the antimicrobial protection of a cosmetic product.

1. Principle

The cosmetic product is intentionally contaminated (challenged) with a known concentration of specific microorganisms. The number of viable microorganisms is then monitored over a period of 28 days to assess the effectiveness of the preservative system.

2. Test Microorganisms

  • Pseudomonas aeruginosa (ATCC 9027)

  • Staphylococcus aureus (ATCC 6538)

  • Escherichia coli (ATCC 8739) - often included for broader evaluation

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

3. Materials

  • Cosmetic product sample

  • Cultures of test microorganisms

  • Sterile containers

  • Incubator set at 22.5 ± 2.5 °C

  • Appropriate culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Neutralizing diluent (to inactivate the preservative during microbial enumeration)

4. Procedure

  • Preparation of Inoculum: Prepare standardized suspensions of each test microorganism.

  • Inoculation: Inoculate separate samples of the cosmetic product with each microorganism to achieve a final concentration of between 10⁵ and 10⁶ colony-forming units (CFU) per ml or gram of the product.

  • Initial Count (Time 0): Immediately after inoculation, determine the concentration of viable microorganisms in each inoculated sample. This is the baseline measurement.

  • Incubation: Store the inoculated samples in the dark at 22.5 ± 2.5 °C for 28 days.

  • Sampling and Enumeration: At specified intervals (typically 7, 14, and 28 days), withdraw an aliquot from each sample and determine the number of viable microorganisms using appropriate plating techniques and neutralizing diluents.

  • Evaluation of Results: Calculate the log reduction in the microbial count from the initial concentration at each time point. Compare these results to the acceptance criteria outlined in ISO 11930.

5. Acceptance Criteria (Criterion A)

  • Bacteria (P. aeruginosa, S. aureus, E. coli): A log reduction of ≥ 3 at day 7, and no increase from day 7 at days 14 and 28.

  • Yeast (C. albicans): A log reduction of ≥ 1 at day 7, and no increase from day 7 at days 14 and 28.

  • Mold (A. brasiliensis): No increase from the initial count at day 14, and at least a 1-log reduction from the initial count at day 28.

Mandatory Visualizations

antimicrobial_mechanism cluster_outside Extracellular Environment cluster_membrane Microbial Cell Membrane cluster_inside Intracellular Environment (Cytoplasm) 4_MBA This compound (Lipophilic) Membrane_Transport Passive Diffusion 4_MBA->Membrane_Transport Enters cell 4_MBA_inside This compound Membrane_Transport->4_MBA_inside Dissociation Dissociation (Neutral pH) 4_MBA_inside->Dissociation Protons H⁺ (Protons) Dissociation->Protons Anion Anion Dissociation->Anion pH_Drop Lowered Intracellular pH Protons->pH_Drop Inhibition Inhibition of Enzymes & Metabolism pH_Drop->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

challenge_test_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis & Evaluation Start Start: Cosmetic Product Sample Microbe_Prep Prepare Standardized Microorganism Inoculum (Bacteria, Yeast, Mold) Start->Microbe_Prep Inoculation Inoculate Product Samples (10⁵-10⁶ CFU/g or mL) Microbe_Prep->Inoculation Time_Zero Determine Initial Microbial Count (Time 0) Inoculation->Time_Zero Incubation Incubate at 22.5 ± 2.5 °C for 28 Days Time_Zero->Incubation Sampling Sample at Day 7, 14, 28 Incubation->Sampling Enumeration Enumerate Viable Microorganisms Sampling->Enumeration Calculation Calculate Log Reduction Enumeration->Calculation Evaluation Compare to ISO 11930 Acceptance Criteria Calculation->Evaluation End End: Preservative Efficacy Determined Evaluation->End

Caption: Experimental workflow for ISO 11930 preservative efficacy test.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: The final product is off-white or has a yellowish/brownish tint, not the expected pure white solid.

  • Possible Causes:

    • Residual Starting Materials or Reagents: If synthesized by oxidation of p-anisaldehyde, residual aldehyde can cause discoloration.[1] Similarly, trace amounts of reagents from other synthetic routes can impart color.

    • Formation of Colored Byproducts: Side reactions during synthesis or degradation of the product upon exposure to air or light can lead to colored impurities. Aromatic compounds can be susceptible to air oxidation, which can form colored byproducts.[2]

    • Charring: Overheating during recrystallization, especially with solvents like ethanol, can cause some decomposition and discoloration.

  • Solutions:

    • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon.[2] Dissolve the this compound in a suitable hot solvent, add a small amount of activated carbon, heat the mixture briefly, and then perform a hot filtration to remove the carbon. The purified product can then be recovered by crystallization.[2][3]

    • Recrystallization: Performing one or more recrystallizations from an appropriate solvent system can effectively remove colored impurities.

    • Column Chromatography: For persistent color issues, column chromatography using silica gel can be employed to separate the desired compound from the colored impurities.

Problem 2: A low yield of purified this compound is obtained after recrystallization.

  • Possible Causes:

    • Incomplete Precipitation/Crystallization: The choice of solvent or the cooling process may not be optimal, leading to a significant amount of the product remaining in the mother liquor.

    • Excessive Use of Recrystallization Solvent: Using too much solvent to dissolve the crude product will result in a lower recovery upon cooling.

    • Premature Crystallization: If performing a hot filtration, the product may crystallize prematurely on the filter paper or in the funnel.

    • Product Adsorption: During treatment with activated carbon, some of the this compound may be adsorbed onto the carbon, leading to a reduced yield.

  • Solutions:

    • Optimize Recrystallization Solvent and Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If the yield is low, try concentrating the mother liquor to obtain a second crop of crystals.

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.

    • Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and the receiving flask to prevent premature crystallization.

    • Minimize Activated Carbon Usage: Use the smallest amount of activated carbon necessary to achieve decolorization. This can be determined through small-scale trials.

Problem 3: The product "oils out" during recrystallization instead of forming crystals.

  • Possible Causes:

    • High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oil") at a temperature where the pure compound would normally crystallize.

    • Inappropriate Solvent: The chosen solvent may not be ideal, leading to the compound being too soluble even at lower temperatures.

    • Cooling Rate is Too Fast: Rapid cooling can sometimes favor the formation of an oil over crystals.

  • Solutions:

    • Reheat and Add More Solvent: If oiling occurs, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly again.

    • Change the Solvent System: If the problem persists, a different recrystallization solvent or a mixed solvent system may be required.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to the cooled solution to encourage crystal formation.

Problem 4: The melting point of the purified product is broad or lower than the literature value (182-185 °C).

  • Possible Causes:

    • Presence of Impurities: Impurities almost always lead to a depression and broadening of the melting point range.

    • Incomplete Drying: Residual solvent in the crystals can also lower and broaden the melting point.

  • Solutions:

    • Repeat Purification: If the melting point is not sharp and within the expected range, a second recrystallization may be necessary.

    • Thorough Drying: Ensure the crystals are completely dry before measuring the melting point. Drying under vacuum is an effective method.

    • Purity Analysis: Use analytical techniques like NMR or LC-MS to identify the nature and amount of any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for successful recrystallization. This compound has limited solubility in cold water but is more soluble in hot water, making water a potential recrystallization solvent. However, its solubility in water is still relatively low. Common organic solvents like ethanol, methanol, or a mixture of ethanol and water are often used. Toluene has also been reported as a suitable solvent. The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Q2: How can I remove unreacted p-hydroxybenzoic acid from my this compound sample?

A2: If your synthesis started from p-hydroxybenzoic acid, it is a potential impurity. An acid-base extraction can be an effective method for separation. By dissolving the mixture in an organic solvent and extracting with a weak base like sodium bicarbonate, the more acidic this compound will be deprotonated and move to the aqueous layer, while the less acidic p-hydroxybenzoic acid (phenol) may remain in the organic layer under carefully controlled pH. However, given the similar pKa values, a more robust method would be column chromatography.

Q3: What are the expected spectroscopic data for pure this compound?

A3: While specific spectra should be run for each batch, typical ¹H NMR data in CDCl₃ would show a singlet for the methoxy group protons around 3.9 ppm, aromatic protons as a pair of doublets between 6.9 and 8.1 ppm, and a broad singlet for the carboxylic acid proton, which can appear over a wide range (often above 10 ppm) and may exchange with D₂O. The NIST WebBook is a good resource for reference spectra.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a powerful purification technique, especially for removing impurities with similar solubility profiles to this compound. Silica gel is a common stationary phase. The mobile phase (eluent) would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with a small amount of acetic acid added to keep the carboxylic acid protonated and prevent streaking on the column.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 20°C (g/L)Comments
Water0.3Sparingly soluble in cold water, more soluble in hot water.
EthanolHighly SolubleA good candidate for recrystallization, often in a mixture with water.
Diethyl EtherHighly SolubleGenerally too good a solvent for recrystallization unless used as part of a mixed solvent system.
ChloroformSoluble-
Ethyl AcetateSoluble-
TolueneLow solubilityCan be used as a recrystallization solvent or an anti-solvent.
Tetrahydrofuran (THF)Very high solubilityGood dissolving solvent, but not ideal for recrystallization.

Note: Solubility can be temperature-dependent. A detailed study by Han et al. provides solubility data for this compound in 14 pure solvents at temperatures from 283.15 to 328.15 K.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then bring it back to a boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the impure this compound mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.

  • Separation: Stopper the funnel, invert, and vent frequently. Shake thoroughly to allow the this compound to react and form its water-soluble sodium salt. Allow the layers to separate. The aqueous layer will contain the sodium 4-methoxybenzoate.

  • Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Regeneration: Cool the combined aqueous extracts in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) until the this compound precipitates out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Visualizations

experimental_workflow cluster_start Start: Crude this compound cluster_purification Purification Step: Recrystallization cluster_end End: Purified Product crude Crude Product dissolve 1. Dissolve in Minimal Hot Solvent crude->dissolve decolorize 2. Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter 3. Hot Filtration (Optional) decolorize->hot_filter crystallize 4. Cool Slowly to Form Crystals hot_filter->crystallize isolate 5. Isolate Crystals (Vacuum Filtration) crystallize->isolate dry 6. Wash and Dry isolate->dry pure Pure this compound dry->pure troubleshooting_tree start Low Yield After Recrystallization? cause1 Used too much solvent? start->cause1 Yes cause2 Cooled too quickly? start->cause2 No solution1 Concentrate mother liquor for a second crop. cause1->solution1 solution2 Allow slower cooling at room temperature. cause2->solution2 Yes cause3 Premature crystallization during hot filtration? cause2->cause3 No solution3 Pre-heat filtration apparatus. cause3->solution3 Yes cause4 Used too much activated carbon? cause3->cause4 No solution4 Optimize and minimize carbon usage. cause4->solution4 Yes

References

common side reactions during the synthesis of p-anisic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-anisic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing p-anisic acid?

A1: The most common precursors for the synthesis of p-anisic acid are anethole, p-methoxytoluene, and p-anisaldehyde. The choice of starting material often depends on factors such as cost, availability, and the desired scale of the reaction.

Q2: What are the general reaction types used for the synthesis of p-anisic acid?

A2: The synthesis of p-anisic acid typically involves oxidation reactions. For instance, the methyl group of p-methoxytoluene or the aldehyde group of p-anisaldehyde is oxidized to a carboxylic acid. In the case of anethole, the propenyl group is cleaved and oxidized.

Q3: My final p-anisic acid product has a low melting point. What could be the cause?

A3: A low or broad melting point range for your p-anisic acid product typically indicates the presence of impurities. These impurities are often unreacted starting materials or side products formed during the synthesis. Common impurities include residual p-anisaldehyde or p-anisyl alcohol. Recrystallization is a common method to purify the product and improve its melting point.

Q4: Are there any safety precautions I should be aware of during the synthesis?

A4: Yes, many of the reagents used in the synthesis of p-anisic acid are hazardous. For example, strong oxidizing agents like potassium permanganate can react violently with organic materials. Solvents may be flammable, and some reagents can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each chemical, wear appropriate personal protective equipment (PPE), and work in a well-ventilated fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of p-anisic acid, categorized by the starting material.

Synthesis from Anethole

Issue 1: Low yield of p-anisic acid and presence of a sticky, polymeric residue.

  • Possible Cause: Polymerization of the propenyl group of anethole is a common side reaction, especially under acidic conditions or at elevated temperatures.[1]

  • Troubleshooting:

    • Control Reaction Temperature: Maintain the recommended reaction temperature. For permanganate oxidation, this often involves cooling the reaction mixture.

    • pH Control: Ensure the reaction is run under the specified pH conditions. For permanganate oxidation, neutral or slightly alkaline conditions are generally preferred to minimize side reactions.

    • Slow Reagent Addition: Add the oxidizing agent slowly and with vigorous stirring to avoid localized high concentrations and temperature spikes.

Issue 2: The final product is contaminated with p-anisaldehyde.

  • Possible Cause: Incomplete oxidation of the anethole can lead to the formation of p-anisaldehyde as an intermediate, which may not be fully converted to p-anisic acid.[2]

  • Troubleshooting:

    • Increase Reaction Time or Temperature: Carefully increase the reaction time or temperature according to established protocols to ensure complete oxidation.

    • Optimize Oxidant Stoichiometry: Ensure a sufficient molar equivalent of the oxidizing agent is used. A slight excess may be necessary, but this should be optimized to avoid over-oxidation.

Synthesis from p-Methoxytoluene

Issue 1: The product contains significant amounts of p-anisaldehyde and p-anisyl alcohol.

  • Possible Cause: The oxidation of p-methoxytoluene proceeds via p-anisyl alcohol and p-anisaldehyde as intermediates. Incomplete oxidation will result in their presence in the final product.

  • Troubleshooting:

    • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial. Ensure these are optimized for the complete conversion to the carboxylic acid.

    • Sufficient Oxygen Supply: In catalytic air oxidation systems, ensure an adequate supply of oxygen or air to drive the reaction to completion.

Issue 2: Formation of high molecular weight by-products.

  • Possible Cause: Under certain conditions, side reactions can lead to the formation of condensation products like methyl dimethoxydiphenyl methane.

  • Troubleshooting:

    • Optimize Catalyst and Reaction Conditions: This side reaction is highly dependent on the catalytic system and reaction parameters. Adhering to validated protocols is key to minimizing these by-products.

Synthesis from p-Anisaldehyde

Issue 1: The final product is contaminated with unreacted p-anisaldehyde.

  • Possible Cause: This is a straightforward case of incomplete oxidation.

  • Troubleshooting:

    • Purity of Starting Material: Ensure the p-anisaldehyde is of high purity, as impurities can sometimes interfere with the reaction.

    • Reaction Time and Temperature: Increase the reaction time or modestly elevate the temperature to push the reaction to completion.

    • Oxidizing Agent: Verify the activity and concentration of your oxidizing agent.

Quantitative Data on Side Reactions

The following table summarizes the reported yields of p-anisic acid and its major side products from the oxidation of p-methoxytoluene under specific catalytic conditions.

Catalyst SystemStarting Materialp-Anisic Acid Yield (%)p-Anisaldehyde Yield (%)p-Anisyl Alcohol Yield (%)Reference
V2O5/CaO-MgOp-MethoxytolueneVariableHigh selectivity towards aldehyde-[3]
Co/Mn in Acetic Acid with CO2p-Methoxytoluene-Significant enhancement-[3]
Co(II)-promoted NHPIp-MethoxytolueneFormed as a major productFormed as a major productFormed as a major product[4]

Experimental Protocols

Protocol 1: Synthesis of p-Anisic Acid by Permanganate Oxidation of Anethole

This protocol is a representative procedure for the laboratory-scale synthesis of p-anisic acid from anethole using potassium permanganate.

Materials:

  • Anethole

  • Potassium permanganate (KMnO₄)

  • p-Dioxane

  • Water

  • 1 M Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) (optional)

  • Methylene chloride (for extraction, optional)

Procedure:

  • In a round-bottomed flask, prepare a solution of anethole in p-dioxane.

  • In a separate larger flask equipped with a reflux condenser and a magnetic stirrer, add potassium permanganate and water.

  • Slowly add the anethole solution to the vigorously stirred potassium permanganate solution.

  • Heat the mixture to reflux for the specified time (e.g., 20 minutes). The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M sulfuric acid. The p-anisic acid should precipitate as a white solid.

  • If a brown precipitate of MnO₂ remains, add a small amount of sodium bisulfite to reduce it to soluble manganese(II) sulfate.

  • Collect the crude p-anisic acid by suction filtration.

  • Purify the crude product by recrystallization from hot water.

Protocol 2: Purification of p-Anisic Acid by Recrystallization

This protocol describes the general procedure for purifying crude p-anisic acid.

Materials:

  • Crude p-anisic acid

  • Water (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude p-anisic acid in an Erlenmeyer flask.

  • Add a minimum amount of hot water to dissolve the solid completely. Keep the solution at or near its boiling point.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of pure p-anisic acid should form.

  • To maximize the yield, cool the flask in an ice bath to complete the crystallization.

  • Collect the purified crystals by suction filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water.

  • Allow the crystals to air dry or dry them in a desiccator.

Visualizations

Synthesis_Pathways cluster_anethole From Anethole cluster_pmethoxytoluene From p-Methoxytoluene cluster_panisaldehyde From p-Anisaldehyde Anethole Anethole p_Anisaldehyde_Anethole p-Anisaldehyde (Intermediate) Anethole->p_Anisaldehyde_Anethole Oxidation Polymeric_Byproducts Polymeric Byproducts Anethole->Polymeric_Byproducts Side Reaction p_Anisic_Acid_Anethole p-Anisic Acid p_Anisaldehyde_Anethole->p_Anisic_Acid_Anethole Further Oxidation p_Methoxytoluene p_Methoxytoluene p_Anisyl_Alcohol p-Anisyl Alcohol (Intermediate) p_Methoxytoluene->p_Anisyl_Alcohol Oxidation High_MW_Byproducts High MW Byproducts p_Methoxytoluene->High_MW_Byproducts Side Reaction p_Anisaldehyde_PMT p-Anisaldehyde (Intermediate) p_Anisyl_Alcohol->p_Anisaldehyde_PMT Oxidation p_Anisic_Acid_PMT p-Anisic Acid p_Anisaldehyde_PMT->p_Anisic_Acid_PMT Oxidation p_Anisaldehyde_Start p-Anisaldehyde p_Anisic_Acid_Aldehyde p-Anisic Acid p_Anisaldehyde_Start->p_Anisic_Acid_Aldehyde Oxidation Unreacted_p_Anisaldehyde Unreacted p-Anisaldehyde (Impurity) p_Anisaldehyde_Start->Unreacted_p_Anisaldehyde Incomplete Reaction

Caption: Synthetic pathways to p-anisic acid and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure p-Anisic Acid Identify_Precursor Identify Starting Material Start->Identify_Precursor Anethole_Path Anethole Identify_Precursor->Anethole_Path Anethole PMT_Path p-Methoxytoluene Identify_Precursor->PMT_Path p-Methoxytoluene Aldehyde_Path p-Anisaldehyde Identify_Precursor->Aldehyde_Path p-Anisaldehyde Check_Polymer Polymeric Residue? Anethole_Path->Check_Polymer Check_Intermediates_PMT p-Anisyl Alcohol/ p-Anisaldehyde Impurity? PMT_Path->Check_Intermediates_PMT Check_Unreacted_Aldehyde Unreacted p-Anisaldehyde? Aldehyde_Path->Check_Unreacted_Aldehyde Control_Temp_pH Control Temperature & pH Check_Polymer->Control_Temp_pH Yes Check_Aldehyde_Anethole p-Anisaldehyde Impurity? Check_Polymer->Check_Aldehyde_Anethole No Purify Purify Product (e.g., Recrystallization) Control_Temp_pH->Purify Increase_Oxidation_Anethole Increase Reaction Time/ Oxidant Stoichiometry Check_Aldehyde_Anethole->Increase_Oxidation_Anethole Yes Check_Aldehyde_Anethole->Purify No Increase_Oxidation_Anethole->Purify Optimize_Catalyst_PMT Optimize Catalyst & Reaction Conditions Check_Intermediates_PMT->Optimize_Catalyst_PMT Yes Check_High_MW High MW Byproducts? Check_Intermediates_PMT->Check_High_MW No Optimize_Catalyst_PMT->Purify Adhere_Protocol_PMT Adhere to Validated Protocol Check_High_MW->Adhere_Protocol_PMT Yes Check_High_MW->Purify No Adhere_Protocol_PMT->Purify Increase_Oxidation_Aldehyde Increase Reaction Time/ Temperature Check_Unreacted_Aldehyde->Increase_Oxidation_Aldehyde Yes Check_Unreacted_Aldehyde->Purify No Increase_Oxidation_Aldehyde->Purify

Caption: Troubleshooting workflow for p-anisic acid synthesis.

References

Technical Support Center: Synthesis of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Oxidation of p-methoxytoluene: A widely used industrial method involving the catalytic oxidation of p-methoxytoluene.[1][2][3][4]

  • Oxidation of anethole or p-methoxybenzaldehyde: This can be a greener approach, especially when starting from the naturally occurring anethole.[1]

  • Methylation of 4-hydroxybenzoic acid: A classical method involving the etherification of the phenolic hydroxyl group.

  • Grignard Reaction: Involves the carbonation of a Grignard reagent derived from a 4-methoxyphenyl halide.

  • Hydrolysis of 4-methoxybenzonitrile: A two-step process involving the formation and subsequent hydrolysis of the nitrile.

Q2: What are the key physical properties of this compound?

A2: this compound, also known as p-anisic acid, is a white crystalline solid at room temperature. Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₈H₈O₃
Molecular Weight152.15 g/mol
Melting Point182-185 °C
Boiling Point~275 °C
Density1.385 g/cm³
SolubilitySparingly soluble in cold water, soluble in ethanol, ethyl acetate, and chloroform.

Q3: What are the primary applications of this compound?

A3: this compound is a versatile intermediate in organic synthesis. It has antiseptic properties and is used in the preparation of more complex organic compounds for the pharmaceutical, fragrance, and dye industries.

Troubleshooting Guides

Low Yield

Q4: My yield is lower than expected in the oxidation of p-methoxytoluene. What are the potential causes and solutions?

A4: Low yields in the oxidation of p-methoxytoluene can stem from several factors:

  • Inefficient Catalyst System: The choice and ratio of cobalt and manganese catalysts are crucial for this reaction. Ensure the correct catalyst loading and ratio as specified in the protocol.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Temperatures that are too low can lead to incomplete reaction, while excessively high temperatures may cause side reactions and degradation.

  • Insufficient Oxygen Supply: The reaction relies on oxygen as the oxidant. Ensure adequate bubbling of air or oxygen through the reaction mixture.

  • Improper Solvent Ratio: The amount of acetic acid used as a solvent can influence the reaction rate and product solubility.

Troubleshooting Workflow for Low Yield in p-Methoxytoluene Oxidation

cluster_solutions Potential Solutions start Low Yield Observed check_catalyst Verify Catalyst Loading and Ratio start->check_catalyst check_temp Monitor and Adjust Reaction Temperature check_catalyst->check_temp Catalyst OK adjust_catalyst Adjust Catalyst Concentration check_catalyst->adjust_catalyst Incorrect check_o2 Ensure Adequate Oxygen/Air Flow check_temp->check_o2 Temp OK adjust_temp Fine-tune Temperature Control check_temp->adjust_temp Incorrect check_solvent Check Acetic Acid to Substrate Ratio check_o2->check_solvent O2 Flow OK increase_o2 Increase Gas Flow Rate check_o2->increase_o2 Incorrect optimize Optimize Reaction Parameters check_solvent->optimize Solvent Ratio OK adjust_solvent Modify Solvent Volume check_solvent->adjust_solvent Incorrect

Caption: Troubleshooting workflow for low yield.

Q5: I am getting a low yield in the methylation of 4-hydroxybenzoic acid. How can I improve it?

A5: To improve the yield of this compound from 4-hydroxybenzoic acid:

  • Incomplete Deprotonation: Ensure complete deprotonation of the phenolic hydroxyl group by using a sufficient amount of base (e.g., sodium hydroxide). The pH should be maintained in the alkaline range (pH 9.0-13) during the addition of the methylating agent.

  • Reaction Temperature: The temperature should be controlled, typically below 40°C during the addition of dimethyl sulfate, to minimize side reactions.

  • Phase Transfer Catalyst: The use of a phase transfer catalyst, such as tetrabutylammonium bromide, can enhance the reaction rate and yield in a two-phase system.

  • Hydrolysis of Methyl Ester Intermediate: A common byproduct is the methyl ester of this compound. A subsequent hydrolysis step with a base, followed by acidification, is necessary to convert this ester to the desired carboxylic acid.

Product Purity Issues

Q6: My final product is contaminated with unreacted 4-hydroxybenzoic acid. How can I remove this impurity?

A6: Unreacted 4-hydroxybenzoic acid can be removed by:

  • Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous sodium bicarbonate solution. This compound will react to form the water-soluble sodium salt, while the more acidic 4-hydroxybenzoic acid will also be extracted. Careful pH control during subsequent acidification can allow for fractional precipitation, though this can be challenging.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or toluene, is an effective method for purifying this compound and removing starting material.

  • Column Chromatography: While less common for large-scale purification, silica gel column chromatography can be used to separate the product from the starting material.

Q7: How can I purify my product if it is contaminated with byproducts from the Grignard reaction?

A7: The primary non-polar byproduct in a Grignard reaction is often a biphenyl compound. Purification can be achieved by:

  • Acid-Base Extraction: After the reaction work-up, dissolve the crude product in an organic solvent like diethyl ether. Extract the solution with an aqueous base (e.g., sodium hydroxide). The this compound will be converted to its water-soluble salt and move to the aqueous layer, while the non-polar biphenyl byproduct will remain in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure this compound.

  • Recrystallization: Further purification can be achieved by recrystallizing the precipitated product from an appropriate solvent.

Purification Strategy for Grignard Synthesis

crude_product Crude Product (this compound + Byproducts) dissolve Dissolve in Organic Solvent crude_product->dissolve extract Extract with Aqueous Base dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Byproducts) separate->organic_layer Non-polar aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer Polar acidify Acidify Aqueous Layer precipitate Precipitate Pure Product acidify->precipitate aqueous_layer->acidify

Caption: Acid-base extraction purification workflow.

Experimental Protocols

Protocol 1: Oxidation of p-Methoxytoluene

This protocol is based on the catalytic oxidation of p-methoxytoluene using a cobalt-manganese catalyst system.

Materials:

  • p-Methoxytoluene

  • Acetic acid

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Oxygen or air source

Procedure:

  • In a reaction vessel equipped with a reflux condenser, gas inlet tube, and mechanical stirrer, charge p-methoxytoluene, acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.

  • Heat the mixture to the desired reaction temperature (e.g., 100-150°C) with vigorous stirring.

  • Introduce a continuous stream of oxygen or air into the reaction mixture through the gas inlet tube.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Quantitative Data for Oxidation of p-Methoxytoluene

ParameterValueReference
p-Methoxytoluene1.0 equivalent
Acetic Acid1.0-2.5 parts by weight relative to p-methoxytoluene
Cobalt CatalystVaries, often in combination with Manganese
Manganese CatalystVaries, often in combination with Cobalt
Bromine SourceVaries
Temperature100-150 °C
PressureAtmospheric to 30 atm
Typical Yield>90% (under optimized conditions)
Protocol 2: Methylation of 4-Hydroxybenzoic Acid

This protocol describes the synthesis of this compound via the methylation of 4-hydroxybenzoic acid using dimethyl sulfate.

Materials:

  • 4-Hydroxybenzoic acid

  • Sodium hydroxide or Potassium hydroxide

  • Dimethyl sulfate

  • Tetrabutylammonium bromide (optional, as a phase transfer catalyst)

  • Hydrochloric acid

Procedure:

  • Dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium or potassium hydroxide in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

  • Cool the mixture and add dimethyl sulfate dropwise while maintaining the temperature below 40°C. The pH should be kept between 9.0 and 13 during the addition.

  • After the addition is complete, heat the mixture (e.g., on a water bath for 30 minutes) to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.

  • Cool the reaction mixture. If a precipitate (the methyl ester of this compound) forms, it can be hydrolyzed in situ by adding more base and heating to 90-95°C.

  • After hydrolysis, cool the solution and acidify with hydrochloric acid to a pH of 2.5-3.0 to precipitate the this compound.

  • Filter the solid product, wash with water until sulfate-free, and dry.

  • The product can be further purified by recrystallization.

Quantitative Data for Methylation of 4-Hydroxybenzoic Acid

ReagentMolar Ratio/ConditionsReference
4-Hydroxybenzoic Acid1.0 mole
Sodium Hydroxide1.25 moles (10% solution)
Dimethyl Sulfate1.0 mole
Temperature< 40 °C during addition
pH9.0 - 13
Typical Yield75%
Yield with PTC and in situ hydrolysis92.7 - 95.4%
Protocol 3: Grignard Reaction with Carbon Dioxide

This protocol outlines the synthesis of this compound from 4-bromoanisole via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether

  • 4-Bromoanisole

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid

Procedure:

  • Flame-dry all glassware and assemble a reaction apparatus consisting of a round-bottom flask, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings and a small crystal of iodine in the flask. Gently heat to activate the magnesium (the iodine will sublime).

  • Allow the flask to cool, then add anhydrous diethyl ether.

  • Dissolve 4-bromoanisole in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion to the magnesium suspension to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Carefully and slowly pour the Grignard solution onto an excess of crushed dry ice in a separate beaker, with stirring.

  • Allow the excess carbon dioxide to sublime.

  • Slowly add aqueous hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the ether layers and extract the product into an aqueous solution of sodium hydroxide.

  • Separate the aqueous layer and acidify with hydrochloric acid to precipitate the this compound.

  • Filter the product, wash with cold water, and dry. Recrystallize if necessary.

References

Technical Support Center: Recrystallization of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-methoxybenzoic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem: The this compound does not fully dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent was used for the amount of solid.

  • Solution: Add small portions of hot solvent incrementally to the heated mixture until the solid completely dissolves. Be cautious not to add a large excess, as this will reduce the recovery yield.

  • Possible Cause: The solvent is not a suitable choice for this compound.

  • Solution: Consult the solvent suitability data. This compound is highly soluble in alcohols and ether, but has limited solubility in water.[1][2] A mixed solvent system, such as ethanol/water, may be necessary to achieve appropriate solubility at high temperatures and insolubility at low temperatures.

Problem: No crystals form upon cooling the solution.

  • Possible Cause: Too much solvent was used, resulting in a solution that is not saturated.

  • Solution: Reheat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Possible Cause: The solution is supersaturated and requires nucleation to begin crystallization.

  • Solution: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, add a small "seed" crystal of pure this compound to the cooled solution.[3][4]

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of this compound (182-185 °C), causing it to melt before dissolving.

  • Solution: Select a solvent with a lower boiling point.

  • Possible Cause: The presence of impurities has significantly lowered the melting point of the mixture.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and allow for a slower cooling process. If using a mixed solvent system, adjusting the solvent ratio may be necessary.[5]

Problem: The recrystallized product is colored.

  • Possible Cause: Colored impurities are present in the crude material.

  • Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

Problem: The yield of recrystallized product is low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.

  • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. To maximize yield, cool the solution in an ice bath after it has reached room temperature to further decrease the solubility of the product.

  • Possible Cause: Premature crystallization occurred during hot filtration.

  • Solution: Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound is very soluble at high temperatures and has low solubility at low temperatures. While water can be used, its solubility for this compound is limited even when hot. A mixed solvent system, such as ethanol and water, often provides better results. Toluene has also been cited as a suitable solvent. The choice of solvent may also depend on the nature of the impurities.

Q2: What are the common impurities in crude this compound?

A2: Depending on the synthetic route, common impurities can include unreacted starting materials such as 4-hydroxybenzoic acid or byproducts like this compound methyl ester.

Q3: How can I determine the purity of my recrystallized this compound?

A3: A key indicator of purity is the melting point of the dried crystals. Pure this compound has a sharp melting point range of 182-185 °C. A broad or depressed melting point suggests the presence of impurities.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)
Water20~0.03
Water100Significantly more soluble
Ethanol25Highly soluble
Ether25Soluble
Ethyl Acetate25Soluble
Toluene25Soluble
Acetone2545.01 x 10⁻² (mole fraction)
Methanol255.53 x 10⁻² (mole fraction)

Note: The solubility data is compiled from various sources and is intended for comparative purposes. Exact values can vary with experimental conditions.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound using a Mixed Solvent System (Ethanol/Water)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate and stir continuously.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and then bring it back to a boil.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-defined crystals should form. To maximize the yield, place the flask in an ice bath for 15-20 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a drying oven at a suitable temperature.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound add_solvent Add Minimum Hot Solvent (e.g., Ethanol) start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved decolorize Add Activated Charcoal (Optional) dissolved->decolorize hot_filtration Hot Gravity Filtration decolorize->hot_filtration filtrate Clear, Hot Filtrate hot_filtration->filtrate add_anti_solvent Add Hot Anti-Solvent (e.g., Water) to Cloud Point filtrate->add_anti_solvent clarify Add Drop of Hot Solvent to Clarify add_anti_solvent->clarify cool_slowly Slow Cooling to Room Temperature clarify->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product solution_no_crystals Reduce Solvent Volume Induce Nucleation (Scratch/Seed) no_crystals->solution_no_crystals solution_oiling_out Adjust Solvent Slower Cooling oiling_out->solution_oiling_out solution_low_yield Minimize Hot Solvent Pre-heat Funnel Cool in Ice Bath low_yield->solution_low_yield solution_colored_product Use Activated Charcoal colored_product->solution_colored_product

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Managing Solubility of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-methoxybenzoic acid in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound and why is it so low?

A1: this compound is sparingly soluble in water. Its intrinsic solubility is approximately 0.3 g/L at 20°C[1][2]. This low solubility is attributed to the hydrophobic nature of its aromatic ring and the strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid state, which water has difficulty disrupting[3].

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Key properties include:

  • pKa: The pKa of the carboxylic acid group is approximately 4.47[4]. This is a critical parameter for pH-dependent solubility.

  • Solubility in Organic Solvents: It is highly soluble in alcohols like ethanol and methanol, and soluble in ether and ethyl acetate[5].

  • Molar Mass: 152.15 g/mol .

A summary of these properties is provided in the table below.

PropertyValueReference
Appearance White crystalline solid
Molecular Formula C₈H₈O₃
Molar Mass 152.15 g/mol
Intrinsic Water Solubility ~ 0.3 g/L (at 20°C)
pKa ~ 4.47
Solubility of Sodium Salt ~ 135 g/L (at 20°C)
Solubility in Alcohols Highly soluble

Q3: What are the primary methods to enhance the aqueous solubility of this compound?

A3: The three most common and effective strategies are:

  • pH Adjustment: Increasing the pH of the aqueous medium above the pKa of this compound will deprotonate the carboxylic acid, forming the highly soluble 4-methoxybenzoate salt.

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) in which the acid is soluble can significantly increase its solubility in the aqueous mixture.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic portion of the molecule, thereby increasing its apparent water solubility.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to a neutral aqueous buffer.

This is a common issue as the pH of a neutral buffer (typically pH 7.0-7.4) is not high enough to fully solubilize the acid form of the compound.

By raising the pH of the aqueous medium to at least two units above the pKa of this compound (i.e., pH > 6.5), you can ensure its conversion to the much more soluble anionic (salt) form. The solubility of the sodium salt of this compound is approximately 135 g/L.

Predicted pH-Solubility Profile

The solubility of this compound at a given pH can be estimated using the Henderson-Hasselbalch equation. The total solubility (ST) is the sum of the intrinsic solubility of the acid form (S₀) and the concentration of the soluble salt form.

ST = S₀ * (1 + 10(pH - pKa))

The following table provides a theoretical calculation of the solubility of this compound at various pH values, assuming an intrinsic solubility (S₀) of 0.3 g/L and a pKa of 4.47.

pHPredicted Solubility (g/L)
4.00.51
5.01.99
6.017.28
7.0170.18
7.4427.56

Note: These are theoretical values. Actual solubility may vary based on buffer composition and temperature.

  • Preparation of Buffer: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate buffer).

  • Addition of this compound: Add the desired amount of this compound to the buffer with stirring.

  • pH Adjustment: While stirring, slowly add a base solution (e.g., 1 M NaOH) dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution. As the base is added, the solid will begin to dissolve.

  • Equilibration: Continue adding the base until all the solid has dissolved and the target pH is reached and stable.

Diagram: pH Adjustment Workflow

A Start: Suspension of This compound in water/buffer B Add base (e.g., NaOH) dropwise with stirring A->B C Monitor pH B->C D Solid dissolves as pH increases above pKa (4.47) C->D pH > pKa E Continue titration until all solid is dissolved D->E F End: Clear solution of 4-methoxybenzoate salt E->F

Workflow for solubilizing this compound via pH adjustment.
Issue 2: The required concentration of this compound cannot be achieved even with pH adjustment, or the final formulation requires a lower pH.

In some cases, the desired concentration may be too high for pH adjustment alone, or the experimental conditions may not tolerate a high pH.

Using a water-miscible organic solvent as a co-solvent can significantly increase the solubility of this compound. Ethanol and propylene glycol are commonly used co-solvents.

Solubility in Ethanol-Water Mixtures

The following table presents experimental data on the solubility of this compound in different mass fractions (ω) of ethanol in water at various temperatures.

Mass Fraction Ethanol (ω)Temperature (°C)Solubility ( g/100g solvent)
0.620~2.5
0.640~6.0
0.820~10.0
0.840~20.0
1.020~25.0
1.040~45.0

Data extrapolated from graphical representations in the source.

  • Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol or propylene glycol.

  • Preparation of Co-solvent Mixture: Prepare the desired co-solvent/water mixture by volume or weight. For example, a 20% ethanol solution would be 20 mL of ethanol and 80 mL of water.

  • Dissolution: Add the this compound to the co-solvent mixture and stir until dissolved. Gentle heating can be applied to expedite dissolution, but the solution should be allowed to cool to room temperature to ensure it remains stable.

Diagram: Co-solvency Logic

A Low aqueous solubility of This compound B Select a water-miscible organic solvent (co-solvent) (e.g., Ethanol, Propylene Glycol) A->B C Prepare co-solvent/water mixture B->C D Dissolve this compound in the mixture C->D E Result: Increased solubility due to modified solvent polarity D->E cluster_0 Insoluble State cluster_1 Complexation cluster_2 Soluble State A This compound (Hydrophobic) B Water C Cyclodextrin (Hydrophilic exterior, hydrophobic interior) A->C Encapsulation D Water-Soluble Inclusion Complex C->D Dissolves in Water

References

stability of 4-methoxybenzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 4-Methoxybenzoic Acid

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various chemical conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, also known as p-anisic acid, is a white crystalline solid that is generally considered stable under normal storage conditions.[1][2][3] It is, however, incompatible with strong oxidizing agents, which should be avoided during handling and storage.[1][2] Its stability makes it a reliable ingredient in various formulations, including pharmaceuticals, polymers, and food products.

Q2: How stable is this compound under acidic conditions?

A2: this compound is relatively stable in mild acidic conditions. However, under forced degradation conditions, such as elevated temperatures in the presence of strong acids (e.g., 0.1 N HCl), it can undergo degradation. The primary anticipated degradation pathway under extreme pH and temperature is the O-demethylation of the methoxy group to form 4-hydroxybenzoic acid and formaldehyde.

Q3: What occurs when this compound is subjected to basic conditions?

A3: Under basic conditions, the carboxylic acid group of this compound deprotonates to form its corresponding carboxylate salt, 4-methoxybenzoate. This transformation significantly increases its solubility in aqueous solutions. While generally stable, exposure to harsh basic conditions (e.g., 0.1 N NaOH at high temperatures) can also promote O-demethylation, leading to the formation of 4-hydroxybenzoic acid.

Q4: What are the primary degradation products of this compound in hydrolytic studies?

A4: The most likely degradation product resulting from forced hydrolytic studies (both acidic and basic) is 4-hydroxybenzoic acid, formed via the cleavage of the ether linkage of the methoxy group. Under thermal stress, decarboxylation to form anisole is a potential pathway for benzoic acid derivatives, although this is less common under simple hydrolytic conditions.

Q5: How is the stability of this compound typically evaluated?

A5: The stability of this compound is assessed using forced degradation studies, which are crucial for developing stability-indicating analytical methods. These studies involve exposing the compound to a range of stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis, to identify potential degradation products and pathways. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used to monitor the degradation process.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant degradation is observed after applying stress conditions. The stress conditions (e.g., acid/base concentration, temperature, duration) are too mild for the stable this compound molecule.Gradually increase the intensity of the stressor. For example, move from 0.1 N HCl to 1 N HCl, increase the temperature in 10°C increments, or extend the exposure time. The goal is to achieve 5-20% degradation.
The compound degrades completely or almost completely. The stress conditions are too harsh, leading to rapid and extensive degradation that may not be representative of real-world storage.Reduce the intensity of the stressor. Use a lower acid/base concentration, decrease the temperature, or shorten the exposure duration. Perform analysis at earlier time points to distinguish between primary and secondary degradation products.
Unexpected peaks appear in the chromatogram (HPLC). 1. Impurities in the starting material or reagents.2. Secondary degradation products forming from primary degradants.3. Interaction with formulation excipients.1. Run a blank study (stressing the solvent and reagents without the active ingredient).2. Use a hyphenated technique like LC-MS to identify the mass of the unknown peaks.3. If working with a formulation, conduct compatibility studies by testing binary mixtures of this compound and each excipient.
Poor mass balance is observed in the final analysis. The analytical method is not stability-indicating, meaning it cannot separate all degradation products from the parent peak, or some degradants are not detected (e.g., they are volatile or lack a UV chromophore).1. Re-evaluate and re-validate the analytical method. Adjust mobile phase, column, or gradient to achieve better separation.2. Use a photodiode array (PDA) detector to check for peak purity.3. Consider that volatile products like formaldehyde or CO₂ (from decarboxylation) may have formed and escaped, which can explain a mass balance of less than 100%.

Experimental Protocols & Data Presentation

Protocol 1: Acidic Forced Degradation

This protocol outlines a general procedure for assessing the stability of this compound under acidic stress.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to achieve a known concentration (e.g., 1 mg/mL).

  • Stress Application: Transfer a known volume of the stock solution into a vial. Add an equal volume of an aqueous hydrochloric acid solution (e.g., 0.2 N HCl) to achieve a final acid concentration of 0.1 N HCl.

  • Incubation: Tightly cap the vial and place it in a controlled temperature environment, such as a water bath or oven, set to 60°C.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, and 48 hours).

  • Neutralization: Before analysis, carefully neutralize each aliquot with an equivalent amount of 0.1 N NaOH to prevent damage to the HPLC column.

  • Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Basic Forced Degradation

This protocol outlines a general procedure for assessing the stability of this compound under basic stress.

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acidic degradation protocol (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Application: Transfer a known volume of the stock solution into a vial. Add an equal volume of an aqueous sodium hydroxide solution (e.g., 0.2 N NaOH) to achieve a final base concentration of 0.1 N NaOH.

  • Incubation: Tightly cap the vial and incubate at 60°C.

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 6, 12, 24, and 48 hours).

  • Neutralization: Before analysis, neutralize each aliquot with an equivalent amount of 0.1 N HCl.

  • Analysis: Dilute the neutralized sample as needed and analyze by HPLC.

Data Presentation

Quantitative results from forced degradation studies should be summarized to facilitate comparison and analysis.

Table 1: Example Data Summary for Forced Degradation of this compound

Stress ConditionTemperature (°C)Time (hours)% Assay of this compound% Area of 4-Hydroxybenzoic AcidMass Balance (%)
Control 254899.8< 0.0599.9
0.1 N HCl 601297.22.699.8
0.1 N HCl 602494.55.299.7
0.1 N HCl 604889.110.599.6
0.1 N NaOH 601298.51.399.8
0.1 N NaOH 602496.82.999.7
0.1 N NaOH 604893.26.499.6

Note: The data presented above are for illustrative purposes only and do not represent actual experimental results.

Visualizations

Potential Degradation Pathway

The following diagram illustrates the primary degradation pathway for this compound under significant hydrolytic stress.

G MBA This compound Stress Acidic or Basic Stress (e.g., HCl or NaOH, Δ) MBA->Stress HBA 4-Hydroxybenzoic Acid Stress->HBA O-Demethylation

Potential degradation pathway of this compound.
Experimental Workflow for Forced Degradation Studies

This diagram outlines the logical flow of a typical forced degradation experiment.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Stock Solution Preparation B Add Stressor (Acid/Base/etc.) A->B C Incubate (Temp & Time) B->C D Sample Quenching/ Neutralization C->D E HPLC Analysis D->E F Data Interpretation (Mass Balance, Peak ID) E->F

General experimental workflow for forced degradation studies.

References

troubleshooting guide for scaling up 4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Methoxybenzoic Acid Synthesis

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scaling up of this compound (p-Anisic Acid).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My yield is significantly lower than expected after scaling up the synthesis. What are the common causes?

Answer:

Low yields during scale-up can stem from several factors, often related to mass and heat transfer limitations that are not apparent at the lab scale.

  • Incomplete Reactions: The reaction may not have gone to completion. On a larger scale, mixing may be less efficient, leading to localized areas of low reagent concentration.

    • Solution: Increase stirring speed or use an overhead stirrer for better agitation. Consider extending the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Suboptimal Temperature Control: Exothermic reactions can lead to localized overheating, causing decomposition of reactants or products. Conversely, insufficient heating can slow down or stall the reaction.

    • Solution: Ensure the internal reaction temperature is accurately monitored and controlled. For exothermic reactions, control the rate of reagent addition and use an appropriate cooling bath.

  • Loss During Work-up: Significant product loss can occur during extraction, washing, and crystallization steps, which are more complex at a larger scale.[1]

    • Solution: Optimize the extraction solvent and volumes. Ensure the pH is correctly adjusted during acidification to fully precipitate the product.[2] When washing the filtered solid, use minimal amounts of cold solvent to avoid redissolving the product.

Question 2: I am observing a significant amount of p-methoxybenzaldehyde as a byproduct in the oxidation of p-methoxytoluene. How can I improve selectivity?

Answer:

The formation of p-methoxybenzaldehyde is a common issue of incomplete oxidation.[3][4]

  • Insufficient Oxidant or Catalyst Activity: The oxidizing agent may be depleted before all the intermediate aldehyde is converted to the carboxylic acid.

    • Solution: Ensure the correct stoichiometry of the oxidizing agent. In catalytic oxidations (e.g., with Co/Mn catalysts), check the catalyst loading and ensure it has not deactivated. The ratio of cobalt to manganese can significantly influence catalytic performance.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed long enough for the complete oxidation of the aldehyde.

    • Solution: Increase the reaction time and monitor the disappearance of the aldehyde intermediate by TLC or GC. Industrial processes often operate at elevated temperatures (150-225°C) and pressures (1.5-3 MPa) to drive the reaction to completion.

Question 3: The color of my final product is off-white or brownish instead of the expected white crystalline powder. What is the cause and how can I fix it?

Answer:

A non-white product color indicates the presence of impurities, which can often be colored organic compounds or residual reagents.

  • Oxidation of Byproducts: If starting from materials like anethole or containing phenolic impurities, oxidation can lead to colored polymeric byproducts.

    • Solution: The purity of the starting material is crucial for the final product's quality.

  • Residual Iodine or Manganese Dioxide: If using iodine-based reagents or potassium permanganate, residual traces can discolor the product.

    • Solution: Ensure the product is thoroughly washed to remove inorganic salts. A wash with a sodium bisulfite solution can help remove residual iodine or manganese species.

  • Purification:

    • Recrystallization: This is an effective method for purification. This compound has good solubility in hot ethanol, ethyl acetate, and chloroform, and is sparingly soluble in cold water. A mixed solvent system like ethanol/water can be effective.

    • Activated Carbon Treatment: Dissolving the crude product in a dilute sodium hydroxide solution, treating it with activated carbon, and then re-precipitating with acid can effectively remove colored impurities and other byproducts like aldehydes.

Question 4: During the synthesis from p-hydroxybenzoic acid and dimethyl sulfate, I'm getting a sticky product that is difficult to handle. What's happening?

Answer:

This issue often points to the formation of an ester byproduct, this compound methyl ester, alongside the desired product.

  • Cause: Dimethyl sulfate can methylate both the phenolic hydroxyl group and the carboxylic acid group, especially under the reaction conditions.

  • Solution: The process can be designed to include an in-situ hydrolysis step. After the initial etherification reaction is complete, add an alkali hydroxide (like sodium hydroxide) solution and heat the mixture (e.g., to 90-95°C) to hydrolyze the ester back to the carboxylate salt. Subsequent acidification will then precipitate the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: Modern industrial production primarily relies on the catalytic oxidation of p-methoxytoluene using air or oxygen. This process often uses a cobalt-manganese catalyst system in acetic acid. Other established methods include the oxidation of p-anisaldehyde or anethole.

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Many oxidation reactions are exothermic. The larger scale reduces the surface-area-to-volume ratio, making heat dissipation less efficient. Implement controlled reagent addition and have adequate cooling capacity.

  • Corrosive and Toxic Reagents: Reagents like dimethyl sulfate are toxic and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Strong oxidizing agents and acids also require careful handling.

  • Pressure: Some industrial processes operate under high pressure, requiring certified pressure reactors and appropriate safety protocols.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the concentration of reactants, intermediates, and products over time.

Q4: What are the typical purity specifications for commercial-grade this compound?

A4: High-quality commercial batches typically have an assay of at least 99.5%. Other specifications include low water content (e.g., ≤ 0.5%) and a defined melting point range, typically between 182-185°C.

Data Presentation

Table 1: Comparison of Key Synthesis Routes for this compound

Synthesis RouteStarting MaterialKey Reagents/CatalystsTypical ConditionsAdvantagesDisadvantages/Scaling-Up Issues
Catalytic Oxidation p-MethoxytolueneO₂, Co/Mn catalysts, Acetic Acid150-225°C, 1.5-3 MPaEconomically viable for large scale, high conversion (97-98%).Requires high pressure/temperature equipment; catalyst ratio is critical.
Oxidation of Aldehyde p-AnisaldehydeKMnO₄ or other oxidizing agentsVaries with oxidantMature process, readily available starting materials.Strong oxidants can cause wastewater pollution; potential for over-oxidation.
Ozonolysis AnetholeO₃, then H₂O₂/NaOH-30 to +30°C for ozonide formationUses a renewable starting material.Handling of potentially explosive ozonides; moderate yields (70-80%).
Methylation p-Hydroxybenzoic AcidDimethyl Sulfate, NaOH/KOH30-55°C, then 90-95°C for hydrolysisHigh yields (92-95%); aqueous process.Dimethyl sulfate is toxic; potential for ester byproduct formation.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of p-Methoxytoluene (Conceptual Industrial Process)

This protocol is based on the principles of the Amoco process for aromatic acid production.

  • Reactor Setup: Charge a high-pressure reactor with p-methoxytoluene, acetic acid (as the solvent), a cobalt salt (e.g., cobalt acetate), a manganese salt (e.g., manganese acetate), and a bromide promoter (e.g., sodium bromide). The ratio of cobalt to manganese is a critical parameter to optimize.

  • Reaction: Seal the reactor and pressurize it with oxygen or an oxygen-containing gas to 1.5-3 MPa. Heat the mixture to 150-225°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by sampling and analyzing for the disappearance of p-methoxytoluene using GC.

  • Work-up: After the reaction is complete, cool the reactor and vent the excess pressure. The product, this compound, will often crystallize out of the acetic acid solution upon cooling.

  • Purification: Filter the crude product and wash it with fresh acetic acid and then water to remove residual catalysts and solvent. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Protocol 2: Synthesis from p-Hydroxybenzoic Acid

  • Reaction Setup: In a flask equipped with a stirrer, thermometer, and addition funnel, dissolve p-hydroxybenzoic acid (1.0 kg) in water (1.5 kg) and a solution of sodium hydroxide (0.58 kg).

  • Methylation: While maintaining the temperature between 30-55°C and the pH between 9.0 and 13.0, slowly add dimethyl sulfate (2.8 kg). Stir for approximately 18 hours, adding more alkali hydroxide solution as needed to maintain the pH. Monitor the disappearance of p-hydroxybenzoic acid by TLC.

  • Hydrolysis of Byproduct: Once the starting material is consumed, add a solution of sodium hydroxide (0.3 kg) in water (0.3 L) and heat the mixture to 90-95°C to hydrolyze any this compound methyl ester byproduct.

  • Precipitation: Cool the reaction mixture to 28-30°C. Slowly add a mineral acid (e.g., sulfuric acid or hydrochloric acid) to adjust the pH to 2.5-3.0, which will precipitate the this compound.

  • Isolation and Purification: Stir the slurry for 1 hour, then filter the solid product. Wash the filter cake with water until the washings are free of sulfate ions. Dry the solid product to obtain this compound with a purity of 99.1-99.5% and a yield of 92.7-95.4%.

Visualizations

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Check_Params Step 1: Verify Reaction Parameters - Temperature - Stirring - Reagent Stoichiometry Start->Check_Params Monitor_Reaction Step 2: Analyze Reaction Progress - TLC, GC, or HPLC - Check for intermediates Check_Params->Monitor_Reaction Parameters OK? Evaluate_Workup Step 3: Evaluate Work-up & Purification - Extraction efficiency - pH adjustment - Crystallization solvent Monitor_Reaction->Evaluate_Workup Reaction Incomplete? Solution Implement Corrective Action (e.g., Adjust Temp, Purify Reagents) Evaluate_Workup->Solution Losses Identified?

Caption: A logical workflow for troubleshooting common issues in chemical synthesis scale-up.

Synthesis_Pathway cluster_main Main Oxidation Pathway cluster_side Potential Side Reactions p-Methoxytoluene p-Methoxytoluene p-Methoxybenzaldehyde p-Methoxybenzaldehyde p-Methoxytoluene->p-Methoxybenzaldehyde [O] This compound This compound p-Methoxybenzaldehyde->this compound [O] Over-oxidation Products Over-oxidation Products This compound->Over-oxidation Products Harsh Conditions

Caption: Synthesis of this compound from p-methoxytoluene showing the aldehyde intermediate.

Parameter_Influence Temp Temperature Yield Yield Temp->Yield Selectivity Selectivity Temp->Selectivity Reaction_Rate Reaction Rate Temp->Reaction_Rate Pressure Pressure Pressure->Reaction_Rate Catalyst_Ratio Catalyst Ratio (Co:Mn) Catalyst_Ratio->Yield Catalyst_Ratio->Selectivity

References

Technical Support Center: Catalytic Oxidation of p-Methoxytoluene to p-Anisic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic oxidation of p-methoxytoluene to p-anisic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction pathway for the oxidation of p-methoxytoluene to p-anisic acid?

The oxidation of p-methoxytoluene to p-anisic acid is a stepwise process that proceeds through the formation of two primary intermediates: p-anisyl alcohol (4-methoxybenzyl alcohol) and p-anisaldehyde (4-methoxybenzaldehyde).[1][2] The reaction can be summarized as follows:

  • p-Methoxytoluene → p-Anisyl Alcohol → p-Anisaldehyde → p-Anisic Acid

The desired product, p-anisic acid, is the final oxidation product in this sequence. The efficiency of each step and the overall yield of p-anisic acid are highly dependent on the catalyst system and reaction conditions employed.

Q2: What are the common catalyst systems used for this oxidation?

Several catalytic systems have been successfully employed for the oxidation of p-methoxytoluene. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and operating conditions. Common systems include:

  • N-Hydroxyphthalimide (NHPI) with a Cobalt Co-catalyst: This system is effective for aerobic oxidation.[1][2][3] The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN).

  • Cobalt-Manganese-Bromine Catalysts: This is a widely used system in the liquid phase, often utilizing acetic acid as a solvent. The ratio of cobalt, manganese, and bromine is a critical parameter for achieving high yields.

  • Vanadium Oxide (V₂O₅) Catalysts: Supported vanadium oxide catalysts are primarily used for vapor-phase oxidation at elevated temperatures.

  • Cytochrome P450 Biocatalysts: Engineered enzymes like CYP199A4 can catalyze the oxidation, offering high stereoselectivity under mild conditions.

Q3: What are the typical side products or impurities I might encounter?

The primary side products are the intermediates of the reaction: p-anisyl alcohol and p-anisaldehyde. Incomplete oxidation will result in a mixture of these intermediates with the final product. At higher temperatures, other byproducts can form, such as methyl dimethoxydiphenyl methane and its oxidation products. Catalyst degradation can also introduce impurities. For instance, with NHPI-based catalysts, the imide ring can open, forming carboxylic groups and releasing hydroxylamine.

Troubleshooting Guides

Problem 1: Low Yield of p-Anisic Acid

Possible Cause Troubleshooting Step
Incomplete Oxidation The reaction may not have proceeded to completion. Increase the reaction time or temperature. Monitor the reaction progress by techniques like TLC or GC to ensure the disappearance of intermediates (p-anisyl alcohol and p-anisaldehyde).
Suboptimal Catalyst Ratio (Co-Mn-Br system) The ratio of cobalt to manganese and the amount of bromine are crucial. A Co:Mn mole ratio of 1:1 or 1:>1 has been shown to be effective. The total weight ratio of bromine to metal ions should be in the range of 0.7 to 2.0.
Suboptimal Catalyst Concentration (NHPI system) For NHPI catalysts promoted by Co(II), the molar ratio of Co(II) to NHPI is critical. An optimal ratio is reported to be between 1:8 and 1:12 for the best efficiency.
High Reaction Temperature Excessively high temperatures can lead to the formation of high molecular weight byproducts, reducing the yield of the desired acid. For example, at temperatures around 400-410°F (204-210°C) with a Co-Mn-Br catalyst, a significant drop in p-anisic acid yield was observed. For NHPI catalysts, temperatures above 80°C can favor the decomposition of the catalyst.
Insufficient Oxidant (Oxygen) Ensure a sufficient supply of oxygen or air is being bubbled through the reaction mixture for aerobic oxidations.
Catalyst Deactivation The catalyst may have lost its activity. For NHPI-based catalysts, the imide ring can open during the reaction. Consider regenerating the catalyst or using a fresh batch.

Problem 2: Poor Selectivity / High Levels of Intermediates

Possible Cause Troubleshooting Step
Insufficient Reaction Time The reaction has not been allowed to run long enough for the intermediates to be oxidized to the final product. Increase the reaction duration and monitor the product distribution over time.
Low Reaction Temperature Lower temperatures may favor the formation of the alcohol or aldehyde intermediates. A gradual increase in temperature might be necessary to drive the reaction to the carboxylic acid.
Catalyst System Favoring Intermediate Formation Some catalysts, particularly certain supported vanadium oxide systems, are designed for selectivity towards the aldehyde. If p-anisic acid is the desired product, a different catalyst system, such as Co-Mn-Br or a suitable NHPI/Co system, may be more appropriate.

Data Presentation

Table 1: Comparison of Catalytic Systems for p-Anisic Acid Synthesis

Catalyst SystemOxidantSolventTemperature (°C)PressureTypical Yield of p-Anisic AcidReference
Co(II)-promoted NHPI copolymerO₂None (neat)801 atm>3% after 2h, increases with time
Cobalt-Manganese-BromineO₂Acetic Acid~100 - 177Atmospheric to 30 atm79 - 85 mol%
V₂O₅/CaO–MgOAir(Vapor Phase)400Atmospheric(Primarily p-methoxybenzaldehyde)

Note: Yields are highly dependent on the specific reaction conditions and catalyst formulation.

Experimental Protocols

1. Aerobic Oxidation using a Co(II)-Promoted NHPI Copolymer Catalyst

This protocol is based on the methodology described for NHPI-containing copolymer catalysts.

  • Materials: p-methoxytoluene (PMT), NHPI-containing copolymer catalyst, Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), Azobisisobutyronitrile (AIBN).

  • Procedure:

    • To a reaction vessel, add the NHPI-containing copolymer catalyst (e.g., 0.1 g).

    • Add Cobalt(II) acetate tetrahydrate (e.g., 5.0 mg) as a co-catalyst.

    • Add AIBN (e.g., 5.0 mg) as a radical initiator.

    • Add p-methoxytoluene (e.g., 2.0 mL). No additional solvent is required.

    • Pressurize the vessel with oxygen to 1 atm.

    • Heat the reaction mixture to 80°C with stirring.

    • Maintain the reaction at this temperature for the desired amount of time (e.g., 6 hours).

    • Monitor the reaction progress by taking aliquots and analyzing them using GC or HPLC.

    • After completion, cool the reaction mixture, separate the catalyst by filtration, and purify the product.

2. Liquid-Phase Oxidation using a Cobalt-Manganese-Bromine Catalyst

This protocol is derived from the process described in patent literature.

  • Materials: p-methoxytoluene, Acetic acid, Cobalt acetate, Manganese acetate, Bromine source (e.g., HBr, NaBr, or a metal bromide).

  • Procedure:

    • Charge a suitable reactor with p-methoxytoluene and acetic acid (e.g., a weight ratio of 1:1.8 to 1:2.0).

    • Add the catalyst components: a cobalt salt and a manganese salt to achieve a total metal concentration of about 0.2 to 0.4 weight percent based on p-methoxytoluene. The Co:Mn mole ratio should be approximately 1:1 or with an excess of manganese.

    • Add a bromine source to provide a total bromine concentration of about 0.10 to 0.30 weight percent based on p-methoxytoluene.

    • Pressurize the reactor with an oxygen-containing gas (e.g., air) to a pressure between atmospheric and 30 atmospheres.

    • Heat the reaction mixture to a temperature between 210°F and 350°F (approximately 99°C to 177°C) with vigorous stirring.

    • Maintain these conditions for a sufficient time (e.g., 30 to 45 minutes) until the desired conversion is achieved.

    • Cool the reactor, vent the pressure, and recover the p-anisic acid product, typically by crystallization upon cooling.

Visualizations

Reaction_Pathway pMT p-Methoxytoluene pAA p-Anisyl Alcohol pMT->pAA Oxidation pAD p-Anisaldehyde pAA->pAD Oxidation pAAcid p-Anisic Acid pAD->pAAcid Oxidation

Caption: Reaction pathway for the oxidation of p-methoxytoluene.

Experimental_Workflow start Start prep Prepare Reactants and Catalyst start->prep reaction Set up Reaction Vessel (Add p-methoxytoluene, catalyst, co-catalyst, initiator) prep->reaction conditions Establish Reaction Conditions (Temperature, Pressure, Stirring) reaction->conditions monitor Monitor Reaction Progress (TLC, GC, HPLC) conditions->monitor workup Reaction Work-up (Cooling, Catalyst Filtration) monitor->workup purification Product Purification (Crystallization, Chromatography) workup->purification analysis Product Analysis (NMR, IR, Melting Point) purification->analysis end End analysis->end

Caption: General experimental workflow for catalytic oxidation.

Troubleshooting_Workflow start Low Yield or Selectivity Issue check_time Was reaction time sufficient? start->check_time check_temp Was temperature optimal? check_time->check_temp Yes increase_time Increase reaction time and monitor check_time->increase_time No check_catalyst Is the catalyst active and in the correct ratio? check_temp->check_catalyst Yes adjust_temp Adjust temperature and monitor check_temp->adjust_temp No optimize_catalyst Optimize catalyst loading/ratio or use fresh catalyst check_catalyst->optimize_catalyst No solution Problem Resolved check_catalyst->solution Yes, consult further literature increase_time->solution adjust_temp->solution optimize_catalyst->solution

Caption: Troubleshooting workflow for low yield or selectivity.

References

Technical Support Center: Solvent Selection for 4-Methoxybenzoic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent for the efficient extraction of 4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for solvent selection?

A1: Understanding the physicochemical properties of this compound (also known as p-anisic acid) is crucial for selecting an appropriate solvent system. Key properties include:

PropertyValueReference
Molecular FormulaC₈H₈O₃[1]
Molecular Weight152.15 g/mol [1]
AppearanceWhite crystalline solid[1][2]
Melting Point182-185 °C
Boiling Point275.5 °C
pKa~4.49
Water SolubilityLow (0.3 g/L at 20°C)

The presence of a carboxylic acid group makes it an acidic compound, while the aromatic ring and methoxy group contribute to its organic solubility. Its low water solubility and acidic nature are the primary properties exploited in extraction protocols.

Q2: Which organic solvents are most effective for dissolving this compound?

A2: this compound is highly soluble in many organic solvents. Its solubility generally increases with temperature. Tetrahydrofuran (THF) is reported to be an excellent solvent due to its high solubilizing power. Alcohols (like methanol, ethanol, and butanols), ethers, and ethyl acetate also demonstrate high solubility. Toluene is a suitable anti-solvent for crystallization due to lower solubility.

Q3: How does pH influence the solubility and extraction of this compound?

A3: The pH of the aqueous solution is a critical factor. As a carboxylic acid with a pKa of approximately 4.49, this compound is predominantly in its neutral, protonated form at a pH below 4. In this state, it has low water solubility and is preferentially soluble in organic solvents. In alkaline conditions (pH > 6), the carboxylic acid is deprotonated to form the 4-methoxybenzoate salt. This salt is ionic and therefore highly soluble in water and insoluble in most non-polar organic solvents. This pH-dependent solubility is the basis for acid-base extraction.

Solvent Selection Workflow

The following workflow provides a systematic approach to selecting an appropriate solvent for the extraction of this compound.

start Start: Need to Extract This compound initial_assessment Initial Assessment: Is the goal isolation from a non-polar/neutral matrix? start->initial_assessment acid_base Employ Acid-Base Extraction initial_assessment->acid_base  Yes   physical_extraction Employ Physical Extraction initial_assessment->physical_extraction  No   select_base Select Aqueous Base (e.g., NaHCO₃, NaOH) acid_base->select_base select_organic Select Immiscible Organic Solvent (e.g., Diethyl Ether, Ethyl Acetate) select_base->select_organic perform_extraction Perform Extraction select_organic->perform_extraction select_polar_organic Select Polar Organic Solvent with High Solubility (e.g., THF, Acetone, Alcohols) physical_extraction->select_polar_organic select_polar_organic->perform_extraction end End: Isolated This compound perform_extraction->end

Caption: A decision workflow for selecting the appropriate extraction method and solvent.

Quantitative Solubility Data

The mole fraction solubility of this compound in various pure solvents at different temperatures has been experimentally determined. The data shows a positive correlation between temperature and solubility.

SolventSolubility (Mole Fraction, x₁) at 298.15 K (25°C)Solubility (Mole Fraction, x₁) at 318.15 K (45°C)
Tetrahydrofuran0.22590.3645
Acetone0.17510.2831
2-Butanone0.15040.2472
Ethyl Formate0.11790.2057
Isopropyl Acetate0.08810.1583
n-Butyl Acetate0.07680.1412
1-Butanol0.07180.1345
Isobutanol0.06120.1171
Cyclohexanone0.14180.2415
Toluene0.01010.0211

Note: Data extracted and compiled from "Solubility Determination and Data Correlation of this compound in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K".

Experimental Protocols

Protocol 1: Acid-Base Extraction from a Neutral Impurity

This protocol describes the separation of this compound from a neutral compound (e.g., naphthalene) using an acid-base extraction methodology.

Materials:

  • Mixture containing this compound and a neutral impurity

  • Diethyl ether (or ethyl acetate)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • 6 M hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

  • Hirsch funnel or Büchner funnel for filtration

Procedure:

  • Dissolution: Dissolve the solid mixture in a suitable amount of diethyl ether in an Erlenmeyer flask. Transfer the solution to a separatory funnel.

  • Base Wash: Add 5% aqueous sodium bicarbonate solution to the separatory funnel. The volume should be about one-third of the organic layer. Stopper the funnel, invert, and vent frequently to release pressure from CO₂ evolution. Shake gently for 1-2 minutes to allow for the acid-base reaction.

  • Separation: Allow the layers to separate. The upper layer is the organic phase containing the neutral compound, and the lower aqueous layer contains the water-soluble sodium 4-methoxybenzoate.

  • Aqueous Extraction: Drain the lower aqueous layer into a clean beaker. To ensure complete extraction, repeat the base wash (steps 2-3) on the organic layer one more time, combining the aqueous extracts.

  • Isolation of Neutral Compound: Wash the remaining organic layer with brine, then dry it over anhydrous MgSO₄. Filter off the drying agent and evaporate the solvent to isolate the neutral compound.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is strongly acidic (pH 2-3, check with pH paper). This compound will precipitate as a white solid.

  • Collection: Collect the precipitated solid by vacuum filtration using a Hirsch or Büchner funnel. Wash the solid with a small amount of ice-cold water to remove any residual salts.

  • Drying: Allow the solid to air-dry completely. Weigh the dried this compound and determine its purity (e.g., by melting point).

cluster_organic Organic Phase (Diethyl Ether) cluster_aqueous Aqueous Phase A This compound (HA) + Neutral Compound (N) B Neutral Compound (N) A->B + NaHCO₃ (aq) (Base Wash) D Sodium 4-Methoxybenzoate (Na⁺A⁻) A->D + NaHCO₃ (aq) C Isolated N B->C Dry & Evaporate E Precipitated HA D->E + HCl (aq) (Acidification) F Isolated HA E->F Filter & Dry start Start: Low Yield of Extracted Product check_precipitate Did a precipitate form upon acidification? start->check_precipitate check_ph Check pH of Aqueous Layer. Is it < 3? check_precipitate->check_ph No check_mixing Was mixing during base extraction sufficient? check_precipitate->check_mixing Yes add_acid Add more acid (e.g., 6M HCl) dropwise until pH < 3 check_ph->add_acid No back_extract Perform back-extraction of acidified aqueous layer with fresh organic solvent check_ph->back_extract Yes end_good Problem Solved add_acid->end_good back_extract->end_good repeat_extraction Repeat base extraction on original organic layer. Ensure thorough mixing. check_mixing->repeat_extraction No end_bad Consider other loss pathways or re-evaluate starting material check_mixing->end_bad Yes repeat_extraction->end_good

References

Technical Support Center: Obtaining Anhydrous 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxybenzoic acid. The following information is designed to address specific issues that may be encountered during the drying process to obtain the anhydrous form of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the importance of obtaining anhydrous this compound?

A1: The presence of water can interfere with certain chemical reactions, affecting reaction kinetics, yield, and the purity of the final product. For many applications in pharmaceutical synthesis and materials science, starting with the anhydrous form of this compound is critical for reproducibility and achieving desired outcomes.

Q2: What are the primary methods for drying this compound in a laboratory setting?

A2: The most common and effective methods for drying solid organic compounds like this compound are vacuum oven drying and desiccator drying. The choice of method depends on the required level of dryness, the quantity of material, and the available equipment.

Q3: What is the melting point of this compound, and why is it important for drying?

A3: The melting point of this compound is in the range of 182-185 °C.[1][2] It is crucial to keep the drying temperature well below the melting point to avoid melting or decomposition of the compound.

Q4: How can I determine the residual moisture content in my this compound sample?

A4: Karl Fischer titration is the gold standard method for accurately determining trace amounts of water in a solid sample.[3][4][5] This technique is highly selective for water and can provide precise quantitative results.

Q5: Are there any known stability issues with this compound during drying?

A5: this compound is generally stable under normal drying conditions. However, it is incompatible with strong oxidizing agents. Prolonged exposure to excessively high temperatures could potentially lead to thermal decomposition, which may result in discoloration.

Drying Methods: A Comparative Overview

For easy comparison, the following table summarizes the key parameters of the recommended drying methods for this compound. Please note that the specific conditions may need to be optimized for your particular sample and equipment.

Drying MethodTemperature Range (°C)Typical Drying TimeAdvantagesDisadvantages
Vacuum Oven Drying 70 - 1004 - 24 hoursFaster than desiccator drying; efficient removal of residual solvents.Requires specialized equipment; risk of thermal degradation if temperature is not controlled.
Desiccator Drying Ambient24 - 72 hours (or until constant weight)Gentle drying method; suitable for heat-sensitive materials; simple setup.Slower than vacuum oven drying; efficiency depends on the desiccant used.

Experimental Protocols

Vacuum Oven Drying

This method is suitable for efficiently removing water and volatile solvents.

Materials:

  • Wet this compound

  • Vacuum oven with a temperature controller and vacuum gauge

  • Schlenk flask or other suitable vacuum-rated container

  • Vacuum pump

  • Cold trap (recommended)

Procedure:

  • Place the wet this compound in a clean, dry Schlenk flask or a shallow, heat-resistant dish.

  • Place the container in the vacuum oven.

  • Heat the oven to a temperature between 70-100 °C. It is crucial to stay well below the melting point of 182-185 °C.

  • Once the desired temperature is reached, slowly apply vacuum. A gradual reduction in pressure can help prevent the fine powder from being drawn into the vacuum line.

  • Dry the sample under vacuum for 4-24 hours. The optimal time will depend on the initial moisture content and the amount of sample.

  • To determine if the sample is dry, you can periodically remove a small aliquot for Karl Fischer titration or dry until a constant weight is achieved.

  • Once dry, turn off the vacuum pump and carefully vent the oven with an inert gas like nitrogen or argon to prevent the introduction of atmospheric moisture.

  • Allow the sample to cool to room temperature in a desiccator before weighing.

Desiccator Drying

This method is a simpler, albeit slower, alternative to vacuum oven drying.

Materials:

  • Wet this compound

  • Glass desiccator with a perforated plate

  • A suitable desiccant (e.g., phosphorus pentoxide (P₂O₅), anhydrous calcium sulfate (Drierite®), or silica gel)

  • Crystallizing dish or watch glass

Procedure:

  • Place a fresh, active desiccant in the bottom chamber of the desiccator. Phosphorus pentoxide is a highly efficient drying agent.

  • Spread the wet this compound in a thin layer in a crystallizing dish or on a watch glass and place it on the perforated plate inside the desiccator.

  • Seal the desiccator lid with grease to ensure an airtight seal.

  • If the desiccator has a stopcock, you can optionally apply a vacuum to expedite the drying process.

  • Allow the sample to dry at room temperature. Drying time can range from 24 to 72 hours or longer.

  • The sample is considered dry when it reaches a constant weight. This can be determined by periodically weighing the sample until two consecutive weighings (e.g., 24 hours apart) show no significant change.

  • Store the anhydrous this compound in the desiccator until ready for use.

Determination of Residual Moisture by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in your dried this compound sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol or a suitable Karl Fischer solvent

  • Karl Fischer reagent

  • Dried this compound sample

  • Analytical balance

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate solvent to the titration vessel and pre-titrating to a dry endpoint.

  • Accurately weigh a small amount of the dried this compound (typically 50-100 mg, depending on the expected water content and instrument sensitivity).

  • Quickly transfer the weighed sample into the titration vessel.

  • Start the titration. The instrument will automatically dispense the Karl Fischer reagent and stop at the endpoint.

  • The instrument will calculate and display the water content, usually in ppm or as a percentage. For acidic samples like this compound, it may be necessary to use a buffered Karl Fischer reagent to maintain the optimal pH range for the reaction.

Troubleshooting Guide

This section addresses common problems that may arise during the drying of this compound.

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// Edges start -> check_dryness; check_dryness -> end [label="Yes"]; check_dryness -> problem [label="No"]; problem -> incomplete_drying [label="Sample is still wet"]; problem -> discoloration [label="Sample has discolored"]; problem -> clumping [label="Sample has clumped"]; incomplete_drying -> solution1; discoloration -> solution2; clumping -> solution3; solution1 -> start [label="Re-evaluate"]; solution2 -> start [label="Re-evaluate"]; solution3 -> start [label="Re-evaluate"]; } dot Caption: A logical workflow for troubleshooting common issues during the drying of this compound.

Problem 1: The sample is not drying completely, even after an extended period.

  • Possible Cause (Vacuum Oven):

    • The drying temperature may be too low for efficient water removal.

    • The vacuum may not be sufficient.

    • The sample layer may be too thick, preventing uniform drying.

  • Possible Cause (Desiccator):

    • The desiccant is saturated and no longer effective.

    • The desiccator seal is not airtight.

  • Solution:

    • Vacuum Oven: Gradually increase the drying temperature, ensuring it remains well below the melting point. Check the vacuum pump and lines for leaks. Spread the sample in a thinner layer.

    • Desiccator: Replace the desiccant with a fresh, active batch. Re-grease the desiccator lid to ensure a proper seal.

Problem 2: The this compound has turned yellow or brown during drying.

  • Possible Cause:

    • The drying temperature in the vacuum oven was too high, causing slight thermal decomposition.

    • The presence of impurities in the sample that are sensitive to heat.

  • Solution:

    • Reduce the drying temperature in the vacuum oven. A temperature range of 70-80 °C is generally safer.

    • If using a vacuum oven, consider purging with an inert gas like nitrogen before applying heat to minimize oxidation.

    • If the discoloration persists, the starting material may need to be repurified by recrystallization before drying.

Problem 3: The dried powder has formed hard clumps or cakes.

  • Possible Cause:

    • Residual solvent or water acting as a binder between particles upon heating.

    • The crystalline structure of the material.

  • Solution:

    • Gently grind the clumped material with a spatula or in a mortar and pestle to break it up.

    • Ensure the initial sample is as free of excess solvent as possible before placing it in the oven or desiccator.

    • When drying, spread the material in a very thin, even layer to minimize clumping.

dot graph ExperimentalWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Start with Wet\nthis compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; drying_choice [label="Choose Drying Method", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; vacuum_oven [label="Vacuum Oven Drying", fillcolor="#F1F3F4", fontcolor="#202124"]; desiccator [label="Desiccator Drying", fillcolor="#F1F3F4", fontcolor="#202124"]; kf_titration [label="Karl Fischer Titration\n(Moisture Analysis)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; anhydrous_product [label="Anhydrous\nthis compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> drying_choice; drying_choice -> vacuum_oven [label="For faster drying"]; drying_choice -> desiccator [label="For gentle drying"]; vacuum_oven -> kf_titration; desiccator -> kf_titration; kf_titration -> anhydrous_product [label="Moisture content acceptable"]; } dot Caption: An overview of the experimental workflow for obtaining and verifying anhydrous this compound.

References

analytical challenges in the detection of 4-methoxybenzoic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges in the detection of 4-methoxybenzoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges in detecting and separating this compound isomers?

The primary challenge in analyzing this compound isomers (2-methoxybenzoic acid, 3-methoxybenzoic acid, and this compound) lies in their similar physicochemical properties. As positional isomers, they share the same molecular weight and similar polarities, which makes their separation by chromatographic techniques difficult.[1] Key challenges include:

  • Co-elution: The isomers may elute very close to each other or even as a single peak, making accurate quantification impossible.

  • Poor Resolution: Achieving baseline separation between the isomer peaks is often difficult.

  • Peak Tailing: The acidic nature of the carboxyl group can lead to interactions with active sites on the stationary phase, resulting in asymmetric peak shapes.

  • Matrix Effects: In complex samples such as biological fluids or pharmaceutical formulations, other components can interfere with the ionization of the target analytes in mass spectrometry, leading to ion suppression or enhancement.

Q2: Which analytical techniques are most suitable for the separation of this compound isomers?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the most common and effective techniques for the separation and quantification of this compound isomers.

  • HPLC: Reversed-phase HPLC (RP-HPLC) is widely used. The separation can be optimized by carefully selecting the column, mobile phase composition, and pH.[2][3]

  • GC-MS: This technique offers high sensitivity and selectivity. However, it typically requires derivatization of the acidic analytes to increase their volatility.[4]

Q3: Why is derivatization often necessary for GC-MS analysis of these isomers?

This compound and its isomers are polar and have low volatility due to the presence of the carboxylic acid group. Direct analysis by GC can lead to poor peak shape and low sensitivity. Derivatization, typically by converting the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester), is necessary to improve their chromatographic behavior and achieve better separation and detection.[4]

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible CauseRecommended Solution
Poor Resolution / Co-elution of Isomers Inappropriate Column Chemistry: The stationary phase does not provide sufficient selectivity for the isomers.- Use a Phenyl-Hexyl or Biphenyl column: These phases can offer different selectivity for aromatic compounds compared to standard C18 columns. - Consider a column with a different particle size or length: A longer column or a column with smaller particles can increase efficiency and improve resolution.
Mobile Phase Composition Not Optimized: The organic solvent or pH is not ideal for separation.- Adjust the mobile phase pH: The pKa of methoxybenzoic acids is around 4. Operating the mobile phase pH close to the pKa can enhance separation. A pH of ~3 is often a good starting point. - Vary the organic modifier: Try different organic solvents like acetonitrile or methanol, or a mixture of both. - Use a gradient elution: A shallow gradient can help to better separate closely eluting peaks.
Peak Tailing Secondary Interactions: The acidic analytes interact with residual silanol groups on the silica-based stationary phase.- Lower the mobile phase pH: This suppresses the ionization of silanol groups, reducing interactions. - Use an end-capped column: High-quality, end-capped columns have fewer free silanol groups. - Add a competing base: A small amount of a basic modifier like triethylamine (TEA) can mask the active sites.
Column Overload: Injecting too much sample.- Reduce the injection volume or dilute the sample.
Shifting Retention Times Inconsistent Mobile Phase Preparation: Variations in mobile phase composition.- Ensure accurate and consistent preparation of the mobile phase. - Use a buffer to maintain a stable pH.
Column Temperature Fluctuations: Changes in ambient temperature.- Use a column oven to maintain a constant temperature.
Insufficient Column Equilibration: Not allowing enough time for the column to stabilize with the mobile phase.- Ensure the column is fully equilibrated before each injection.
GC-MS Troubleshooting
IssuePossible CauseRecommended Solution
No Peaks or Very Small Peaks Incomplete Derivatization: The derivatization reaction did not go to completion.- Optimize derivatization conditions: Check the reaction time, temperature, and reagent concentrations. - Ensure the sample is dry: Water can interfere with many derivatization reactions.
Analyte Degradation in the Inlet: The injector temperature is too high.- Lower the injector temperature.
Active Sites in the Inlet or Column: The acidic analytes are adsorbing to active sites.- Use a deactivated inlet liner. - Condition the column properly.
Poor Peak Shape (Tailing) Active Sites: Similar to the above, adsorption of the analytes.- Use a deactivated liner and column. - Perform inlet maintenance (e.g., replace the septum and liner).
Slow Injection Speed: Can cause band broadening.- Use a faster injection speed if using an autosampler.
Ghost Peaks Carryover from Previous Injection: Contamination in the syringe or inlet.- Rinse the syringe with a strong solvent. - Bake out the inlet and column at a high temperature.
Contaminated Carrier Gas or Septum Bleed: Impurities being introduced into the system.- Use high-purity carrier gas and appropriate gas filters. - Use a high-quality, low-bleed septum.

Experimental Protocols

HPLC Method for Separation of Methoxybenzoic Acid Isomers

This protocol is a representative method based on common practices for separating benzoic acid derivatives. Optimization may be required for specific instruments and applications.

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for enhanced selectivity of aromatic compounds. A standard C18 column can also be used as a starting point.

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1%) in Water (HPLC grade)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

3. Chromatographic Conditions:

ParameterValue
Gradient Program 0-2 min: 30% B 2-15 min: 30% to 60% B 15-18 min: 60% to 90% B 18-20 min: Hold at 90% B 20.1-25 min: Return to 30% B and equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm

4. Sample Preparation:

  • Prepare a stock solution of a mixture of 2-, 3-, and this compound isomers in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (70% A: 30% B) to the desired working concentration.

GC-MS Method for Analysis of Methoxybenzoic Acid Isomers

This protocol requires a derivatization step to improve the volatility of the isomers.

1. Instrumentation:

  • GC-MS system with a suitable capillary column.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl Acetate (HPLC grade)

3. Derivatization Procedure:

  • Evaporate a known amount of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

ParameterValue
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature: 100 °C, hold for 2 minutes Ramp to 250 °C at 10 °C/min, hold for 5 minutes
MS Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Mass Range m/z 50-550

Quantitative Data Summary

The following tables provide hypothetical yet realistic data for the separation of 2-, 3-, and this compound isomers based on the HPLC method described above. Actual results may vary depending on the specific system and conditions.

Table 1: HPLC Separation of Methoxybenzoic Acid Isomers

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
2-Methoxybenzoic Acid8.5-1.1
3-Methoxybenzoic Acid9.21.81.2
This compound10.12.11.1

Table 2: Method Validation Parameters (Hypothetical)

Parameter2-Methoxybenzoic Acid3-Methoxybenzoic AcidThis compound
Linear Range (µg/mL) 0.5 - 1000.5 - 1000.5 - 100
LOD (µg/mL) 0.150.180.12
LOQ (µg/mL) 0.500.600.40
Accuracy (% Recovery) 98.5 - 101.299.1 - 102.098.9 - 101.5
Precision (% RSD) < 2.0< 2.0< 2.0

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Standard/Sample dissolve Dissolve in Methanol/Acetonitrile start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Figure 1. General workflow for the HPLC analysis of this compound isomers.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_tailing_causes Tailing Causes cluster_retention Retention Time Issues cluster_drift_causes Drift Causes start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? start->retention tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split Peaks peak_shape->split Yes peak_shape->retention No secondary_int Secondary Interactions tailing->secondary_int overload Column Overload tailing->overload drift Drifting Retention retention->drift Yes no_peaks No Peaks retention->no_peaks Yes end end retention->end Other Issue mobile_phase Mobile Phase Inconsistency drift->mobile_phase temperature Temperature Fluctuation drift->temperature equilibration Insufficient Equilibration drift->equilibration

References

Validation & Comparative

A Comparative Guide to 4-Methoxybenzoic Acid as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals who demand the highest level of accuracy and reliability in their analytical measurements, the choice of a certified reference material (CRM) is of paramount importance. This guide provides a comprehensive comparison of 4-methoxybenzoic acid as a CRM against viable alternatives, supported by experimental data and detailed analytical protocols.

This compound, also known as p-anisic acid, is a crystalline solid widely used in the pharmaceutical and food industries as a synthetic intermediate and flavoring agent. Its well-defined chemical and physical properties, combined with its availability as a high-purity CRM, make it a valuable standard for a range of analytical applications, including high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.

Performance Comparison of Certified Reference Materials

The selection of an appropriate CRM is critical for ensuring the traceability and accuracy of analytical results. This section compares this compound with other structurally similar and commonly used CRMs: benzoic acid, 4-hydroxybenzoic acid, and vanillic acid. The data presented is based on information from commercially available CRMs and Certificates of Analysis (CoAs). Please note that certified values and uncertainties are lot-specific and should be obtained from the supplier for the particular CRM in use.

Certified Reference MaterialChemical StructureCertified Purity (%)Uncertainty (%)Key ApplicationsSupplier Examples
This compound CH₃OC₆H₄COOHLot-specific (typically >99.5%)Lot-specificHPLC, qNMR, Pharmaceutical Analysis, Food & Beverage AnalysisSigma-Aldrich (TraceCERT®), Merck (Millipore)
Benzoic Acid C₆H₅COOH99.92[1]+/- 0.05HPLC, qNMR, Titrimetry, CalorimetrySigma-Aldrich (TraceCERT®), CPAChem, Elemental Microanalysis
4-Hydroxybenzoic Acid HOC₆H₄COOHLot-specific (typically >99.5%)Lot-specificHPLC, qNMR, Preservative Analysis, Pharmaceutical AnalysisSigma-Aldrich (TraceCERT®), LGC Standards
Vanillic Acid CH₃O(OH)C₆H₃COOHLot-specific (typically >99.5%)Lot-specificHPLC, qNMR, Flavor and Fragrance Analysis, Food & Beverage AnalysisSigma-Aldrich (TraceCERT®)[2][3]

Note: The certified purity and uncertainty values for this compound, 4-hydroxybenzoic acid, and vanillic acid are lot-dependent and must be confirmed with the supplier's Certificate of Analysis.

Experimental Protocols

Detailed and robust analytical methods are essential for the accurate use of CRMs. The following sections provide standardized protocols for the determination of purity and concentration of this compound and its alternatives using HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantitative analysis of this compound and its related compounds.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound CRM and alternative CRMs

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid to adjust the pH. The exact composition may need to be optimized for specific separation needs.

  • Standard Solution Preparation: Accurately weigh a known amount of the CRM and dissolve it in the mobile phase to prepare a stock solution of a known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a concentration that falls within the range of the calibration standards.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific analyte)

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a primary ratio method for determining the purity of a substance without the need for a substance-specific reference standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., maleic acid, dimethyl sulfone) with a certified purity

  • This compound CRM and sample for analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound CRM (or sample) and the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete magnetization recovery.

  • Data Processing:

    • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the well-resolved signals of both the analyte (this compound) and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte and the internal standard, respectively.

Visualizing the Workflow

To further clarify the processes involved in utilizing CRMs, the following diagrams, generated using the DOT language, illustrate the key workflows.

CRM_Qualification_Workflow cluster_procurement Procurement & Initial Assessment cluster_verification In-house Verification cluster_documentation Documentation & Release start Select CRM Candidate assess Assess Supplier CoA start->assess purity Purity Verification (e.g., qNMR, HPLC) assess->purity identity Identity Confirmation (e.g., IR, MS) purity->identity homogeneity Homogeneity Testing identity->homogeneity internal_doc Internal Qualification Report homogeneity->internal_doc release Release for Use internal_doc->release

Caption: Workflow for the qualification of a new Certified Reference Material.

Comparative_Analysis_Workflow cluster_standards Reference Standards cluster_analysis Analytical Procedure cluster_evaluation Data Evaluation & Comparison crm_A This compound CRM prep Prepare Standard Solutions crm_A->prep crm_B Alternative CRM (e.g., Benzoic Acid) crm_B->prep hplc HPLC Analysis prep->hplc qnmr qNMR Analysis prep->qnmr data_proc Process & Analyze Data hplc->data_proc qnmr->data_proc compare Compare Performance Metrics (Purity, Stability, etc.) data_proc->compare report Generate Comparison Report compare->report

Caption: Workflow for the comparative analysis of different Certified Reference Materials.

References

The Strategic Use of 4-Methoxybenzoic Acid as an Internal Standard in HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their High-Performance Liquid Chromatography (HPLC) analyses, the selection of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 4-methoxybenzoic acid as an internal standard against other alternatives, supported by established principles of analytical chemistry and data from related studies.

The use of an internal standard (IS) in HPLC is a powerful technique to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte of interest, well-separated from other sample components, and not naturally present in the sample. This compound, also known as p-anisic acid, possesses several characteristics that make it a strong candidate for this role, particularly in the analysis of aromatic and organic acids.

Properties of an Ideal Internal Standard vs. This compound

A comparative overview of the essential properties of an ideal internal standard and how this compound aligns with these criteria is presented below.

PropertyIdeal Internal StandardThis compound (p-Anisic Acid)
Chemical Similarity Structurally and functionally similar to the analyte(s).Aromatic carboxylic acid, making it suitable for the analysis of other benzoic acid derivatives and related aromatic compounds.[1]
Chromatographic Behavior Elutes close to the analyte(s) but is well-resolved from them and any matrix components.Its retention can be readily tuned by adjusting mobile phase composition and pH, allowing for optimal positioning in the chromatogram.
Purity and Availability High purity and readily available commercially.Commercially available in high purity (≥99%).
Non-interference Not naturally present in the sample matrix and does not interfere with the detection of analytes.Not a common endogenous compound in many biological or pharmaceutical matrices.
Detector Response Exhibits a good response with the detector being used.Possesses a strong chromophore, making it suitable for UV detection, a common detection method in HPLC.
Stability Chemically stable throughout the entire analytical procedure.A stable solid compound under standard laboratory conditions.

Performance Comparison with Alternative Internal Standards

While a deuterated internal standard is often considered the gold standard due to its near-identical chemical properties to the analyte, this compound presents a cost-effective and readily available alternative. The following table provides a qualitative comparison with other potential internal standards for the analysis of aromatic acids.

Internal StandardAdvantagesDisadvantages
This compound Good chemical similarity to many aromatic acids, commercially available at high purity, strong UV absorbance.May not perfectly mimic the extraction recovery of all analytes, especially in complex matrices.
Benzoic Acid Structurally very similar to many target analytes.May be present in some samples as a preservative or metabolite, leading to interference.
4-Hydroxybenzoic Acid Similar structure and UV properties to many phenolic acids.Its polarity differs from non-hydroxylated analogs, potentially affecting co-extraction efficiency.
Deuterated Analogs Considered the most accurate as they have nearly identical chemical and physical properties to the analyte, leading to better correction for matrix effects and extraction losses.Can be expensive and are not always commercially available for all analytes.

Experimental Protocols

Below are detailed methodologies for utilizing this compound as an internal standard in a typical reversed-phase HPLC analysis of an aromatic acid analyte.

Preparation of Standard and Sample Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the analyte and dissolve it in 25 mL of a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a constant volume of the internal standard stock solution and diluting with the mobile phase. This ensures a constant concentration of the internal standard in all calibration levels.

  • Sample Preparation: To a known volume or weight of the sample, add a precise volume of the internal standard stock solution. Process the sample as required (e.g., extraction, filtration).

HPLC Operating Conditions (Example for Aromatic Acid Analysis)
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The ratio can be optimized for desired separation (e.g., 60:40 aqueous:organic).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV absorbance at a wavelength appropriate for both the analyte and this compound (e.g., 254 nm).

  • Column Temperature: 30 °C

Data Presentation: Expected Performance

While direct comparative studies are limited, based on validated HPLC methods for similar compounds, the following table summarizes the expected performance of an HPLC method utilizing this compound as an internal standard for the analysis of an aromatic acid.

ParameterExpected Value
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time of this compound Dependent on conditions, but should be stable with %RSD < 1%

Mandatory Visualizations

The following diagrams illustrate the logical workflow for selecting an internal standard and the experimental workflow for its application in HPLC analysis.

internal_standard_selection start Start: Need for Quantitative HPLC Analysis is_needed Is an Internal Standard Necessary? start->is_needed criteria Define Selection Criteria: - Chemical Similarity - Chromatographic Resolution - Purity & Availability - Non-interference - Detector Response - Stability is_needed->criteria Yes evaluate Evaluate Potential Candidates criteria->evaluate mba This compound evaluate->mba other Other Benzoic Acid Derivatives evaluate->other deuterated Deuterated Standard evaluate->deuterated validate Validate Performance: - Precision - Accuracy - Linearity mba->validate other->validate deuterated->validate select Select Optimal Internal Standard validate->select

Caption: Logical workflow for selecting a suitable internal standard for HPLC analysis.

hplc_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_is Prepare Internal Standard (this compound) Stock Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_analyte Prepare Analyte Stock Solution prep_analyte->prep_cal inject Inject Samples and Standards into HPLC System prep_cal->inject prep_sample Prepare Sample with Internal Standard prep_sample->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas (Analyte and IS) detect->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve quantify Quantify Analyte in Sample curve->quantify

Caption: Experimental workflow for quantitative HPLC analysis using an internal standard.

References

A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 4-methoxybenzoic acid (also known as p-anisic acid). We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, presenting their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow. The information herein is designed to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, selectivity, and sample matrix.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a balance between various performance parameters. The following table summarizes the key validation data for HPLC, GC, and UV-Visible Spectrophotometry for the determination of this compound.

ParameterHPLC-UVGC-FID (with Derivatization)UV-Visible Spectrophotometry
Linearity (R²) >0.999[1]>0.99>0.99
Limit of Detection (LOD) 1.47 µg/mL[1]Typically in the low µg/mL rangeTypically in the low µg/mL range
Limit of Quantitation (LOQ) 4.44 µg/mL[1]Typically in the low to mid µg/mL rangeTypically in the mid to high µg/mL range
Precision (%RSD) <1% (Intra- and Inter-day)[1]<5% (Intra-day)<2%
Accuracy/Recovery (%) Typically 98-102%Typically 95-105%Typically 98-102%
Selectivity HighHighModerate to Low
Throughput HighModerateHigh
Primary Advantages High selectivity, widely applicable, robust.High resolution, suitable for volatile compounds.Simple, cost-effective, rapid.
Primary Disadvantages Higher cost of instrumentation.May require derivatization for polar analytes.Prone to interference from other UV-absorbing compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical method. Below are representative protocols for the determination of this compound using HPLC-UV, GC-FID, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV)

This method provides excellent separation and quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Due to the polarity of the carboxylic acid group, a derivatization step is often employed for the GC analysis of this compound to improve peak shape and sensitivity.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

  • Methanol (anhydrous).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.

  • This compound reference standard.

3. Derivatization Procedure:

  • To 1 mg of the dried sample or standard, add 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70°C for 30 minutes.

  • Allow the mixture to cool to room temperature before injection.

4. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (splitless injection).

UV-Visible Spectrophotometry

This method offers a rapid and simple approach for the quantification of this compound, particularly in samples with a simple matrix.

1. Instrumentation:

  • UV-Visible Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

2. Reagents and Standards:

  • Methanol (UV grade).

  • This compound reference standard.

3. Procedure:

  • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance. The λmax for this compound is typically around 250 nm.

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in methanol to cover a linear absorbance range (typically 0.1 to 1.0 AU).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration that falls within the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank. Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation and troubleshooting. The following diagram, generated using Graphviz, illustrates the general workflow for the validation of an analytical method for this compound determination.

Analytical_Method_Validation_Workflow start Start: Method Development Objective (Quantification of this compound) method_selection Method Selection (HPLC, GC, or UV-Vis) start->method_selection protocol_dev Protocol Development (Instrument Parameters, Sample Prep) method_selection->protocol_dev validation_plan Validation Plan Definition (ICH Guidelines) protocol_dev->validation_plan specificity Specificity/ Selectivity validation_plan->specificity linearity Linearity & Range accuracy Accuracy/ Recovery precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis validation_report Validation Report Generation data_analysis->validation_report end End: Validated Analytical Method validation_report->end

Workflow for the validation of an analytical method.

This guide provides a foundational understanding of the common analytical methods for the determination of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of relatively pure samples, UV-Visible spectrophotometry may be sufficient. For more complex matrices or when higher selectivity is required, HPLC-UV is the method of choice. GC-FID can be a powerful alternative, especially when dealing with volatile impurities, although it may necessitate a derivatization step.

References

A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the acidity of 4-methoxybenzoic acid and benzoic acid, presenting quantitative data, the underlying chemical principles governing their acidity, and relevant experimental methodologies for pKa determination. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.

Introduction

The acidity of a carboxylic acid is a fundamental property that influences its reactivity, solubility, and biological activity. Substituents on an aromatic ring can significantly alter the acidity of a benzoic acid derivative by exerting electronic effects. This guide compares benzoic acid, the simplest aromatic carboxylic acid, with this compound to illustrate the impact of an electron-donating group on acidity.

Quantitative Acidity Data

The acidity of an acid is quantitatively expressed by its acid dissociation constant (Ka) or, more commonly, its logarithmic form, pKa. A lower pKa value indicates a stronger acid. The pKa values for benzoic acid and this compound in aqueous solution at 25°C are summarized below.

CompoundStructureSubstituent (at para-position)pKa ValueRelative Acidity
Benzoic Acid Benzoic Acid Structure-H4.20[1][2][3]More Acidic
This compound this compound Structure-OCH₃~4.47[4]Less Acidic

Observation: Benzoic acid (pKa = 4.20) is a stronger acid than this compound (pKa ≈ 4.47).

Analysis of Acidity: Electronic Effects

The difference in acidity between the two compounds is determined by the stability of their respective conjugate bases (benzoate and 4-methoxybenzoate). The more stable the conjugate base, the stronger the parent acid. The methoxy (-OCH₃) group at the para-position in this compound influences the stability of the conjugate base through two opposing electronic effects:

  • Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect. This effect tends to stabilize the negative charge of the carboxylate anion, which would increase acidity.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring through resonance. This is a powerful electron-donating effect.

In the case of the 4-methoxy substituent, the electron-donating resonance effect (+R) is significantly stronger and outweighs the electron-withdrawing inductive effect (-I). This net electron-donating character increases the electron density on the carboxylate group, destabilizing the conjugate base. A less stable conjugate base corresponds to a weaker acid, hence the higher pKa of this compound compared to benzoic acid.[5]

Caption: Logical flow comparing the acidity of benzoic acids.

Experimental Protocol: pKa Determination by Potentiometric Titration

A standard and reliable method for determining the pKa of a weak acid is through potentiometric titration.

Objective: To determine the pKa of a carboxylic acid by titrating it with a strong base and monitoring the pH change.

Materials:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

  • Magnetic stirrer and stir bar.

  • Buret (50 mL).

  • Beakers (250 mL).

  • Volumetric flasks.

  • Analytical balance.

  • Benzoic acid or this compound sample.

  • Standardized sodium hydroxide (NaOH) solution (~0.1 M).

  • Deionized water.

Procedure:

  • Sample Preparation: Accurately weigh a sample (e.g., 0.1-0.2 g) of the carboxylic acid and dissolve it in a known volume of deionized water (e.g., 100 mL) in a beaker. Gentle warming may be required to aid dissolution, followed by cooling to room temperature.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

  • Initial Measurement: Record the initial pH of the acid solution before adding any base.

  • Titration: Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence point.

  • Data Collection: Continue the titration well past the equivalence point (the region of the sharpest pH change).

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the midpoint of the steepest portion of the curve. This can also be found by plotting the first derivative (ΔpH/ΔV) against volume.

    • Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).

    • The pKa of the acid is equal to the pH of the solution at this half-equivalence point, according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), where at the half-equivalence point, [A⁻] = [HA].

Experimental Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Prepare Acid Solution (Known Concentration) B 2. Calibrate pH Meter C 3. Standardize NaOH Titrant D 4. Titrate Acid with NaOH C->D E 5. Record pH vs. Volume D->E F 6. Plot Titration Curve (pH vs. Volume) E->F G 7. Find Equivalence Point F->G H 8. Find Half-Equivalence Point G->H I 9. Determine pKa (pKa = pH at half-equivalence) H->I

Caption: Workflow for pKa determination via potentiometric titration.

References

A Comparative Study on the Biological Activities of Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the three isomers of methoxybenzoic acid: 2-methoxybenzoic acid (ortho-methoxybenzoic acid), 3-methoxybenzoic acid (meta-methoxybenzoic acid), and 4-methoxybenzoic acid (para-methoxybenzoic acid or anisic acid). The position of the methoxy group on the benzoic acid ring significantly influences the molecule's physicochemical properties and, consequently, its biological efficacy. This document summarizes available data on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by experimental protocols and pathway diagrams.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of methoxybenzoic acid isomers. It is important to note that direct comparative studies for all activities under identical conditions are limited. Data from different studies should be compared with caution.

Table 1: Comparative Antimicrobial Activity of Methoxybenzoic Acid Isomers against Escherichia coli

IsomerMinimum Inhibitory Concentration (MIC) (mg/mL)Minimum Bactericidal Concentration (MBC) (mg/mL)Reference
2-Methoxybenzoic acid2>2[1]
3-Methoxybenzoic acid2>2[1]
This compound2>2[1]

Table 2: Comparative Antioxidant Activity of Benzoic Acid Derivatives

CompoundAntioxidant Activity DescriptionReference
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid)Showed notable DPPH radical scavenging activity.
3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid)Exhibited DPPH radical scavenging activity, but less than vanillic acid.
4-Hydroxybenzoic acidLower DPPH scavenging activity compared to its methoxy- and hydroxy-substituted counterparts.

Generally, the presence of electron-donating groups like hydroxyl and methoxy groups enhances antioxidant activity. The specific positioning and number of these groups are critical in determining the radical scavenging potential.

Table 3: Comparative Anticancer Activity of Methoxybenzoic Acid Derivatives

Direct comparative IC50 values for the cytotoxicity of the three methoxybenzoic acid isomers against the same cancer cell line are not available in the reviewed literature. The data below is for related methoxy-containing benzoic acid derivatives and highlights their potential.

CompoundCancer Cell LineIC50 (µM)Reference
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7 (Breast)5.9 ± 3[2]
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMDA-MB-468 (Breast)8.7 ± 0.1[2]
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMCF-7 (Breast)1.4 ± 0.5
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMDA-MB-468 (Breast)3.7 ± 0.1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific microorganism.

  • Preparation of Test Compounds: Stock solutions of ortho-, meta-, and para-methoxybenzoic acid are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., Escherichia coli) is prepared in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in MHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted test compounds. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is sub-cultured onto a fresh agar plate. The plate is incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, various concentrations of the test compounds (methoxybenzoic acid isomers) are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the methoxybenzoic acid isomers and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding and Treatment: Macrophage cells are seeded in a 96-well plate. The cells are then pre-treated with various concentrations of the methoxybenzoic acid isomers for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Measurement of Nitrite: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Griess Assay: An equal volume of the cell supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

  • IC50 Determination: The IC50 value for NO inhibition is determined from the dose-response curve.

Mandatory Visualization

Experimental Workflow for Comparative Biological Activity Screening

experimental_workflow cluster_isomers Methoxybenzoic Acid Isomers cluster_assays Biological Assays cluster_results Data Analysis ortho Ortho-isomer antimicrobial Antimicrobial Activity (MIC/MBC) ortho->antimicrobial antioxidant Antioxidant Activity (DPPH IC50) ortho->antioxidant anti_inflammatory Anti-inflammatory Activity (NO Inhibition IC50) ortho->anti_inflammatory anticancer Anticancer Activity (MTT IC50) ortho->anticancer meta Meta-isomer meta->antimicrobial meta->antioxidant meta->anti_inflammatory meta->anticancer para Para-isomer para->antimicrobial para->antioxidant para->anti_inflammatory para->anticancer comparison Comparative Analysis antimicrobial->comparison antioxidant->comparison anti_inflammatory->comparison anticancer->comparison sar Structure-Activity Relationship comparison->sar

Caption: Workflow for the comparative biological screening of methoxybenzoic acid isomers.

Simplified NF-κB Signaling Pathway in Inflammation

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active becomes nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Gene Expression (iNOS, COX-2) nucleus->genes induces inhibitor Methoxybenzoic Acid Isomers (Hypothetical) inhibitor->IKK may inhibit

Caption: Potential inhibition of the NF-κB signaling pathway by methoxybenzoic acid isomers.

General Mechanism of Radical Scavenging by Phenolic Antioxidants

antioxidant_mechanism Phenol Phenolic Antioxidant (Ar-OH) Radical Free Radical (R•) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical donates H• Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical accepts H•

Caption: Hydrogen atom transfer mechanism of phenolic antioxidants.

References

4-Methoxybenzoic Acid: A Comparative Analysis of its Efficacy and Safety as a Cosmetic Preservative

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of 4-methoxybenzoic acid against other common preservatives used in the cosmetic industry, supported by experimental data and detailed protocols.

In the ever-evolving landscape of cosmetic science, the demand for safe and effective preservative systems is paramount. Among the alternatives to traditional preservatives like parabens, this compound, also known as p-anisic acid, has garnered significant attention. This naturally derived organic acid, found in plants such as anise and fennel, is increasingly utilized for its antimicrobial properties, particularly against fungi and yeast. This guide provides a comprehensive comparison of this compound with other widely used cosmetic preservatives, focusing on antimicrobial efficacy, safety profiles, and mechanisms of action, supported by experimental data.

Performance Benchmark: Antimicrobial Efficacy

The primary function of a preservative is to protect cosmetic products from microbial contamination. The efficacy of a preservative is typically evaluated through Minimum Inhibitory Concentration (MIC) and challenge testing.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a preservative that will inhibit the visible growth of a microorganism after overnight incubation. While direct comparative studies detailing the MIC of this compound against a wide range of cosmetic-relevant microbes alongside other preservatives are not abundantly available in the public domain, its primary strength is recognized as being an effective antifungal agent. Its antibacterial activity is generally considered to be weaker.

For optimal performance, this compound is often used in formulations with a pH between 4.5 and 5.5.[1] In its undissociated form, it can penetrate the cell membranes of microorganisms.[2] Its effectiveness is pH-dependent because the un-ionized form of the acid is more lipid-soluble and can more easily pass through the microbial cell membrane.

In contrast, other preservatives exhibit a broader spectrum of activity. For instance, parabens are effective against a wide range of bacteria, yeasts, and molds. Phenoxyethanol is particularly effective against Gram-negative bacteria. Sodium benzoate is also a pH-dependent preservative, most effective at a pH below 4.5, and is commonly used against yeasts and molds.

Table 1: General Comparison of Antimicrobial Spectrum

PreservativePrimary ActivityOptimal pH Range
This compound Yeast and Mold4.5 - 5.5
Methylparaben Bacteria, Yeast, MoldBroad (3-8)
Phenoxyethanol Gram-negative BacteriaBroad (3-10)
Sodium Benzoate Yeast and Mold< 4.5
Challenge Test Performance

Challenge testing, or Preservative Efficacy Testing (PET), is a crucial step in evaluating the robustness of a preservative system in a finished product. In this test, a cosmetic product is intentionally inoculated with a known quantity of specific microorganisms to simulate contamination during consumer use. The preservative system must be able to reduce the microbial population to a safe level over a specified period.

Safety Profile: An In-Depth Look

The safety of cosmetic ingredients is of utmost importance. The evaluation of a preservative's safety profile involves assessing its potential for skin irritation, sensitization, and cytotoxicity.

Cytotoxicity

In vitro cytotoxicity assays using human skin cell lines, such as keratinocytes (HaCaT) and dermal fibroblasts (NHDF), are standard methods for evaluating the potential of an ingredient to cause cell damage.

While direct IC50 values for this compound on HaCaT and NHDF cells are not widely published, studies on related compounds and formulations provide some insights. A study on bioactive (co)oligoesters containing p-anisic acid demonstrated good tolerability by HaCaT cells, with no notable cytotoxicity observed at moderate concentrations.[3][4] In contrast, some traditional preservatives have shown cytotoxic effects in in-vitro studies. For example, one study reported the IC50 value of phenoxyethanol on HaCaT cells to be approximately 0.200%.

Table 2: General Safety Profile Comparison

PreservativeSkin Sensitization PotentialCytotoxicityRegulatory Status (EU)
This compound Generally considered lowData limited, but appears lowMax. concentration 1.0%
Methylparaben LowLowMax. concentration 0.4% (single ester)
Phenoxyethanol LowModerateMax. concentration 1.0%
Sodium Benzoate LowLowMax. concentration 0.5% (as acid) in leave-on products
Skin Sensitization

Skin sensitization is an allergic reaction that can occur after repeated contact with a substance. The human Cell Line Activation Test (h-CLAT) is an in-vitro method used to assess the skin sensitization potential of chemicals. While specific h-CLAT data for this compound is not publicly available, it is generally considered to be a mild and skin-friendly ingredient.

Mechanism of Action

Understanding the mechanism by which a preservative inhibits microbial growth is crucial for its effective use and for developing synergistic combinations.

This compound: Disrupting the Intracellular Environment

The primary antimicrobial mechanism of this compound is attributed to its ability to disrupt the internal environment of microbial cells, particularly fungi and yeast. As an organic acid, its efficacy is pH-dependent. In its undissociated (more lipophilic) state at lower pH, it can readily pass through the microbial cell membrane. Once inside the cytoplasm, which has a more neutral pH, the acid dissociates, releasing protons (H+). This leads to a decrease in the intracellular pH.

This acidification of the cytoplasm can inhibit the activity of essential enzymes and disrupt cellular processes that are pH-sensitive, ultimately leading to the inhibition of growth and cell death.[2]

Antimicrobial_Mechanism_of_4_Methoxybenzoic_Acid cluster_extracellular Extracellular Environment (Low pH) cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment (Neutral pH) 4-MBA_undissociated This compound (Undissociated) 4-MBA_undissociated->Membrane Passive Diffusion 4-MBA_dissociated 4-Methoxybenzoate + H+ Membrane->4-MBA_dissociated Dissociation pH_decrease Intracellular pH Decrease 4-MBA_dissociated->pH_decrease Enzyme_Inhibition Enzyme Inhibition Growth_Inhibition Growth Inhibition / Cell Death Enzyme_Inhibition->Growth_Inhibition pH_decrease->Enzyme_Inhibition

Figure 1. Antimicrobial mechanism of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: Pure cultures of test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis) are grown in appropriate liquid culture media. The concentration of the microorganisms is adjusted to a standardized level (e.g., 1 x 10^8 CFU/mL for bacteria and 1 x 10^7 CFU/mL for fungi).

  • Preparation of Preservative Dilutions: A series of twofold dilutions of the preservative is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 30-35°C for bacteria and 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria and 3-5 days for fungi).

  • Evaluation: The MIC is determined as the lowest concentration of the preservative at which no visible growth of the microorganism is observed.

Preservative Efficacy Test (Challenge Test) - ISO 11930
  • Product Inoculation: The cosmetic product is divided into individual containers for each test microorganism. Each container is inoculated with a standardized suspension of a specific microorganism (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) to achieve a final concentration of 10^5 to 10^6 CFU/g or mL for bacteria and 10^4 to 10^5 CFU/g or mL for yeast and mold.

  • Incubation: The inoculated products are stored at room temperature (22.5 ± 2.5 °C) in the dark.

  • Sampling and Counting: At specified time intervals (e.g., 7, 14, and 28 days), a sample is taken from each container, and the number of viable microorganisms is determined by plate counting.

  • Evaluation: The log reduction in the number of microorganisms is calculated at each time point. The preservative system is considered effective if the microbial count is reduced to a specified level within a certain timeframe, according to the criteria outlined in the ISO 11930 standard.

Challenge_Test_Workflow Start Start: Cosmetic Product Inoculation Inoculate with Test Microorganisms Start->Inoculation Incubation Incubate at Room Temperature Inoculation->Incubation Sampling_7 Sample at Day 7 Incubation->Sampling_7 Sampling_14 Sample at Day 14 Incubation->Sampling_14 Sampling_28 Sample at Day 28 Incubation->Sampling_28 Plate_Counting Plate Counting of Viable Microorganisms Sampling_7->Plate_Counting Sampling_14->Plate_Counting Sampling_28->Plate_Counting Evaluation Calculate Log Reduction & Evaluate Efficacy Plate_Counting->Evaluation End End: Report Results Evaluation->End

Figure 2. General workflow for a cosmetic challenge test.

In-Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human keratinocytes (HaCaT) or dermal fibroblasts (NHDF) are cultured in a suitable medium until they reach a desired confluency.

  • Treatment: The cells are treated with various concentrations of the preservative for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of the preservative that causes a 50% reduction in cell viability) can then be determined.

Conclusion

This compound presents a viable alternative to traditional cosmetic preservatives, particularly for its efficacy against fungi and yeast. Its natural origin and mild, skin-friendly profile make it an attractive option for formulators, especially in products targeting sensitive skin or those with a "natural" positioning. However, its narrower antimicrobial spectrum and pH-dependent efficacy necessitate careful formulation considerations. For broad-spectrum protection, it is often most effective when used in combination with other antimicrobial agents.

In comparison to preservatives like parabens and phenoxyethanol, which offer a broader spectrum of activity, this compound's strength lies in its targeted antifungal action. Its safety profile appears favorable, although more direct comparative cytotoxicity data would be beneficial for a complete assessment. As the cosmetic industry continues to move towards alternative preservation strategies, this compound stands out as a valuable tool in the formulator's arsenal, provided its characteristics are well-understood and appropriately applied. Further research focusing on direct comparative efficacy and safety studies will be invaluable in solidifying its position in the hierarchy of cosmetic preservatives.

References

Performance of 4-Methoxybenzoic Acid Derivatives as Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While dedicated research on 4-methoxybenzoic acid as a standalone corrosion inhibitor is limited in publicly available literature, a comprehensive analysis of its derivatives and structurally similar compounds reveals a strong potential for this class of molecules in the field of corrosion protection. This guide provides an objective comparison of the performance of several this compound derivatives and related compounds, supported by experimental data from recent studies. The findings suggest that the 4-methoxybenzoyl moiety is a promising scaffold for the development of effective corrosion inhibitors.

Quantitative Performance Data

The corrosion inhibition efficiencies of various this compound derivatives and a structurally similar compound are summarized below. The data is compiled from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) studies, highlighting their effectiveness in different corrosive media.

Table 1: Performance of this compound Derivatives
InhibitorMaterialCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
N'-(4-Methoxybenzylidene)benzohydrazideMild Steel1 M HClPotentiodynamic Polarization1.97 mM~93[1]
Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoateAluminum1 M HNO₃Gravimetric5 x 10⁻³ M98.5[2][3][4]
Table 2: Performance of Structurally Similar Compounds
InhibitorMaterialCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
4-Hydroxy-3-methoxybenzaldehyde (HMD)Low Carbon Steel1 M H₂SO₄Weight Loss0.041 M96.6[5]
4-Hydroxy-3-methoxybenzaldehyde (HMD)Low Carbon Steel1 M HClWeight LossNot specified92.5
4-Hydroxy-3-methoxybenzaldehyde (HMD)Low Carbon Steel1 M H₂SO₄Potentiodynamic PolarizationNot specified88.81
4-Hydroxy-3-methoxybenzaldehyde (HMD)Low Carbon Steel1 M HClPotentiodynamic PolarizationNot specified91.35
4-Hydroxy-3-methoxybenzaldehydeCarbon SteelSimulated atmospheric corrosionAccelerated corrosion testsVapor phase96 - 99

Additionally, various plant extracts containing this compound (also known as p-anisic acid) have demonstrated significant corrosion inhibition. For example, an extract of Saccocalyx satureioides, containing 15.15% this compound, achieved an inhibition efficiency of approximately 96.93% for C45 steel in 0.5 M HCl. This suggests that this compound is a key contributor to the protective properties of these natural extracts.

Experimental Protocols

The data presented in this guide were obtained using standard and well-documented methodologies for corrosion inhibitor evaluation. The key experimental protocols are detailed below.

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate and inhibition efficiency.

  • Specimen Preparation: Metal coupons (e.g., mild steel, aluminum) of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a solvent like acetone, rinsed with distilled water, and dried.

  • Initial Measurement: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl, 1 M H₂SO₄) with and without various concentrations of the inhibitor for a specified period at a constant temperature.

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a specific acid solution with an inhibitor), rinsed, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss of the metal in the uninhibited solution, and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide insights into the mechanism of corrosion inhibition. A standard three-electrode setup is typically used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Potentiodynamic Polarization: This method involves scanning the potential of the working electrode and measuring the resulting current.

    • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel plots.

    • The inhibition efficiency is calculated as: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    • By observing the shifts in the anodic and cathodic branches of the polarization curves, the inhibitor can be classified as anodic, cathodic, or mixed-type. The studied derivatives generally act as mixed-type inhibitors.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

    • A small amplitude AC signal is applied over a wide range of frequencies.

    • The impedance data is often represented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • The inhibition efficiency is calculated from the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a potential corrosion inhibitor.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis p1 Material Selection (e.g., Mild Steel) t1 Weight Loss Measurements p1->t1 t2 Electrochemical Tests (Polarization, EIS) p1->t2 t3 Surface Analysis (SEM, AFM) p1->t3 p2 Inhibitor Synthesis/ Procurement p2->t1 p2->t2 p3 Corrosive Medium Preparation (e.g., 1M HCl) p3->t1 p3->t2 a1 Calculate Inhibition Efficiency t1->a1 t2->a1 a2 Determine Adsorption Isotherm t2->a2 a3 Elucidate Inhibition Mechanism t2->a3 t3->a3

A typical experimental workflow for evaluating corrosion inhibitors.
Proposed Corrosion Inhibition Mechanism

The corrosion inhibition of this compound and its derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

G cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface in Acid inhibitor This compound Derivative aromatic_ring Aromatic Ring (π-electrons) inhibitor->aromatic_ring contains methoxy_group Methoxy Group (-OCH₃) (Electron-donating) inhibitor->methoxy_group contains functional_group Carboxyl/Derivative Group (Adsorption Center) inhibitor->functional_group contains adsorption Adsorption on Metal Surface aromatic_ring->adsorption π-d orbital interaction methoxy_group->adsorption e⁻ donation functional_group->adsorption chemisorption metal Metal Surface (Fe, Al) metal->adsorption anodic Anodic Dissolution (M → Mⁿ⁺ + ne⁻) cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) protection Formation of Protective Film adsorption->protection inhibition Corrosion Inhibition protection->inhibition inhibition->anodic blocks inhibition->cathodic blocks

Proposed mechanism of corrosion inhibition by this compound derivatives.

Conclusion

The mechanism of action is primarily through the adsorption of the inhibitor molecules onto the metal surface, a process facilitated by the π-electrons of the aromatic ring and the electron-donating methoxy group. This forms a protective layer that blocks both anodic and cathodic reactions.

While direct experimental data for this compound is not yet widely published, the exceptional performance of its derivatives suggests that it is a highly promising candidate for corrosion inhibition. Further research focused on the evaluation of this compound itself is warranted and could lead to the development of new, efficient, and potentially environmentally friendly corrosion inhibitors.

References

A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Synthesis of 4-Methoxybenzoic Acid

This compound, also known as p-anisic acid, is a key intermediate in the synthesis of a wide range of pharmaceuticals, cosmetics, and flavoring agents.[1] Its versatile chemical structure, featuring a carboxylic acid and a methoxy group on a benzene ring, allows for diverse downstream chemical modifications.[2] The selection of an appropriate synthetic route is critical and depends on factors such as desired yield, purity, scalability, cost, and environmental impact. This guide provides a comparative analysis of five common laboratory and industrial synthesis routes for this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteStarting MaterialKey Reagents/CatalystsReaction TimeTemperatureYield (%)Purity (%)Key AdvantagesKey Disadvantages
Oxidation of p-Methoxytoluene p-MethoxytolueneCobalt-manganese-bromine catalyst, Acetic acid, O₂30-36 minutes~162 °C (324 °F)~85%>98% (typically)High yield, short reaction timeUse of heavy metal catalysts, corrosive acetic acid
Oxidation of Anethole AnetholeOzone, then alkaline Hydrogen PeroxideNot specified-30 to +30 °C70-80%HighUtilizes a renewable starting materialUse of ozone requires specialized equipment
Oxidation of p-Anisaldehyde p-AnisaldehydeWater-soluble photosensitizer, Visible light, Air150 hoursRoom Temperature~100%HighMild reaction conditionsVery long reaction time, specialized photochemical setup
Grignard Carboxylation 4-BromoanisoleMagnesium, Carbon dioxide (dry ice)Not specifiedNot specifiedUp to 82%VariableVersatile for small-scale synthesisMoisture-sensitive, potential for byproduct formation
Williamson Ether Synthesis 4-Hydroxybenzoic acidMethylating agent (e.g., dimethyl sulfate), BaseNot specifiedNot specified~92% (for similar reactions)HighHigh yield, selective O-alkylationUse of toxic and corrosive reagents

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each of the discussed synthetic routes.

Synthesis_Pathways cluster_oxidation_pmt Oxidation of p-Methoxytoluene cluster_oxidation_anethole Oxidation of Anethole cluster_oxidation_anisaldehyde Oxidation of p-Anisaldehyde cluster_grignard Grignard Carboxylation cluster_williamson Williamson Ether Synthesis pmt p-Methoxytoluene pmt_acid This compound pmt->pmt_acid Co/Mn/Br catalyst, O₂, Acetic Acid anethole Anethole ozonide Ozonide Intermediate anethole->ozonide 1. O₃ anethole_acid This compound ozonide->anethole_acid 2. H₂O₂, NaOH anisaldehyde p-Anisaldehyde anisaldehyde_acid This compound anisaldehyde->anisaldehyde_acid Photosensitizer, hv, Air bromoanisole 4-Bromoanisole grignard Grignard Reagent bromoanisole->grignard Mg, Ether carboxylate Magnesium Carboxylate grignard->carboxylate 1. CO₂ grignard_acid This compound carboxylate->grignard_acid 2. H₃O⁺ hydroxybenzoic 4-Hydroxybenzoic Acid phenoxide Phenoxide Intermediate hydroxybenzoic->phenoxide Base williamson_acid This compound phenoxide->williamson_acid Methylating Agent

Figure 1. Synthetic pathways to this compound.

In-Depth Analysis of Synthesis Routes

Oxidation of p-Methoxytoluene

This industrial method involves the catalytic oxidation of the methyl group of p-methoxytoluene.

Experimental Protocol: A two-liter titanium-clad autoclave is charged with 230 g of p-methoxytoluene, 399 g of acetic acid, 21 g of water, 1.73 g of cobalt(II) acetate, 1.7 g of manganese(II) acetate, and 1.4 g of sodium bromide.[3] The reactor is heated to 121°C (250°F) and pressurized to 150 psi with air.[3] The temperature and pressure are gradually increased to 162°C (324°F) and 250 psi, respectively, over the course of the reaction. The oxidation is typically complete within 30 to 36 minutes.[3]

Discussion: This method is highly efficient, offering a high yield of approximately 85% in a very short reaction time. The primary byproduct is p-anisaldehyde, which can be further oxidized to the desired product. However, the use of a corrosive acetic acid solvent and heavy metal catalysts necessitates careful handling and waste disposal. High temperatures and pressures also require specialized industrial equipment.

Oxidation of Anethole

This route utilizes anethole, a naturally occurring compound found in anise and fennel, as a renewable starting material.

Experimental Protocol: The synthesis involves the ozonolysis of anethole to form an ozonide intermediate. This is typically carried out at temperatures between -30°C and +30°C. The ozonide is then subjected to an oxidative work-up with an alkaline hydrogen peroxide solution to yield this compound. The final product can be precipitated from the reaction mixture by acidification with a mineral acid, such as sulfuric acid, to a pH between 3 and 6. Traces of aldehydes and other byproducts can be removed by treatment with activated carbon.

Discussion: This "green" chemistry approach offers a high-purity product with a good yield of 70-80%. The use of a renewable feedstock is a significant advantage. The main drawback is the need for an ozone generator and the associated safety precautions for handling ozone.

Oxidation of p-Anisaldehyde

A milder, photochemical approach can be employed to oxidize p-anisaldehyde.

Experimental Protocol: In a typical procedure, 5 x 10⁻⁴ mol of p-anisaldehyde and 8 x 10⁻⁶ mol of a water-soluble photosensitizer (e.g., (3,10,17,24-tetrasulfophthalocyaninato)cobalt(II)) are dissolved in a mixture of 7.5 ml of acetonitrile and 7.5 ml of water in a test tube. The mixture is irradiated with visible light at room temperature while air is bubbled through it. The reaction is monitored, and upon completion (which can take up to 150 hours), the solvent is removed under vacuum. The product is then isolated by column chromatography.

Discussion: This method can achieve a quantitative yield under very mild conditions. However, the extremely long reaction time and the need for specialized photochemical equipment make it less practical for large-scale production.

Grignard Carboxylation of 4-Bromoanisole

A classic and versatile laboratory-scale synthesis involves the formation of a Grignard reagent followed by carboxylation.

Experimental Protocol: The Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared by reacting 4-bromoanisole with magnesium turnings in an anhydrous ether solvent. The reaction is initiated, and once the Grignard reagent is formed, it is reacted with solid carbon dioxide (dry ice). This forms a magnesium carboxylate salt. The salt is then hydrolyzed with a dilute acid to yield this compound.

Discussion: This method is a staple in organic synthesis and is adaptable to various scales in a laboratory setting. Yields of up to 82% have been reported for similar Grignard carboxylations. The primary challenge is the strict requirement for anhydrous conditions, as Grignard reagents are highly reactive towards water. A potential byproduct is the formation of a symmetric ketone.

Williamson Ether Synthesis from 4-Hydroxybenzoic Acid

This route involves the O-alkylation of 4-hydroxybenzoic acid.

Experimental Protocol: 4-Hydroxybenzoic acid is first deprotonated with a suitable base (e.g., sodium hydroxide) to form the corresponding phenoxide. This phenoxide is then reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, to form the methyl ether. The reaction is typically carried out in a suitable solvent.

Discussion: The Williamson ether synthesis is a reliable method for forming ethers and can result in high yields (around 92% has been reported for similar reactions). This method offers high selectivity for O-alkylation. However, the methylating agents used, such as dimethyl sulfate, are toxic and must be handled with extreme care.

Safety and Environmental Considerations

The synthesis of this compound involves the use of various chemicals that require careful handling and disposal.

  • Oxidizing agents: Strong oxidizing agents should be handled with care to avoid uncontrolled reactions.

  • Corrosive substances: Acids and bases used in these syntheses are corrosive and require appropriate personal protective equipment (PPE), such as gloves and eye protection.

  • Flammable solvents: Ethers and other organic solvents are flammable and should be used in well-ventilated areas away from ignition sources.

  • Toxic reagents: Methylating agents like dimethyl sulfate are toxic and carcinogenic. Heavy metal catalysts require proper disposal to prevent environmental contamination.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to follow all institutional safety protocols.

Conclusion

The choice of a synthetic route for this compound is a multifaceted decision. For large-scale industrial production, the oxidation of p-methoxytoluene offers a rapid and high-yielding process, albeit with the need for specialized equipment and management of hazardous materials. For a more environmentally friendly approach, the oxidation of anethole from renewable sources is an attractive option. For laboratory-scale synthesis, the Grignard carboxylation and Williamson ether synthesis provide reliable and versatile methods. The photochemical oxidation of p-anisaldehyde , while offering a high yield under mild conditions, is limited by its long reaction time. A thorough evaluation of the factors outlined in this guide will enable researchers and developers to select the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to the Quantitative Validation of 4-Methoxybenzoic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 4-methoxybenzoic acid in complex biological matrices such as plasma and urine is critical for pharmacokinetic, toxicokinetic, and metabolomic studies. The choice of analytical methodology is pivotal to achieving reliable and reproducible results. This guide provides an objective comparison of the two most common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A brief overview of Gas Chromatography-Mass Spectrometry (GC-MS) is also included as a relevant alternative, particularly for urinary analysis.

This comparison is based on established principles of bioanalytical method validation as outlined by regulatory bodies like the FDA and EMA, and supported by experimental data from published studies on this compound and structurally similar compounds.

Comparison of Analytical Methodologies

The selection of an analytical technique for the quantification of this compound is a trade-off between the required sensitivity, selectivity, cost, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely accessible technique. Its suitability for this compound is due to the presence of a chromophore in the molecule's structure, allowing for UV light absorption. While generally less sensitive than mass spectrometric methods, modern HPLC-UV systems can achieve adequate limits of quantification for many applications.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] By combining the separation power of liquid chromatography with the specific detection of mass spectrometry, LC-MS/MS can accurately quantify analytes at very low concentrations, even in the presence of complex matrix components.[2] This high degree of selectivity minimizes the risk of interference from endogenous substances.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is required to increase their volatility. GC-MS is frequently used for the qualitative and quantitative profiling of organic acids in urine.[4]

Quantitative Performance Data

The following tables summarize the typical validation parameters for the quantification of this compound and similar aromatic carboxylic acids using HPLC-UV and LC-MS/MS in complex biological matrices. The data is compiled from various studies to provide a comparative overview.

Table 1: HPLC-UV Method Validation Data for Aromatic Carboxylic Acids in Biological Matrices

Validation ParameterTypical Performance
Linearity (r²)> 0.998
Lower Limit of Quantification (LLOQ)50 - 500 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery85 - 105%

Data synthesized from studies on 4-hydroxybenzoic acid and other similar compounds.

Table 2: LC-MS/MS Method Validation Data for this compound and Similar Compounds in Plasma

Validation ParameterTypical Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 - 10 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery> 80%

Data synthesized from studies on 4-acetamidobenzoic acid and other phenolic acids in plasma.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of this compound in plasma and urine.

Method 1: HPLC-UV Quantification of this compound in Human Urine

1. Sample Preparation (Protein Precipitation)

  • To 500 µL of urine sample, add 1 mL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 254 nm

  • Column Temperature: 30°C

3. Validation Procedures

  • Linearity: Prepare a series of calibration standards in blank urine matrix over the desired concentration range (e.g., 50 ng/mL to 5000 ng/mL). Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on the same day (intra-day) and on three different days (inter-day).

  • Recovery: Compare the peak area of the analyte from a pre-spiked extracted sample to that of a post-spiked extracted sample at the same concentration.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% bias and <20% RSD).

Method 2: LC-MS/MS Quantification of this compound in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add an internal standard solution.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an LC-MS/MS vial for analysis.

2. LC-MS/MS Conditions

  • LC System: A standard UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

3. Validation Procedures

  • Follow the same validation procedures as for the HPLC-UV method, with a wider linear range (e.g., 1 ng/mL to 1000 ng/mL) and more stringent criteria for selectivity, especially concerning matrix effects.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the analytical processes, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Urine_Sample Urine Sample (500 µL) Add_ACN Add Acetonitrile (1 mL) Urine_Sample->Add_ACN Vortex_1 Vortex (1 min) Add_ACN->Vortex_1 Centrifuge_1 Centrifuge (10,000 x g, 10 min) Vortex_1->Centrifuge_1 Supernatant_Transfer Transfer Supernatant Centrifuge_1->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (200 µL) Evaporation->Reconstitution Vortex_2 Vortex (30 s) Reconstitution->Vortex_2 Centrifuge_2 Centrifuge (10,000 x g, 5 min) Vortex_2->Centrifuge_2 To_Vial Transfer to HPLC Vial Centrifuge_2->To_Vial HPLC_Injection Inject (20 µL) To_Vial->HPLC_Injection C18_Separation C18 Separation HPLC_Injection->C18_Separation UV_Detection UV Detection (254 nm) C18_Separation->UV_Detection Data_Acquisition Data Acquisition & Quantification UV_Detection->Data_Acquisition

HPLC-UV Experimental Workflow

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) + IS Acidification Add 1M HCl (50 µL) Plasma_Sample->Acidification Add_EtOAc Add Ethyl Acetate (1 mL) Acidification->Add_EtOAc Vortex Vortex (5 min) Add_EtOAc->Vortex Centrifuge Centrifuge (4,000 x g, 10 min) Vortex->Centrifuge Organic_Layer_Transfer Transfer Organic Layer Centrifuge->Organic_Layer_Transfer Evaporation Evaporate to Dryness Organic_Layer_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution To_Vial Transfer to LC-MS/MS Vial Reconstitution->To_Vial LC_Injection Inject (5 µL) To_Vial->LC_Injection C18_Separation C18 Separation LC_Injection->C18_Separation ESI_Ionization ESI (-) C18_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Data_Acquisition Data Acquisition & Quantification MRM_Detection->Data_Acquisition

LC-MS/MS Experimental Workflow

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound in complex matrices depends on the specific requirements of the study.

  • HPLC-UV offers a cost-effective and robust solution when high sensitivity is not the primary concern and when analyte concentrations are expected to be in the higher ng/mL to µg/mL range. Its simplicity and accessibility make it a valuable tool for routine analysis.

  • LC-MS/MS is the superior technique when low limits of detection and high selectivity are required.[5] For studies involving trace-level quantification, metabolite identification, or analysis in particularly complex biological matrices, the sensitivity and specificity of LC-MS/MS are indispensable.

  • GC-MS remains a viable option, especially for broad organic acid profiling in urine, but the need for derivatization adds a layer of complexity to the sample preparation process.

Ultimately, a thorough validation of the chosen method is paramount to ensure the generation of accurate and reliable data that can confidently support research and drug development decisions. This guide provides a foundational understanding to aid in the selection and validation of the most appropriate analytical methodology for your specific research needs.

References

A Comparative Guide to Cross-Reactivity Studies of Antibodies Against 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates the reliability and accuracy of immunoassay data. When developing or utilizing antibodies against small molecules like 4-methoxybenzoic acid (also known as p-anisic acid), understanding their cross-reactivity profile is paramount. Cross-reactivity occurs when an antibody, raised against a specific molecule, binds to other structurally similar compounds.[1] This can lead to false positives or an overestimation of the target analyte's concentration, thereby compromising experimental results.[2]

While comprehensive, direct comparative studies on the cross-reactivity of multiple commercial antibodies against this compound are not extensively available in published literature, this guide provides a robust framework for conducting such an evaluation. It outlines the essential experimental protocols, data presentation structures, and the underlying principles for assessing antibody specificity against a panel of structurally related compounds.

Data Presentation: Quantifying Antibody Specificity

The primary method for evaluating cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).[3] The results are typically quantified by determining the concentration of the cross-reacting compound that causes a 50% inhibition of the signal (IC50) and comparing it to the IC50 of the target analyte, this compound.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

The following table provides a template for summarizing the quantitative data obtained from a cross-reactivity assessment. Researchers can populate this table with their experimental data to compare the performance of different antibody candidates.

CompoundStructureRelationship to TargetIC50 (ng/mL)% Cross-Reactivity
This compound Target Analyte-e.g., 50100%
3-Methoxybenzoic AcidIsomerPositional Isomer
2-Methoxybenzoic AcidIsomerPositional Isomer
Benzoic AcidParent CompoundLacks methoxy group
4-Hydroxybenzoic AcidAnalogHydroxy instead of methoxy
4-Ethoxybenzoic AcidAnalogEthoxy instead of methoxy
4-Methylbenzoic AcidAnalogMethyl instead of methoxy
Vanillic AcidAnalogAdditional hydroxyl group
AnisoleRelated CompoundLacks carboxyl group

Experimental Protocols

A competitive ELISA is the most common and effective method for determining the cross-reactivity of antibodies against small molecules.[2][3]

Generalized Competitive ELISA Protocol for Cross-Reactivity Testing

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) containing 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Coating Antigen: Prepare a conjugate of this compound and a carrier protein (e.g., BSA or ovalbumin). Dilute to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. The optimal concentration needs to be determined empirically.

  • Primary Antibody Solution: Dilute the anti-4-methoxybenzoic acid antibody to its optimal working concentration in Assay Buffer. This is determined via a preliminary titration experiment.

  • Standard and Cross-Reactant Solutions: Prepare serial dilutions of this compound (standard) and each potential cross-reacting compound in Assay Buffer.

  • Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in Assay Buffer according to the manufacturer's instructions.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) or other appropriate substrate for the enzyme conjugate.

  • Stop Solution: 2 M H₂SO₄ or 1 M HCl.

2. Assay Procedure:

  • Antigen Coating: Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3-5 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking buffer and wash the plate as described in step 2.

  • Competitive Reaction: In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution to the appropriate wells. Then, add 50 µL of the diluted primary antibody solution to each of these wells. Incubate for 30 minutes at room temperature to allow the antibody to bind to the free analyte. Transfer 100 µL of this mixture to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solution and wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate as described in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard (this compound) and for each potential cross-reactant.

  • Determine the IC50 value for the standard and for each compound that shows significant inhibition.

  • Calculate the percent cross-reactivity for each compound using the formula provided above.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the principle of cross-reactivity.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with 4-MBA-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 r1 Pre-incubate Antibody with Standard or Cross-Reactant p4->r1 r2 Add Mixture to Coated Plate r1->r2 r3 Incubate r2->r3 r4 Wash Plate r3->r4 d1 Add Enzyme-conjugated Secondary Antibody r4->d1 d2 Wash Plate d1->d2 d3 Add Substrate d2->d3 d4 Stop Reaction d3->d4 d5 Read Absorbance d4->d5

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

G cluster_specific cluster_cross Ab Anti-4-MBA Antibody Target This compound (Target Antigen) Analog1 Benzoic Acid (Potential Cross-Reactant) Analog2 4-Hydroxybenzoic Acid (Potential Cross-Reactant) Ab_s Anti-4-MBA Antibody Ab_s->Target Strong Interaction Ab_c Anti-4-MBA Antibody Ab_c->Analog1 Weak or No Interaction (Low structural similarity) Ab_c->Analog2 Potential Interaction (High structural similarity)

References

A Guide to Inter-Laboratory Comparison for the Analysis of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 4-methoxybenzoic acid. While specific proficiency testing data for this compound is not publicly available, this document outlines the essential experimental protocols and a model for data presentation that can be adopted for such a study. The aim is to assist laboratories in establishing and verifying their analytical capabilities for this compound, ensuring accuracy and comparability of results across different facilities.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs) are a fundamental component of quality assurance in analytical science. They involve multiple laboratories analyzing the same sample to assess their analytical performance. The primary objectives of such studies include:

  • Evaluating the performance of analytical methods: Assessing the accuracy, precision (repeatability and reproducibility), and overall reliability of different analytical techniques.

  • Identifying potential analytical discrepancies: Uncovering systematic errors or biases in laboratory procedures.

  • Harmonizing analytical methodologies: Promoting consistency in analytical results across different laboratories.

  • Providing confidence in analytical data: Ensuring that data generated by different laboratories is comparable and reliable, which is crucial in research and drug development.

Hypothetical Data from an Inter-Laboratory Comparison

The following table illustrates how data from an inter-laboratory comparison for the quantification of this compound in a standardized sample could be presented. This hypothetical data assumes a certified reference concentration of 25.00 mg/L .

LaboratoryMethodMean Concentration (mg/L)Standard DeviationAccuracy (%)Precision (RSD %)
Lab AHPLC-UV24.850.4299.41.69
Lab BHPLC-UV25.210.55100.82.18
Lab CGC-MS24.680.6198.72.47
Lab DGC-MS25.500.75102.02.94
Lab ETitration24.550.8298.23.34
Lab FHPLC-UV26.100.95104.43.64

Note: This data is for illustrative purposes only and does not represent the results of an actual study.

Experimental Protocols

Detailed methodologies are critical for the successful execution and interpretation of an inter-laboratory comparison. The following are outlines of common analytical methods for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a widely used method for the analysis of aromatic acids due to its specificity and sensitivity.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol). The exact ratio should be optimized for ideal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: this compound has a UV absorbance maximum at approximately 254 nm.

  • Sample Preparation: A known weight of the sample is dissolved in a suitable solvent (e.g., methanol or the mobile phase) to a specific volume. The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Standard Preparation: A stock solution of a certified reference standard of this compound is prepared in the same solvent as the sample. A series of working standards are then prepared by diluting the stock solution to create a calibration curve.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that provides both separation and structural identification, offering high specificity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Due to the low volatility of carboxylic acids, a derivatization step is often necessary to convert this compound into a more volatile ester or silyl ether. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components. For example, starting at 100°C, holding for 1 minute, then ramping up to 250°C.

  • Injection Mode: Split or splitless injection depending on the concentration of the analyte.

  • Ionization Mode: Electron Ionization (EI) is commonly used.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer.

  • Quantification: Selected Ion Monitoring (SIM) mode is often used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

Acid-Base Titration

A classical analytical method that can be used for quantifying higher concentrations of this compound.

  • Principle: The acidic carboxylic group of this compound is neutralized by a standard solution of a strong base.

  • Reagents:

    • A standardized solution of sodium hydroxide (NaOH), typically 0.1 M.

    • A suitable indicator, such as phenolphthalein, which changes color in the pH range of the equivalence point.

    • A solvent in which this compound is soluble, such as a mixture of ethanol and water, as it is poorly soluble in water alone.

  • Procedure:

    • A precisely weighed amount of the this compound sample is dissolved in the chosen solvent.

    • A few drops of the indicator are added to the solution.

    • The standard NaOH solution is added dropwise from a burette while continuously stirring the sample solution.

    • The titration is stopped when the indicator shows a persistent color change, indicating that the equivalence point has been reached.

  • Calculation: The concentration of this compound is calculated based on the volume of NaOH solution used, its concentration, and the initial mass of the sample.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study.

ILC_Workflow A Study Design and Protocol Development B Preparation and Distribution of Homogeneous Samples A->B C Analysis of Samples by Participating Laboratories B->C D Submission of Analytical Results to Coordinator C->D E Statistical Analysis of Data D->E F Evaluation of Laboratory Performance E->F G Issuance of Final Report F->G

Caption: Workflow of a typical inter-laboratory comparison study.

Chemical Structure of this compound

The diagram below shows the chemical structure of this compound.

Caption: Chemical structure of this compound.

Unlocking Structure-Activity Secrets: A Comparative Guide to 4-Methoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the quantitative structure-activity relationship (QSAR) of compound series is pivotal in designing more effective therapeutic agents. This guide provides a comparative analysis of 4-methoxybenzoic acid analogs, focusing on their antimicrobial properties. By presenting experimental data, detailed protocols, and visual workflows, we aim to illuminate the path from molecular structure to biological activity.

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of a series of substituted N-benzylamide analogs of this compound has been investigated to understand how structural modifications influence their efficacy. The following table summarizes the minimum inhibitory concentration (MIC) values against various fungal and bacterial strains. For the purpose of this illustrative QSAR analysis, key molecular descriptors such as the logarithm of the octanol-water partition coefficient (logP), molecular weight (MW), and the number of hydrogen bond acceptors (HBA) and donors (HBD) have been calculated.

Compound IDR-groupStructurelogP (calculated)MW ( g/mol )HBAHBDMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. tumefaciensMIC (µg/mL) vs. Alternaria sp.MIC (µg/mL) vs. Rhizopus sp.
1 -H3.1227.2621>100>100>100>100
2 -OH (at C12 of undec-10-enamide)4.9319.443245457070
3 C17H33 (oleamide)8.4415.66219090>100>100

Note: The biological activity data is sourced from a study on N-(4-methoxybenzyl)alkenamides.[1] The molecular descriptors are calculated for illustrative purposes to demonstrate a potential QSAR relationship.

Experimental Protocols

General Synthesis of N-(4-methoxybenzyl) Amides

A representative synthetic protocol for the preparation of N-(4-methoxybenzyl) amides involves the coupling of a carboxylic acid with 4-methoxybenzylamine.

  • Reactant Preparation : The respective fatty acid (1 equivalent) is dissolved in a suitable organic solvent such as dichloromethane (DCM).

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added to the solution.

  • Addition of Amine : 4-methoxybenzylamine (1.1 equivalents) is added to the reaction mixture.

  • Reaction : The mixture is stirred at room temperature for 12-24 hours.

  • Work-up : The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Purification : The organic layer is dried over anhydrous Na2SO4, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the synthesized compounds is determined using a broth microdilution method.

  • Preparation of Inoculum : Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C and 28°C, respectively. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation : Each well is inoculated with the standardized microbial suspension.

  • Incubation : The plates are incubated for 24-48 hours at the optimal temperature for each microorganism.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Visualizing QSAR and Biological Pathways

To better understand the relationships and processes involved in QSAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application Compound_Library Compound Library (this compound Analogs) Biological_Activity Biological Activity Data (e.g., MIC, IC50) Molecular_Descriptors Calculation of Molecular Descriptors Compound_Library->Molecular_Descriptors Data_Splitting Data Splitting (Training and Test Sets) Biological_Activity->Data_Splitting Molecular_Descriptors->Data_Splitting Model_Generation QSAR Model Generation (e.g., MLR, PLS) Data_Splitting->Model_Generation Model_Validation Model Validation (Internal & External) Model_Generation->Model_Validation Activity_Prediction Prediction of Activity for New Analogs Model_Validation->Activity_Prediction Lead_Optimization Lead Optimization Activity_Prediction->Lead_Optimization

A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Antifungal_Mechanism cluster_cell Fungal Cell Cell_Membrane Cell Membrane Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Enzyme Lanosterol 14α-demethylase (CYP51) Enzyme->Ergosterol_Biosynthesis Leads_to Leads to Ergosterol->Cell_Membrane Membrane_Disruption Membrane Disruption & Increased Permeability Analog 4-Methoxybenzoic Acid Analog Inhibition Inhibition Analog->Inhibition Inhibition->Enzyme Leads_to->Membrane_Disruption

References

A Comparative Guide to 4-Methoxybenzoic Acid in Chromatographic Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of High-Performance Liquid Chromatography (HPLC) method development, the strategic use of mobile phase additives is paramount for achieving optimal separation, particularly for ionizable and polar compounds. While established reagents like trifluoroacetic acid (TFA) and formic acid are staples in the chromatographer's toolkit, exploring alternative agents can unlock novel selectivity and performance. This guide provides a comparative analysis of 4-methoxybenzoic acid against standard mobile phase additives, offering insights into its potential utility and performance in method development.

The Role of Mobile Phase Additives in HPLC

Mobile phase additives are employed to enhance chromatographic performance in several ways:

  • pH Control: For ionizable analytes, controlling the mobile phase pH is crucial for consistent retention times and peak shapes.[1] By suppressing the ionization of acidic compounds or ensuring the ionization of basic compounds, their hydrophobicity can be modulated, leading to better interaction with the reversed-phase stationary phase.

  • Ion-Pairing: Ion-pairing agents are amphiphilic molecules that contain both a hydrophobic region and an ionic group. In reversed-phase chromatography, they form a neutral complex with oppositely charged analytes, increasing their retention on the non-polar stationary phase.[2]

  • Improving Peak Shape: Additives can mask residual silanol groups on the silica-based stationary phase, which can cause undesirable secondary interactions with basic analytes, leading to peak tailing.[3]

This compound: A Profile

This compound, also known as p-anisic acid, is a crystalline solid with the chemical formula CH₃OC₆H₄CO₂H. Its properties suggest a potential, though not commonly documented, role in chromatography method development.

PropertyValueImplication for Chromatography
Molar Mass 152.15 g/mol ---
pKa 4.47Can be used to buffer the mobile phase in the acidic range.
Solubility Insoluble in water, highly soluble in alcohols.Requires an organic modifier for use in typical reversed-phase mobile phases.
Structure Contains a hydrophobic benzene ring and a polar carboxylic acid group.Suggests potential as a hydrophobic ion-pairing agent for basic analytes.

Performance Comparison: this compound vs. Standard Additives

While direct experimental data on the use of this compound as a mobile phase additive is scarce in published literature, we can infer its potential performance and compare it to commonly used alternatives based on its physicochemical properties. The following tables summarize the characteristics and performance of established additives.

Table 1: Comparison of Acidic Mobile Phase Additives
AdditiveTypical ConcentrationpKaUV Cutoff (nm)Key AdvantagesKey Disadvantages
This compound (Theoretical) Not Established4.47~250 nmPotential for unique selectivity due to its aromatic structure.High UV cutoff interferes with detection of many analytes; limited solubility in highly aqueous mobile phases.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~0.5<200Strong ion-pairing capabilities for peptides and proteins; volatile.Can cause ion suppression in mass spectrometry (MS) detection.
Formic Acid 0.1%3.75<210Good for MS compatibility; volatile.Weaker ion-pairing agent compared to TFA.
Acetic Acid 0.1%4.76<210Volatile and MS-compatible.Weaker acid, providing a less acidic mobile phase compared to formic acid and TFA.
Phosphoric Acid 0.1%2.15~200Strong acid for good pH control.Non-volatile, not suitable for MS applications or preparative chromatography.
Table 2: Comparison of Hydrophobic Ion-Pairing Agents (for Basic Analytes)
AgentClassTypical ConcentrationKey AdvantagesKey Disadvantages
This compound (Theoretical) Carboxylic AcidNot EstablishedPotential for pi-pi interactions with aromatic analytes.Not a conventional ion-pairing agent; efficacy is not documented.
Alkyl Sulfonates (e.g., Hexanesulfonic acid) Alkyl Sulfonic Acid5-10 mMStrong ion-pairing for strong bases; good peak shape.Non-volatile; can be difficult to remove from the column.
Tetrabutylammonium salts Quaternary Ammonium Salt5-10 mMUsed for ion-pairing of acidic analytes.Non-volatile; can be challenging for MS compatibility.

Experimental Protocols

The following are detailed methodologies for key experiments in HPLC method development.

Protocol 1: General HPLC Method Development for a New Analyte

This protocol outlines a systematic approach to developing a robust HPLC method.

  • Analyte Characterization:

    • Determine the physicochemical properties of the analyte, including its pKa, solubility, and UV absorbance spectrum. This information is critical for selecting the initial chromatographic conditions.

  • Initial Chromatographic Conditions:

    • Column: Start with a versatile column, such as a C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A generic scouting gradient, for example, 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: At the wavelength of maximum absorbance (λmax) of the analyte.

    • Column Temperature: 30 °C.

  • Optimization:

    • Organic Modifier: If the initial separation is not satisfactory, try methanol as an alternative to acetonitrile.

    • Mobile Phase pH: Adjust the pH of the aqueous mobile phase (Mobile Phase A) to be at least 2 pH units away from the analyte's pKa. For acidic analytes, a lower pH is generally preferred, while for basic analytes, a higher pH (if the column is stable) or the use of an ion-pairing agent at low pH is recommended.

    • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution of critical peak pairs.

    • Temperature: Vary the column temperature to assess its impact on selectivity.

  • Method Validation:

    • Once optimal conditions are found, validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Using an Acidic Additive to Improve Peak Shape of a Basic Analyte

This experiment demonstrates the effect of adding an acidic modifier to the mobile phase.

  • Initial Isocratic Conditions:

    • Analyte: A basic compound (e.g., propranolol) at a concentration of 10 µg/mL.

    • Column: C18 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 50:50 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Run 1 (No Additive):

    • Inject the analyte and record the chromatogram. Observe the peak shape, retention time, and tailing factor.

  • Run 2 (With Additive):

    • Modify the mobile phase to 50:50 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid.

    • Equilibrate the column with the new mobile phase for at least 15 minutes.

    • Inject the analyte and record the chromatogram.

  • Data Comparison:

    • Create a table comparing the retention time, peak asymmetry (tailing factor), and theoretical plates for the runs with and without the additive. This will quantitatively demonstrate the improvement in chromatographic performance.

Visualizing Chromatographic Workflows

HPLC_Method_Development cluster_prep Preparation cluster_dev Development cluster_val Validation info Analyte Information (pKa, Solubility, UV λmax) instrument Instrument Setup (Column, Solvents) info->instrument scout Scouting Gradient instrument->scout optimize Optimize Parameters (pH, Solvent, Gradient, Temp) scout->optimize validate Method Validation (ICH Guidelines) optimize->validate final Final Method validate->final

Conclusion

This compound presents an interesting theoretical profile for use in HPLC method development due to its amphiphilic nature. However, it is not a commonly employed mobile phase additive, and its practical utility is limited by its high UV absorbance and poor solubility in highly aqueous mobile phases. For most applications, established additives such as trifluoroacetic acid, formic acid, and acetic acid offer a more reliable and well-documented approach to improving chromatographic separations. Researchers are encouraged to rely on these proven reagents for robust method development, while considering novel additives only in specific cases where unique selectivity is required and the limitations of the additive can be overcome.

References

Safety Operating Guide

Proper Disposal of 4-Methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4-methoxybenzoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the handling and disposal of this chemical in a laboratory setting. Adherence to institutional and local regulations is paramount, and this document should be used in conjunction with your organization's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile rubber), safety glasses or goggles conforming to EN166 (EU) or NIOSH (US) standards, and a laboratory coat.[1][2] All handling should be performed in a well-ventilated area or within a chemical fume hood to avoid inhalation of dust.[1][2] Avoid creating dust during handling and cleanup.[3] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValue
Physical State Powder Solid
Melting Point 181 - 186 °C / 357.8 - 366.8 °F
Boiling Point 275 °C / 527 °F @ 760 mmHg
Flash Point 185 °C / 365 °F
Autoignition Temp. 250 °C / 482 °F
pH 3-4 (saturated solution)
Vapor Pressure 0.002 mmHg at 25°C

Disposal Protocol: Collection and Containment of Waste

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not discharge the chemical into sewers or drains. The following protocol details the steps for preparing the chemical waste for collection.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • A dedicated, chemically compatible waste container with a tightly sealing lid

  • Hazardous waste labels

  • Inert absorbent material (for spills)

  • Tools for cleanup (e.g., scoop, shovel) that avoid generating dust

Procedure:

  • Containerization:

    • Collect surplus or non-recyclable this compound solid waste in a dedicated, clearly marked container.

    • The best initial container for the waste is often the original product container.

    • Ensure the container is in good condition, free from leaks, and made of a material compatible with the acid.

    • For spills, carefully sweep or shovel the solid material into the container, minimizing dust generation.

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, unless explicitly permitted by your institution's EHS department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by local regulations or your institution, such as the accumulation start date.

    • If any other substances are present (e.g., contaminated absorbents), list them on the label as well.

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.

    • Store the sealed container in a designated, cool, dry, and well-ventilated waste accumulation area.

    • The storage area should have secondary containment to prevent environmental release in case of a leak.

    • Segregate the container from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste contents.

  • Final Disposal Method (by Contractor):

    • The licensed contractor will typically dispose of the material via controlled incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

Workflow for Proper Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Identify 4-Methoxybenzoic Acid as Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is it a Spill? ppe->spill containerize Place Waste in a Labeled, Compatible Container seal Seal Container Tightly containerize->seal spill->containerize No cleanup Sweep Solid Material Without Creating Dust spill->cleanup Yes cleanup->containerize storage Store in Designated Cool, Dry, Ventilated Area with Secondary Containment seal->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs pickup Arrange for Pickup and Final Disposal contact_ehs->pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-Methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible powder that can cause skin, eye, and respiratory irritation.[1][2] Ingestion is harmful.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4]
Hand Protection Chemical-resistant glovesNitrile or natural rubber gloves are suitable. Inspect gloves for integrity before each use.
Body Protection Laboratory coat or chemical-resistant suitLong-sleeved clothing or a complete suit protecting against chemicals should be worn.
Respiratory Protection Dust mask or respiratorFor nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator. A NIOSH-approved respirator should be used when necessary.
Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Physical State Powder Solid
Appearance Light cream
Odor Odorless
Melting Point 181 - 186 °C / 357.8 - 366.8 °F
Boiling Point 275 °C / 527 °F @ 760 mmHg
Flash Point 185 °C / 365 °F
pH 3-4 (saturated solution)
Autoignition Temperature 250 °C / 482 °F

Operational and Disposal Plans

Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Procedural Steps for Handling:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and the potential for spills.

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols.

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

Storage Plan
  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

  • Keep containers tightly closed when not in use.

Spill Response Plan

Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust.

  • Clean the spill area with a damp cloth or paper towel.

  • Place all cleanup materials into a sealed, labeled container for proper disposal.

For a major spill, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's environmental health and safety office.

Disposal Plan
  • Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.

  • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Alternatively, for liquid organic acids, dilute if necessary and carefully neutralize with sodium bicarbonate or sodium hydroxide before disposal.

  • Do not let the product enter drains.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Consult SDS Don PPE Don PPE Select PPE->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Regulations Spill Occurs Spill Occurs Follow Spill Response Follow Spill Response Spill Occurs->Follow Spill Response Minor Spill Follow Spill Response->Decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.